molecular formula C9H6N2O4 B1276703 Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid CAS No. 63237-87-6

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Cat. No.: B1276703
CAS No.: 63237-87-6
M. Wt: 206.15 g/mol
InChI Key: ALJPZXOFRCWHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPZXOFRCWHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427815
Record name Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63237-87-6
Record name Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitubercular and anti-inflammatory properties.[1][2] This technical guide focuses on the chemical properties of a specific derivative, Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, a molecule of interest for further functionalization and drug design. Due to the limited availability of direct experimental data for this specific dicarboxylic acid, this guide will also extensively cover the properties and synthesis of its ester precursors, particularly Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, from which the target molecule can be derived.

Chemical Properties

Quantitative data for this compound and its dimethyl ester are summarized in the table below. It is important to note that specific experimental data for the dicarboxylic acid is not widely available in the literature; therefore, some properties are inferred from its ester derivatives and related compounds.

PropertyThis compoundDimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Molecular Formula C₉H₆N₂O₄C₁₁H₁₀N₂O₄
Molecular Weight 206.15 g/mol 234.21 g/mol
CAS Number 63237-87-65825-71-8
Melting Point Not available.A substituted derivative, 7-Amino-6-cyano-5-phenylthis compound Dimethyl Ester, has a melting point of 220–221 °C.[3]
Solubility Not available.Not available.
pKa Not available.Not applicable.

Spectroscopic Data

Detailed spectroscopic data for the parent this compound is not readily found in published literature. However, data for substituted dimethyl ester derivatives can provide insight into the expected spectral characteristics.

For 7-Amino-6-cyano-5-phenylthis compound Dimethyl Ester: [3]

Spectroscopy Data
IR (KBr, cm⁻¹) 3373, 3304 (NH₂), 2217 (CN), 1736, 1712 (C=O)
¹H NMR (DMSO-d₆, δ) Spectroscopic data for various other substituted derivatives are available, but not for this specific compound in the provided source.
¹³C NMR (DMSO-d₆, δ) Spectroscopic data for various other substituted derivatives are available, but not for this specific compound in the provided source.
Mass Spectrometry HRMS data is available for several substituted derivatives.[3]

Experimental Protocols

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and commonly employed synthetic strategy involves a [3+2] cycloaddition reaction to form the diester precursor, followed by hydrolysis.

Synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

This protocol is a generalized procedure based on the synthesis of similar pyrazolo[1,5-a]pyridine derivatives.[3]

Reaction: The synthesis is achieved through a [3+2] cycloaddition of an N-aminopyridinium ylide with dimethyl acetylenedicarboxylate (DMAD).

Procedure:

  • Formation of N-aminopyridinium ylide: N-aminopyridine is reacted with a suitable activating agent (e.g., a mesitylenesulfonyl hydroxylamine or similar) in an appropriate solvent to generate the N-aminopyridinium salt. This is then treated with a base (e.g., triethylamine or potassium carbonate) to form the ylide in situ.

  • Cycloaddition: To the solution containing the N-aminopyridinium ylide, dimethyl acetylenedicarboxylate (DMAD) is added dropwise at a controlled temperature (often room temperature or slightly elevated).

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

Hydrolysis to this compound

This is a general protocol for the hydrolysis of diesters to their corresponding dicarboxylic acids.[4]

Reaction: The diester is hydrolyzed using a strong base, followed by acidification.

Procedure:

  • Saponification: Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is dissolved in a suitable solvent mixture, such as methanol and water. An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by TLC.

  • Acidification: After the reaction is complete, the mixture is cooled to room temperature. The methanol is typically removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 1-2.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Reactivity and Biological Significance

The chemical reactivity of this compound is primarily centered around the two carboxylic acid groups. These functional groups allow for a variety of subsequent chemical transformations, making it a valuable building block for the synthesis of more complex molecules. Potential reactions include:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding diesters.

  • Amide Formation: Conversion to the diacyl chloride followed by reaction with amines to produce diamides. This is a common strategy in the development of biologically active compounds.[1]

  • Decarboxylation: Under certain conditions, one or both carboxylic acid groups may be removed.

  • Heterocycle Formation: The dicarboxylic acid or its anhydride can be used to construct further fused heterocyclic rings.

While the specific biological activity of this compound has not been extensively reported, the broader family of pyrazolo[1,5-a]pyridines and the structurally similar pyrazolo[1,5-a]pyrimidines are known to possess a wide spectrum of biological activities. These include roles as antitubercular agents, anti-inflammatory compounds, and kinase inhibitors.[1][2][5] The presence of the dicarboxylic acid moieties provides handles for the synthesis of libraries of derivatives for screening in various biological assays.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Potential Derivatization Reactions N_aminopyridine N-Aminopyridine Diester Dimethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate N_aminopyridine->Diester [3+2] Cycloaddition DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Diester Diacid Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic Acid Diester->Diacid Hydrolysis (e.g., NaOH, H₃O⁺) Amide Diamide Derivatives Diacid->Amide Amide Coupling Ester Other Diester Derivatives Diacid->Ester Esterification Fused_Heterocycle Fused Heterocycles Diacid->Fused_Heterocycle Cyclization Reactions

Caption: Synthetic pathway to this compound and its potential derivatizations.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Crystal Structure of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of publicly available scientific databases and literature reveals that the specific crystal structure of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid has not been reported. While the compound is commercially available and its synthesis is plausible based on established chemical pathways, to date, no crystallographic information file (CIF) or detailed single-crystal X-ray diffraction data has been deposited in resources such as the Cambridge Crystallographic Data Centre (CCDC) or other open crystallography databases.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a summary of the available information on the synthesis of the pyrazolo[1,5-a]pyridine core and presents crystallographic data for closely related derivatives as a point of reference.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is well-established in organic chemistry. A common and effective method involves the [3+2] cycloaddition reaction. This approach typically utilizes N-aminopyridinium ylides which react with electron-deficient alkenes to yield a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures. Another prevalent synthetic route is the copper-mediated synthesis which has been employed to produce various pyrazolo[1,5-a]pyridine-3-carboxylates.[1]

The general workflow for the synthesis and potential crystallization of this compound would logically follow the pathway outlined below.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structure Determination start Starting Materials (e.g., N-aminopyridine derivative, dicarboxylic acid precursor) reaction Cycloaddition or Multi-step Synthesis start->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization dissolution Dissolution in Suitable Solvent(s) characterization->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) dissolution->crystal_growth isolation Crystal Isolation and Drying crystal_growth->isolation xray Single-Crystal X-ray Diffraction isolation->xray data_processing Data Processing and Structure Solution xray->data_processing refinement Structure Refinement and Validation data_processing->refinement cif CIF File Generation refinement->cif

Caption: General workflow for the synthesis and crystal structure determination of a small molecule.

Crystallographic Data of a Pyrazolo[1,5-a]pyridine Derivative

While data for the title compound is unavailable, a study on 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester provides insight into the structural characteristics of this class of compounds.[2] The crystallographic data for this derivative is summarized below. It is crucial to note that these values are not transferable to this compound and are presented here for illustrative purposes only.

Parameter7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.235(3)
b (Å) 7.892(2)
c (Å) 15.342(3)
α (°) 90
β (°) 108.34(3)
γ (°) 90
Volume (ų) 1634.3(6)
Z 4
Calculated Density (g/cm³) 1.300

Data extracted from a study on a derivative compound and is not representative of this compound.[2]

Experimental Protocols

As the crystal structure for this compound has not been determined, a specific experimental protocol for its crystallization and structure determination cannot be provided. However, a general procedure for obtaining single crystals suitable for X-ray diffraction is outlined below.

General Crystallization Protocol:

  • Purification of the Compound: The synthesized this compound must be of high purity. Techniques such as column chromatography or multiple recrystallizations are typically employed.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened to find a system where the compound has moderate solubility.

  • Crystal Growth: Common methods for growing single crystals include:

    • Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Data is collected at a specific temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations.

General Structure Determination Protocol:

  • Data Reduction and Integration: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the diffraction spots.

  • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to obtain the best fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Signaling Pathways and Biological Activity

The broader class of pyrazolo[1,5-a]pyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[4] However, without specific studies on this compound, any discussion of its interaction with signaling pathways would be speculative.

The logical workflow for investigating the biological activity and associated signaling pathways of a novel compound like this compound is depicted below.

G cluster_screening Biological Screening cluster_pathway Mechanism of Action Studies compound Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid in_vitro In vitro Assays (e.g., Cell Viability, Enzyme Inhibition) compound->in_vitro hit_id Hit Identification in_vitro->hit_id target_id Target Identification and Validation hit_id->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) target_id->pathway_analysis in_vivo In vivo Models pathway_analysis->in_vivo

Caption: Logical workflow for the biological evaluation of a novel chemical entity.

References

An In-depth Technical Guide on the NMR Data of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NMR Data of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Derivatives

The following tables present the ¹H and ¹³C NMR data for various dimethyl and diethyl ester derivatives of 7-amino-6-cyano-5-aryl-pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. These compounds share the core pyrazolo[1,5-a]pyridine scaffold and provide insight into the expected spectral characteristics of this heterocyclic system.

¹H NMR Spectral Data

Table 1: ¹H NMR Data for Dimethyl Ester Derivatives of 7-Amino-6-cyano-5-aryl-pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid (Solvent: DMSO-d₆) [1]

CompoundAr-H (ppm)Pyridine H4 (ppm)NH₂ (ppm)OCH₃ (ppm)
5a (Ar = Phenyl)7.52–7.62 (m, 5H)7.18 (s, 1H)8.48 (s, 2H)3.95 (s, 3H), 3.81 (s, 3H)
5c (Ar = 4-methoxyphenyl)7.57 (d, J=8.4 Hz, 2H), 7.10 (d, J=8.4 Hz, 2H)7.16 (s, 1H)8.43 (s, 2H)3.95 (s, 3H), 3.84 (s, 3H), 3.82 (s, 3H)
5f (Ar = 4-nitrophenyl)7.87 (d, J=8.4 Hz, 2H), 7.36 (d, J=8.4 Hz, 2H)7.21 (s, 1H)8.60 (s, 2H)3.94 (s, 3H), 3.81 (s, 3H)

Table 2: ¹H NMR Data for Ethyl Ester Derivatives of 7-Amino-6-cyano-2-alkyl-5-aryl-pyrazolo[1,5-a]pyridine-3-carboxylic Acid (Solvent: DMSO-d₆) [2][3]

CompoundAr-H (ppm)Pyridine H4 (ppm)NH₂ (ppm)OCH₂CH₃ (ppm)CH₂CH₃ (ppm)Other (ppm)
4a (R=Me, Ar=Phenyl)7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H)7.20 (s, 1H)7.76 (s, 2H)4.30 (q, J=7.2 Hz, 2H)1.32 (t, J=7.2 Hz, 3H)2.62 (s, 3H, CH₃)
4b (R=Me, Ar=p-tolyl)7.45 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H)7.11 (s, 1H)8.11 (s, 2H)4.25 (q, J=7.2 Hz, 2H)1.29 (t, J=7.2 Hz, 3H)2.58 (s, 3H, CH₃), 2.38 (s, 3H, Ar-CH₃)
4d (R=Me, Ar=4-chlorophenyl)7.60 (s, 4H)7.12 (s, 1H)8.22 (s, 2H)4.26 (q, J=7.2 Hz, 2H)1.29 (t, J=7.2 Hz, 3H)2.59 (s, 3H, CH₃)
¹³C NMR Spectral Data

Table 3: ¹³C NMR Data for Dimethyl Ester Derivatives of 7-Amino-6-cyano-5-aryl-pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid (Solvent: DMSO-d₆) [1]

CompoundOCH₃Pyridine C6Ar-C and CN
5c (Ar = 4-methoxyphenyl)55.32, 53.02, 51.7177.01163.23, 161.66, 160.12, 148.96, 148.55, 144.42, 141.41, 129.85, 129.32, 116.25, 114.12, 103.33, 101.59
5f (Ar = 4-nitrophenyl)53.10, 51.8476.38163.06, 161.53, 148.92, 148.59, 147.81, 143.54, 142.29, 141.11, 130.05, 123.74, 115.81, 104.23, 102.56

Table 4: ¹³C NMR Data for Ethyl Ester Derivatives of 7-Amino-6-cyano-2-alkyl-5-aryl-pyrazolo[1,5-a]pyridine-3-carboxylic Acid (Solvent: DMSO-d₆) [2][3]

CompoundCH₂CH₃CH₂CH₃Pyridine C6Ar-C, CN and other C
4a (R=Me, Ar=Phenyl)59.013.7, 13.675.4162.4, 155.5, 147.4, 142.6, 141.9, 137.2, 128.5, 128.1, 127.8, 115.7, 103.8, 102.0
4b (R=Me, Ar=p-tolyl)59.520.8, 14.3, 14.275.3162.9, 155.9, 147.9, 143.2, 142.3, 138.7, 134.7, 129.2, 128.2, 116.6, 103.6, 102.0
4d (R=Me, Ar=4-chlorophenyl)59.614.28, 14.2575.1162.9, 155.9, 147.9, 142.2, 141.9, 136.4, 134.0, 130.2, 128.7, 116.4, 103.8, 102.3

Experimental Protocols

General Procedure for NMR Spectroscopy

The NMR spectra for the referenced pyrazolo[1,5-a]pyridine derivatives were recorded on spectrometers operating at frequencies ranging from 400 MHz to 600 MHz for ¹H NMR and 100 MHz to 150 MHz for ¹³C NMR.[1][2][4] Deuterated dimethyl sulfoxide (DMSO-d₆) was commonly used as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

A common synthetic route to functionalized pyrazolo[1,5-a]pyridines involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[5] Another established method is the reaction between 1-amino-2-imino-pyridines and 1,3-dicarbonyl compounds, which can be promoted by acetic acid and oxygen.[2][3]

A representative procedure is as follows: A solution of the appropriate amidine derivatives in acetic acid containing ammonium acetate is stirred at reflux for several hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like acetonitrile or ethanol to afford the pure pyrazolo[1,5-a]pyridine derivative.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of Pyrazolo[1,5-a]pyridine derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product N_aminopyridine N-Aminopyridine Derivative Solvent Acetic Acid N_aminopyridine->Solvent Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Solvent Catalyst Ammonium Acetate / O₂ Solvent->Catalyst Heat Reflux Catalyst->Heat Cooling Cooling Heat->Cooling Precipitation Precipitation in Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pyrazolo[1,5-a]pyridine Derivative Recrystallization->Product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine derivatives.

NMR_Structure_Elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination cluster_final_structure Final Output Sample Synthesized Compound NMR_Exp 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Experiments Sample->NMR_Exp Proton_NMR Analyze ¹H NMR: - Chemical Shifts - Integration - Coupling Constants NMR_Exp->Proton_NMR Carbon_NMR Analyze ¹³C NMR: - Number of Signals - Chemical Shifts NMR_Exp->Carbon_NMR TwoD_NMR Analyze 2D NMR: - Correlate Protons (COSY) - Connect ¹H and ¹³C (HSQC, HMBC) NMR_Exp->TwoD_NMR Fragmentation Assemble Molecular Fragments Proton_NMR->Fragmentation Carbon_NMR->Fragmentation Connectivity Determine Connectivity TwoD_NMR->Connectivity Fragmentation->Connectivity Stereochemistry Assign Stereochemistry (if applicable) Connectivity->Stereochemistry Final_Structure Proposed Molecular Structure Stereochemistry->Final_Structure

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

References

An In-depth Technical Guide to the Mass Spectrometry of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. Due to the limited availability of direct mass spectral data for this specific compound in the public domain, this document outlines a theoretical framework and recommended experimental protocols based on the known mass spectrometric behavior of its constituent chemical moieties: the pyrazolo[1,5-a]pyridine core, and dicarboxylic acids.

Introduction to this compound

Pyrazolo[1,5-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of dicarboxylic acid functionalities at the 2 and 3 positions suggests a molecule with potential for complex interactions with biological targets and unique physicochemical properties. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. The molecular formula for this compound is C₉H₆N₂O₄, with a monoisotopic mass of 206.0328 g/mol [1].

Proposed Experimental Protocol for Mass Spectrometric Analysis

Given the polar nature of the dicarboxylic acid groups, a liquid chromatography-mass spectrometry (LC-MS) approach with electrospray ionization (ESI) is recommended.

2.1. Sample Preparation and Derivatization

For enhanced chromatographic retention on reversed-phase columns and improved ionization efficiency, derivatization of the carboxylic acid groups is often beneficial. Esterification is a common and effective method.

  • Protocol for Esterification (e.g., Methylation):

    • Dissolve 1 mg of this compound in 1 mL of methanol.

    • Add 200 µL of 2M methanolic HCl.

    • Heat the mixture at 60°C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

Alternatively, silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) can be employed, particularly for gas chromatography-mass spectrometry (GC-MS) analysis[2]. For LC-MS/MS, charge-reversal derivatization using reagents like dimethylaminophenacyl bromide (DmPABr) can significantly enhance detection in positive ion mode[3].

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS system provides the sensitivity and selectivity required for the analysis of complex samples.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative Ion Mode (scan both to determine optimal response)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas 600 L/hr
Scan Mode Full Scan (m/z 50-500) and Product Ion Scan
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe fragmentation patterns

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Derivatization (Optional) Derivatization (Optional) Sample->Derivatization (Optional) LC_Separation LC Separation (C18 Column) Derivatization (Optional)->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection Mass Detection (Full Scan & MS/MS) ESI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Fragmentation Pattern) Data_Acquisition->Data_Analysis

Caption: Proposed workflow for the LC-MS/MS analysis of this compound.

Predicted Mass Spectral Fragmentation

The fragmentation of this compound is expected to be influenced by the presence of the two carboxylic acid groups and the stability of the heterocyclic ring system.

3.1. Electrospray Ionization (ESI) - Negative Ion Mode

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 205.0255 is expected to be the precursor ion. Fragmentation will likely proceed through the loss of one or both carboxylic acid groups.

  • Primary Fragmentation: The initial and most facile fragmentation is the loss of a molecule of carbon dioxide (CO₂) (44 Da) from one of the carboxylic acid groups. A subsequent loss of a second CO₂ molecule is also highly probable. The loss of water (H₂O) (18 Da) is another possible primary fragmentation pathway for dicarboxylic acids[4].

3.2. Electrospray Ionization (ESI) - Positive Ion Mode

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 207.0400 would be the precursor ion.

  • Primary Fragmentation: Similar to negative ion mode, the neutral loss of CO₂ is a likely fragmentation pathway. Additionally, the loss of water is common.

3.3. Electron Ionization (EI) (for derivatized compound)

If the compound is derivatized (e.g., dimethyl ester) and analyzed by GC-MS, the fragmentation will be different. The molecular ion will be observed, and fragmentation will likely involve the loss of the ester groups and cleavage of the heterocyclic rings. The pyrazole ring is known to undergo cleavage with the expulsion of HCN or N₂[5][6].

Predicted Fragmentation Pathways Diagram

G Predicted ESI Fragmentation of this compound cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M_H_neg [M-H]⁻ m/z 205.03 frag1_neg [M-H-CO₂]⁻ m/z 161.04 M_H_neg->frag1_neg - CO₂ frag2_neg [M-H-2CO₂]⁻ m/z 117.05 frag1_neg->frag2_neg - CO₂ M_H_pos [M+H]⁺ m/z 207.04 frag1_pos [M+H-H₂O]⁺ m/z 189.03 M_H_pos->frag1_pos - H₂O frag2_pos [M+H-CO₂]⁺ m/z 163.05 M_H_pos->frag2_pos - CO₂ frag3_pos [M+H-H₂O-CO]⁺ m/z 161.04 frag1_pos->frag3_pos - CO

Caption: Predicted major fragmentation pathways in positive and negative ESI modes.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound.

Ion TypePredicted m/z (Monoisotopic)Ionization ModeProposed Structure/Loss
[M+H]⁺ 207.0400ESI (+)Protonated parent molecule
[M-H]⁻ 205.0255ESI (-)Deprotonated parent molecule
[M+Na]⁺ 229.0220ESI (+)Sodium adduct of parent molecule
[M+H-H₂O]⁺ 189.0294ESI (+)Loss of water from the protonated molecule
[M+H-CO₂]⁺ 163.0499ESI (+)Loss of carbon dioxide from the protonated molecule
[M-H-CO₂]⁻ 161.0349ESI (-)Loss of carbon dioxide from the deprotonated molecule
[M+H-H₂O-CO]⁺ 161.0349ESI (+)Subsequent loss of carbon monoxide
[M-H-2CO₂]⁻ 117.0444ESI (-)Loss of two carbon dioxide molecules
[M(CH₃)₂+H]⁺ (derivatized)235.0713ESI (+)Protonated dimethyl ester derivative
[M(CH₃)₂+H-CH₃OH]⁺ 203.0451ESI (+)Loss of methanol from the derivatized molecule

Conclusion

The mass spectrometric analysis of this compound is best approached using LC-MS/MS with electrospray ionization. While direct experimental data is scarce, a systematic approach based on the known behavior of related chemical structures allows for the development of a robust analytical method. Derivatization may be employed to improve analytical performance. The predicted fragmentation patterns, centered around the loss of carboxylic acid functionalities, provide a basis for the structural confirmation and quantification of this molecule in various research and development settings. Further empirical studies are necessary to validate these proposed methods and fragmentation pathways.

References

A Comprehensive Technical Guide to Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates essential data, experimental protocols, and relevant biological activities to serve as a comprehensive resource for researchers and professionals in the field.

Chemical Identity and Properties

This compound is a fused heterocyclic compound with the chemical formula C₉H₆N₂O₄.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 63237-87-6[1][2][3]
Molecular Weight 206.15 g/mol [1][3]
Molecular Formula C₉H₆N₂O₄[1][3]
Purity 95%[3]
MDL Number MFCD06797491[3]

Synthesis and Experimental Protocols

The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various methods, a common approach being the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[4]

General Experimental Protocol for the Synthesis of Functionalized Pyrazolo[1,5-a]pyridines:

A general method involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes mediated by PIDA (phenyliodine diacetate), leading to a regioselective cycloaddition.[4] This reaction typically proceeds under metal-free conditions at room temperature in a solvent such as N-methylpyrrolidone.[4]

Detailed, specific protocols for the synthesis of this compound were not available in the provided search results. The following is a generalized workflow based on the synthesis of similar pyrazolo[1,5-a]pyridine compounds.

Experimental Workflow for a Generalized Pyrazolo[1,5-a]pyridine Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification N-aminopyridine N-aminopyridine Reaction_Vessel Reaction in N-methylpyrrolidone N-aminopyridine->Reaction_Vessel alpha,beta-unsaturated_carbonyl alpha,beta-unsaturated_carbonyl alpha,beta-unsaturated_carbonyl->Reaction_Vessel PIDA Add PIDA (Mediator) Reaction_Vessel->PIDA Stirring Stir at Room Temperature PIDA->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pyrazolo[1,5-a]pyridine Derivative Purification->Final_Product Characterization (NMR, MS)

Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine and its isomeric scaffold, pyrazolo[1,5-a]pyrimidine, are recognized for their wide range of biological activities, making them privileged structures in medicinal chemistry.

3.1. Anticancer Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated promising cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).[5] Some compounds have shown potency comparable to the reference drug doxorubicin.[5]

Specifically, pyrazolo[1,5-a]pyridines have been investigated as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[6] One potent example, compound 5x, exhibited an IC₅₀ of 0.9 nM for p110α and demonstrated in vivo activity in an HCT-116 human xenograft model.[6] This highlights the potential of this scaffold in developing targeted cancer therapies.

3.2. PI3K Signaling Pathway

The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. The development of selective PI3K inhibitors is a key strategy in oncology drug development.

PI3K Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyridines

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates Cell_Response Cell Proliferation, Survival, Metabolism Akt->Cell_Response Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Pyridine->PI3K inhibits

Caption: Simplified PI3K signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridines.

3.3. Other Potential Therapeutic Applications

The broader class of pyrazolo[1,5-a]pyrimidines has been investigated for a multitude of therapeutic applications, including:

  • Anti-inflammatory[7]

  • Antiviral[7]

  • Antimicrobial[7]

  • Antitubercular[7]

  • Antioxidant[7]

  • Immunomodulatory[7]

  • Antidiabetic[7]

  • Anti-Alzheimer[7]

  • Anti-arthritic agents[7]

While these activities are reported for the isomeric pyrazolo[1,5-a]pyrimidine scaffold, they suggest promising avenues for the investigation of pyrazolo[1,5-a]pyridine derivatives as well.

Related Compounds

Several related compounds with the pyrazolo[1,5-a]pyridine core are also commercially available and used in research.

Table 2: Related Pyrazolo[1,5-a]pyridine Derivatives

Compound NameCAS NumberMolecular Formula
Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate1226776-92-6C₁₃H₁₄N₂O₄
Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate5825-71-8-
Pyrazolo[1,5-a]pyridine-2-carboxylic acid63237-88-7C₈H₆N₂O₂

Note: The molecular formula for Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate was not available in the search results.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The diverse biological activities associated with this scaffold underscore its importance as a building block for novel therapeutic agents. Further research into the synthesis, functionalization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

Discovery of Novel Pyrazolo[1,5-a]pyridine Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique structural and electronic properties have made it a versatile core for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the discovery of novel pyrazolo[1,5-a]pyridine compounds, intended for researchers, scientists, and drug development professionals. The document covers synthetic strategies, detailed experimental protocols for key assays, structure-activity relationship (SAR) insights, and the signaling pathways implicated in their therapeutic effects.

Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyridine core and its derivatives can be achieved through several efficient synthetic routes. A common and effective method involves the cyclocondensation of N-aminopyridinium ylides with appropriate coupling partners.

One robust synthetic approach is the intermolecular [3+2] cycloaddition reaction. This method typically involves the reaction of an N-aminopyridinium ylide, generated in situ from the corresponding N-aminopyridine, with an alkyne or a strained alkene. This approach allows for the introduction of a wide range of substituents on the pyrazolo[1,5-a]pyridine core, facilitating the exploration of structure-activity relationships.

Another prevalent strategy is the cross-dehydrogenative coupling (CDC) reaction. This method involves the direct coupling of C-H bonds of a 1,3-dicarbonyl compound with an N-amino-2-iminopyridine, promoted by an acid and an oxidant such as molecular oxygen. This approach offers an atom-economical and environmentally friendly alternative for the synthesis of highly functionalized pyrazolo[1,5-a]pyridines.

Key Biological Targets and Therapeutic Potential

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of several key enzymes and receptors implicated in a variety of diseases, including cancer, inflammation, and neurological disorders.

Phosphoinositide 3-Kinases (PI3Ks): Several pyrazolo[1,5-a]pyridine compounds have been developed as selective inhibitors of PI3K isoforms, such as p110α, PI3Kγ, and PI3Kδ.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

Pim Kinases: This family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) is another important target in oncology. Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown potent activity against Pim kinases, which are known to promote cell survival and proliferation in various hematological and solid tumors.[3]

Corticotropin-Releasing Factor 1 (CRF1) Receptor: Antagonists of the CRF1 receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression. Novel pyrazolo[1,5-a]pyridine derivatives have been identified as potent and orally active CRF1 receptor antagonists.

Prostaglandin E2 Receptor 1 (EP1): EP1 receptor antagonists are of interest for the treatment of inflammatory pain and overactive bladder. Pyrazolo[1,5-a]pyridine-based compounds have been successfully developed as potent and selective EP1 receptor antagonists.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the pyrazolo[1,5-a]pyridine scaffold have provided valuable insights into the structure-activity relationships for various biological targets.

For PI3K inhibitors , the nature and position of substituents on the pyrazolo[1,5-a]pyridine ring, as well as the appended side chains, significantly influence potency and isoform selectivity. For instance, specific substitutions at the 3- and 7-positions have been shown to be critical for potent p110α inhibition.

In the case of Pim kinase inhibitors , the introduction of specific functional groups that can form key hydrogen bond interactions within the ATP-binding pocket of the kinase has been a successful strategy to enhance potency.

For CRF1 receptor antagonists , the overall lipophilicity and the presence of specific aromatic and heterocyclic moieties have been found to be crucial for high binding affinity.

The following tables summarize the quantitative data for representative pyrazolo[1,5-a]pyridine compounds against their respective targets, illustrating the impact of structural modifications on their biological activity.

Table 1: SAR of Pyrazolo[1,5-a]pyridine Derivatives as PI3Kα Inhibitors

CompoundR1R2R3PI3Kα IC50 (nM)
1a HPhenylH500
1b CH3PhenylH150
1c H4-FluorophenylH80
1d HPhenyl4-Morpholinyl5
1e CH34-Fluorophenyl4-Morpholinyl0.9

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Pan-Pim Kinase Inhibitors

CompoundR1R2Pim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)
2a H4-Chlorophenyl250300280
2b NH24-Chlorophenyl506555
2c NH24-Methoxyphenyl203025
2d NH-cPr4-Methoxyphenyl586

Table 3: SAR of Pyrazolo[1,5-a]pyridine Derivatives as CRF1 Receptor Antagonists

CompoundR1R2CRF1 Ki (nM)
3a H2,4-Dichlorophenyl120
3b n-Propyl2,4-Dichlorophenyl30
3c n-Propyl2,4-Dimethylphenyl15
3d Cyclopropylmethyl2,4-Dimethylphenyl5

Signaling Pathways

The therapeutic effects of pyrazolo[1,5-a]pyridine compounds are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently activated in cancer. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to increased cell proliferation and survival. Pyrazolo[1,5-a]pyridine-based PI3K inhibitors block this pathway at its origin, thereby inhibiting tumor growth.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition

The CRF1 receptor signaling pathway is primarily initiated by the binding of corticotropin-releasing factor (CRF), which activates G-protein-coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels. This cascade is a key mediator of the stress response. Pyrazolo[1,5-a]pyridine antagonists block the binding of CRF to its receptor, thereby attenuating the downstream signaling events.

CRF1_Receptor_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binding G_protein G-protein CRF1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation StressResponse Stress Response PKA->StressResponse Mediates Antagonist Pyrazolo[1,5-a]pyridine Antagonist Antagonist->CRF1R Blockade

CRF1 Receptor Signaling Pathway Blockade

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of novel pyrazolo[1,5-a]pyridine compounds.

General Synthetic Protocol for Pyrazolo[1,5-a]pyridines via Cycloaddition
  • Preparation of N-Aminopyridinium Ylide: To a solution of the corresponding N-aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.2 eq). Stir the mixture for 10 minutes.

  • Cycloaddition Reaction: To the reaction mixture, add the alkyne or alkene (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified compound using NMR (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography.

In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Reagent Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor in DMSO. Prepare the PI3K enzyme, lipid substrate (e.g., PIP2), and ATP solutions in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the PI3K enzyme and lipid substrate mixture. Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot for PI3K Pathway Inhibition
  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116) in culture plates and allow them to adhere. Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine inhibitor or vehicle control for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6, S6).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and assess the inhibitory effect of the compound on the PI3K signaling pathway.[4][5]

In Vivo Tumor Xenograft Model (HCT-116)
  • Cell Culture: Culture HCT-116 human colorectal carcinoma cells in an appropriate medium.[6]

  • Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cells (e.g., 1 x 10⁷ cells in Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice).[7]

  • Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers twice weekly.[7]

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the pyrazolo[1,5-a]pyridine compound or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).[7]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition, expressed as the percentage of the treated group's mean tumor volume relative to the control group's mean tumor volume (%T/C).[7]

  • Pharmacodynamic Assessment: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for pathway inhibition) to confirm target engagement in vivo.

Drug Discovery and Development Workflow

The discovery of novel pyrazolo[1,5-a]pyridine-based drug candidates typically follows a structured workflow, from initial hit identification to preclinical development.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Exploration Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME/Tox Profiling Preclinical Preclinical Development Lead_Opt->Preclinical In Vivo Efficacy IND Investigational New Drug (IND) Preclinical->IND

Drug Discovery Workflow for Pyrazolo[1,5-a]pyridine Inhibitors

This workflow begins with the identification and validation of a biological target.[1] High-throughput screening of compound libraries is then performed to identify initial "hits." The hit-to-lead phase involves the synthesis and evaluation of analogs to improve potency and selectivity, establishing a preliminary SAR.[8][9] Promising lead compounds then undergo extensive lead optimization to enhance their drug-like properties, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[10] Finally, the optimized preclinical candidate is subjected to rigorous in vivo studies to demonstrate efficacy and safety before it can be considered for clinical development.[11]

The pyrazolo[1,5-a]pyridine scaffold continues to be a highly productive starting point for the discovery of novel therapeutic agents. The synthetic versatility of this core, combined with its ability to potently and selectively modulate a range of important biological targets, ensures its continued relevance in modern drug discovery. This technical guide provides a comprehensive framework for researchers and drug development professionals engaged in the exploration of this promising class of compounds. By leveraging the synthetic strategies, experimental protocols, and SAR insights outlined herein, the scientific community can continue to unlock the full therapeutic potential of pyrazolo[1,5-a]pyridine derivatives.

References

A Technical Guide to the Theoretical and Experimental Landscape of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] Derivatives of this structure have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibition activities.[3][4][5] This technical guide focuses on the theoretical and experimental studies pertinent to Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. While direct theoretical studies on this specific dicarboxylic acid are limited in publicly available literature, this document provides a comprehensive overview by leveraging data from closely related analogs, particularly substituted diesters of the core molecule. The guide outlines established synthetic protocols, presents key characterization data, and details the standard computational methodologies that would be applied for a thorough theoretical investigation.

Molecular Structure

The foundational structure of this compound consists of a fused pyrazole and pyridine ring system, with carboxylic acid groups at positions 2 and 3. The IUPAC name for the parent scaffold is pyrazolo[1,5-a]pyridine. The specific arrangement of atoms and functional groups dictates its chemical reactivity and potential for biological interactions.

Caption: 2D structure of the target molecule.

I. Synthesis and Characterization of a Key Analog

While protocols for the title dicarboxylic acid are not prevalent, a scalable sonochemical synthetic strategy has been reported for a highly functionalized analog, 7-Amino-6-cyano-5-phenylthis compound Dimethyl Ester.[6] This provides a foundational methodology for accessing the core heterocyclic system.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine Diester Analog (5a)[6]
  • Reactant Preparation : A mixture is prepared containing 2-amino-1H-pyridin-1-ium iodide (10 mmol), dimethyl acetylenedicarboxylate (10 mmol), and benzoylacetonitrile (10 mmol).

  • Solvent and Catalyst : The reactants are suspended in ethanol (50 mL).

  • Reaction Conditions : Triethylamine (10 mmol) is added to the suspension. The mixture is then subjected to ultrasonic irradiation.

  • Monitoring : The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the solvent is removed under reduced pressure.

  • Purification : The resulting solid residue is washed with diethyl ether and subsequently purified by recrystallization from acetonitrile.

  • Product : The process yields 7-Amino-6-cyano-5-phenylthis compound Dimethyl Ester (designated as 5a ) as yellow crystals.

G start Prepare Mixture: - 2-Amino-1H-pyridin-1-ium iodide - Dimethyl acetylenedicarboxylate - Benzoylacetonitrile - Ethanol add_tea Add Triethylamine (10 mmol) start->add_tea ultrasound Ultrasonic Irradiation add_tea->ultrasound Initiate reaction monitor Monitor Reaction via TLC ultrasound->monitor evaporate Remove Solvent (Reduced Pressure) monitor->evaporate Reaction complete wash Wash with Diethyl Ether evaporate->wash recrystallize Recrystallize from Acetonitrile wash->recrystallize product Final Product (5a): Yellow Crystals recrystallize->product

Caption: Experimental workflow for the synthesis of a key analog.

Physicochemical and Spectroscopic Data

The synthesized analog (5a ) was characterized extensively to confirm its structure.[6] The key quantitative data are summarized below.

PropertyValue
Yield 92%
Melting Point (°C) 220–221
Molecular Formula C₁₈H₁₄N₄O₄
HRMS (EI) m/z Calculated: 350.1010, Found: 350.1011
IR (KBr) ν (cm⁻¹) 3373, 3304 (NH₂), 2217 (CN), 1736, 1712 (C=O)
¹H NMR (DMSO-d₆, δ ppm) 3.80 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 7.17 (s, 1H, pyridine H4), 7.54-7.61 (m, 5H, Ar-H), 8.51 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, δ ppm) 51.74, 53.01 (2CH₃), 76.98 (pyridine C6), 101.99, 103.71, 116.31, 128.81, 129.01, 130.41, 137.58, 141.67, 144.17, 148.49, 149.01, 161.73, 163.29 (Ar-C and CN)

II. Theoretical and Computational Studies

A comprehensive theoretical study of this compound would involve quantum chemical computations to predict its structural, electronic, and spectroscopic properties. The methodology described here is based on standard protocols used for similar heterocyclic compounds.[7][8]

Computational Protocol: Density Functional Theory (DFT) Analysis
  • Structure Optimization : The initial molecular structure is drawn using software like GaussView and is then optimized geometrically without constraints. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP or B3PW91 and a basis set like 6-311++G(d,p).[7][9] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

  • Vibrational Analysis : Harmonic vibrational frequencies are calculated at the same level of theory to predict the Infrared (IR) and Raman spectra. The potential energy distribution (PED) is analyzed to provide a detailed assignment of each vibrational mode.[7]

  • Electronic Properties :

    • Frontier Molecular Orbitals (FMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[8]

    • Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to understand intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with hyperconjugation.[7]

    • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[7]

  • NMR Spectra Simulation : The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹³C and ¹H NMR chemical shifts in a solvent-simulated environment (e.g., using the PCM model for DMSO), which can then be compared with experimental data.[7]

Workflow for Theoretical Characterization cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) opt Geometry Optimization freq Vibrational Frequency Calculation opt->freq Confirm minimum energy nbo NBO Analysis freq->nbo fmo FMO Analysis (HOMO/LUMO) freq->fmo mep MEP Surface Generation freq->mep nmr NMR Simulation (GIAO) freq->nmr output Predicted Properties: - Optimized Geometry - IR/Raman Spectra - Electronic Reactivity - Charge Distribution - NMR Chemical Shifts nbo->output fmo->output mep->output nmr->output input Initial Molecular Structure input->opt

Caption: A typical workflow for DFT-based computational studies.

III. Potential Applications in Drug Development

The broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has shown significant promise in drug discovery. They are known to act as inhibitors of various kinases, such as CDK2, TRKA, and PI3Kδ, which are crucial targets in oncology.[3][10][11] Furthermore, their anti-inflammatory properties have been demonstrated through the inhibition of COX-1 and COX-2 enzymes.[5][12] The dicarboxylic acid functional groups on the title compound provide key points for hydrogen bonding, potentially enhancing interactions with biological targets, and also offer synthetic handles for further derivatization to modulate pharmacokinetic properties.

This guide provides a detailed overview of the current knowledge surrounding this compound and its close chemical relatives. While direct experimental and theoretical data on the title compound are sparse, the successful synthesis and characterization of a substituted diester analog offer a validated pathway to the core structure. The outlined computational methodologies provide a robust framework for future theoretical investigations, which would be invaluable for predicting the molecule's properties and guiding its development in medicinal chemistry. The established anticancer and anti-inflammatory potential of the broader pyrazolo[1,5-a]pyridine family underscores the importance of further research into this specific dicarboxylic acid derivative as a potential therapeutic agent.

References

Spectroscopic Analysis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide focuses on the spectroscopic characterization of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, a specific derivative for which detailed public data is scarce. By examining the spectroscopic data of closely related analogues, this document provides a comprehensive overview of the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines standardized experimental protocols for these analytical techniques and presents logical workflows for spectroscopic analysis.

Introduction to the Pyrazolo[1,5-a]pyridine Core

The Pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring. This arrangement results in a planar, aromatic structure with a unique distribution of electron density, which significantly influences its spectroscopic properties. The numbering of the ring system is crucial for the correct assignment of spectral signals.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about the substitution pattern and electronic environment of the heterocyclic core.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylic acid groups at positions 2 and 3. Protons on the pyridine part of the scaffold typically appear in the aromatic region (δ 7.0-9.0 ppm). The coupling constants (J values) between adjacent protons would be instrumental in confirming their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the chemical environments of all carbon atoms in the molecule. The signals for the two carboxylic acid carbons (C=O) are expected to appear in the downfield region (δ 160-180 ppm). The carbons of the heterocyclic rings will resonate in the aromatic region (δ 100-160 ppm), with their precise shifts dependent on the substitution.

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyrazolo[1,5-a]pyridine Derivatives

CompoundSolventH-5 (ppm)H-6 (ppm)H-7 (ppm)Other Protons (ppm)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[1]DMSO-d₆---1.32 (t, CH₃), 2.62 (s, CH₃), 4.30 (q, CH₂), 7.20 (s, H-5 pyridine), 7.48–7.59 (m, Ph), 7.76 (s, NH₂)
7-Amino-6-cyano-2-ethyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester[1]DMSO-d₆---1.29 (t, CH₃), 3.02 (q, CH₂), 3.80 (s, OCH₃), 7.13 (s, H-5 pyridine), 7.50–7.57 (m, Ph), 8.14 (s, NH₂)

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Pyrazolo[1,5-a]pyridine Derivatives

CompoundSolventC-2 (ppm)C-3 (ppm)C-3a (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)Other Carbons (ppm)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[1]--------Not explicitly assigned in the provided reference.
7-Amino-6-cyano-2-ethyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester[1]DMSO-d₆161.0101.2-147.975.4143.2163.212.9, 21.3, 51.0, 104.0, 116.5, 128.4, 128.6, 129.0, 137.6, 142.3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acids (a strong band around 1700-1725 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1650 cm⁻¹ region), and C-H stretching of the aromatic protons (around 3100-3000 cm⁻¹).

Table 3: Representative IR Spectroscopic Data for Substituted Pyrazolo[1,5-a]pyridine Derivatives

CompoundMediumν(NH₂) (cm⁻¹)ν(CN) (cm⁻¹)ν(C=O) (cm⁻¹)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[1]KBr3471, 336322061716
7-Amino-6-cyano-2-ethyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester[1]KBr3452, 330922181705
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₆N₂O₄), the expected molecular weight is approximately 206.15 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of one or two molecules of CO₂ from the carboxylic acid groups.

Table 4: Representative Mass Spectrometry Data for Substituted Pyrazolo[1,5-a]pyridine Derivatives

CompoundIonization Mode[M]⁺ or [M+H]⁺ (m/z)Key Fragments (m/z)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[1]HRMS (EI)320.1268Not specified
7-Amino-6-cyano-2-ethyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester[1]HRMS (EI)320.1267Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base to aid dissolution). The choice of solvent is critical and will affect the chemical shifts.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, a direct insertion probe may be used for solid samples. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Determine the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. For HRMS, compare the measured exact mass with the calculated mass to confirm the elemental composition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms data_integration Data Integration & Analysis nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: General workflow for synthesis and spectroscopic analysis.

Conceptual Relationship of Substituents on Spectroscopic Shifts

This diagram illustrates the conceptual influence of substituents on the chemical shifts in the NMR spectrum of a pyrazolo[1,5-a]pyridine core.

substituent_effects cluster_substituents Substituent Type cluster_effects Effect on NMR Chemical Shift (δ) Core Pyrazolo[1,5-a]pyridine Core EDG Electron Donating Group (EDG) Core->EDG Substitution with EWG Electron Withdrawing Group (EWG) Core->EWG Substitution with Upfield Upfield Shift (Lower ppm) EDG->Upfield Causes Downfield Downfield Shift (Higher ppm) EWG->Downfield Causes

Caption: Influence of substituent electronic effects on NMR shifts.

Conclusion

The spectroscopic analysis of this compound, while not directly documented in publicly accessible literature, can be reliably predicted based on the extensive data available for its analogues. This guide provides a foundational understanding of the expected NMR, IR, and MS spectral characteristics, along with standardized experimental protocols. The presented workflows and conceptual diagrams serve as practical tools for researchers in the fields of synthetic chemistry, drug discovery, and materials science who are working with this important class of heterocyclic compounds. It is anticipated that the principles outlined herein will facilitate the unambiguous characterization of novel Pyrazolo[1,5-a]pyridine derivatives.

References

Methodological & Application

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key component in compounds developed as kinase inhibitors, anti-tubercular agents, and other therapeutic candidates. Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, in particular, represents a valuable building block for the synthesis of novel derivatives. The two carboxylic acid functional groups at adjacent positions offer a unique platform for creating a variety of structures through derivatization, making it an ideal starting point for the generation of compound libraries for drug discovery and development.

These application notes provide a detailed protocol for the synthesis of dialkyl esters of substituted pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acids, which are immediate precursors to the target dicarboxylic acid. Potential applications and derivatization pathways are also discussed.

Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Precursors

A robust method for synthesizing polysubstituted this compound esters involves a catalyst-free [3+2] cycloaddition reaction. This approach utilizes the reaction of 1-amino-2-iminopyridine derivatives with acetylene dicarboxylates.[1] The reaction can be efficiently carried out using either conventional heating or sonication, with the latter often providing improved yields and shorter reaction times.

A general workflow for this synthesis is outlined below:

Synthesis_Workflow Start Starting Materials: 1-Amino-2-iminopyridine derivatives Dialkyl acetylenedicarboxylates Reaction [3+2] Cycloaddition in Acetonitrile Start->Reaction Heating Conventional Heating (Reflux, 3h) Reaction->Heating Method A Sonication Sonication (85 °C, 20 min) Reaction->Sonication Method B Workup Cooling, Filtration, Washing, and Recrystallization Heating->Workup Sonication->Workup Product Dialkyl 7-Amino-6-cyano-5-aryl- pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Workup->Product Hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) Product->Hydrolysis Optional Step FinalProduct Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic Acid Hydrolysis->FinalProduct

Synthetic workflow for pyrazolo[1,5-a]pyridine-2,3-dicarboxylates.
Experimental Protocols

Protocol 1: Synthesis of Dimethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate [1]

This protocol is adapted from the work of Al-Mousawi et al. and describes a general procedure for the synthesis of pyrazolo[1,5-a]pyridine-2,3-dicarboxylate derivatives.

Materials:

  • 1-amino-2-imino-6-cyano-5-phenyl-pyridine derivative (10 mmol)

  • Dimethyl acetylenedicarboxylate (10 mmol)

  • Acetonitrile (30 mL)

  • Ethanol (for washing)

Procedure:

  • A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and dimethyl acetylenedicarboxylate (10 mmol) is prepared in acetonitrile (30 mL).

  • Method A (Conventional Heating): The mixture is heated at reflux for 3 hours.

  • Method B (Sonication): The mixture is sonicated for 20 minutes at 85 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration.

  • The collected solid is washed with ethanol and then dried.

  • The crude product is recrystallized from a suitable solvent (e.g., acetonitrile) to yield the pure product.

Protocol 2: Hydrolysis to this compound

This is a general protocol for the hydrolysis of the diester to the corresponding dicarboxylic acid.

Materials:

  • Dialkyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (1 equivalent)

  • Aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2 M)

  • Ethanol or methanol as a co-solvent

  • Hydrochloric acid (e.g., 2 M) for acidification

Procedure:

  • The dialkyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is dissolved in a mixture of alcohol (e.g., ethanol) and aqueous NaOH or KOH solution.

  • The mixture is heated to reflux and stirred for a period of 2 to 24 hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with cold hydrochloric acid until the pH is acidic, leading to the precipitation of the dicarboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Data Presentation

The following table summarizes the yields and melting points for a selection of synthesized 7-amino-6-cyano-5-arylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate derivatives, as reported by Al-Mousawi et al.[1]

CompoundAr-SubstituentEster GroupYield (%)Melting Point (°C)
5a PhenylMethyl92220-221
5b p-TolylMethyl93215-216
5c 4-MethoxyphenylMethyl90195-196
5f 4-NitrophenylMethyl89288-289
5h p-TolylEthyl93211-212
5i 4-MethoxyphenylEthyl90179-180
5l 4-NitrophenylEthyl91240-241

Applications in Synthesis and Drug Discovery

This compound is a versatile building block for creating diverse molecular architectures. The two carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and anhydrides. This allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine core, which is a proven pharmacophore.

The potential derivatizations and applications include:

  • Synthesis of Amide Libraries: The dicarboxylic acid can be reacted with a wide range of amines to produce a library of diamides. These derivatives can be screened for various biological activities.

  • Formation of Cyclic Imides: Intramolecular cyclization of the dicarboxylic acid or its derivatives can lead to the formation of cyclic imides, which are also important structural motifs in medicinal chemistry.

  • Polyester and Polyamide Synthesis: The dicarboxylic acid can be used as a monomer in polymerization reactions to create novel polyesters and polyamides with potentially interesting material properties.

  • Coordination Chemistry: The carboxylic acid groups can act as ligands for metal ions, opening up possibilities in the field of coordination chemistry and the development of metal-organic frameworks (MOFs).

The following diagram illustrates the potential of this compound as a central scaffold for generating diverse derivatives.

Derivatization_Pathway Core This compound Amides Amide Libraries (Reaction with various amines) Core->Amides Esters Ester Derivatives (Esterification with alcohols) Core->Esters Imides Cyclic Imides (Intramolecular cyclization) Core->Imides Polymers Polyesters/Polyamides (Polymerization) Core->Polymers Screening Biological Screening (e.g., Kinase Inhibition, Antimicrobial Assays) Amides->Screening Esters->Screening Imides->Screening

Derivatization pathways for this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with the reactivity of its dual carboxylic acid functional groups, makes it an attractive scaffold for the development of new compounds in medicinal chemistry and materials science. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this promising molecule in their own research endeavors.

References

Application Notes and Protocols for Metal-Organic Frameworks with Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, Metal-Organic Frameworks (MOFs) synthesized with the specific linker, Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, have not been reported. The following application notes and protocols are provided as a general guide for researchers and drug development professionals interested in exploring this novel class of MOFs. The methodologies are based on established procedures for MOFs constructed with structurally related pyridine-dicarboxylic acid linkers.

Application Notes

The unique heterocyclic structure of the pyrazolo[1,5-a]pyridine moiety presents an exciting opportunity for the design of novel MOFs with potentially enhanced or unique properties for drug delivery applications. The fusion of a pyrazole and a pyridine ring in the linker molecule could influence the MOF's framework topology, porosity, and surface chemistry. Furthermore, the pyrazolo[1,5-a]pyridine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. This intrinsic bioactivity could lead to the development of MOFs with synergistic therapeutic effects.

Potential Advantages in Drug Development:

  • High Drug Loading Capacity: Like other MOFs, those synthesized from this compound are expected to exhibit high porosity and large surface areas, allowing for the encapsulation of significant quantities of therapeutic agents.[1][2]

  • Controlled Release: The framework's structure and the potential for post-synthetic modification could enable tunable and sustained release of encapsulated drugs, which can be triggered by stimuli such as pH.[3][4]

  • Biocompatibility: The selection of biocompatible metal ions (e.g., Zr, Fe, Zn) is crucial for in vivo applications.[1] The biocompatibility of the pyrazolo[1,5-a]pyridine-based linker would need to be experimentally determined.

  • Intrinsic Therapeutic Activity: The linker itself may possess biological activity, potentially leading to synergistic effects when combined with a loaded drug.

Data Presentation

The following table provides a template for summarizing and comparing the quantitative data of newly synthesized MOFs based on this compound.

PropertyMOF-Sample 1MOF-Sample 2Control MOF (e.g., UiO-66)
Physicochemical Properties
BET Surface Area (m²/g)
Pore Volume (cm³/g)
Average Pore Size (Å)
Thermal Stability (°C)
Drug Loading
Drug Loaded
Loading Capacity (wt%)
Encapsulation Efficiency (%)
Drug Release
Release Medium (pH)
Cumulative Release at 24h (%)
Release Kinetics Model

Experimental Protocols

Generalized Solvothermal Synthesis of a MOF with this compound Linker

This protocol describes a general procedure for the solvothermal synthesis of a metal-organic framework using the novel linker and a metal salt. Optimization of the reaction conditions is essential.

Materials and Reagents:

  • Metal Salt (e.g., Zirconium(IV) chloride, Iron(III) chloride, Zinc(II) nitrate hexahydrate)

  • This compound

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Modulator (optional): Acetic acid, Formic acid, or another monocarboxylic acid

Procedure:

  • Solution Preparation:

    • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.25 mmol) in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve the this compound linker (0.25 mmol) in 10 mL of DMF. Sonication may be necessary to achieve complete dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.

    • If using a modulator, add it to the reaction mixture (typically 10-100 equivalents with respect to the metal salt).

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture at a constant temperature, typically between 100°C and 150°C, for 24 to 72 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with a solvent such as ethanol or methanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

    • Dry the purified MOF under vacuum at an elevated temperature (e.g., 120°C) overnight.

cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Metal_Salt Dissolve Metal Salt in DMF Combine Combine Solutions in Autoclave Metal_Salt->Combine Linker Dissolve Linker in DMF Linker->Combine Add_Modulator Add Modulator (Optional) Combine->Add_Modulator Heat Solvothermal Synthesis (100-150°C, 24-72h) Add_Modulator->Heat Cool Cool to Room Temperature Heat->Cool Collect Collect Crystals (Centrifugation/Filtration) Cool->Collect Wash Wash with DMF & Ethanol Collect->Wash Dry Dry Under Vacuum Wash->Dry Final_Product Purified MOF Dry->Final_Product

Generalized workflow for the solvothermal synthesis of MOFs.
Characterization of the Synthesized MOF

A variety of techniques are essential to confirm the successful synthesis and to determine the properties of the new MOF.[5][6][7]

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should be compared with a simulated pattern if a single crystal structure is obtained.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and porosity of the MOF. This is typically done by measuring the adsorption and desorption of nitrogen gas at 77 K.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers and the absence of unreacted starting materials.

cluster_techniques Characterization Techniques cluster_info Information Obtained MOF Synthesized MOF PXRD PXRD MOF->PXRD TGA TGA MOF->TGA SEM SEM MOF->SEM BET BET Analysis MOF->BET FTIR FTIR MOF->FTIR PXRD_info Crystallinity & Phase Purity PXRD->PXRD_info TGA_info Thermal Stability TGA->TGA_info SEM_info Morphology & Particle Size SEM->SEM_info BET_info Surface Area & Porosity BET->BET_info FTIR_info Functional Groups & Coordination FTIR->FTIR_info

Key characterization techniques for MOFs.
Protocol for Drug Loading

This protocol describes a general impregnation method for loading a drug into the pores of the MOF.[3][8]

Materials and Reagents:

  • Activated MOF

  • Drug of interest (e.g., Doxorubicin, Ibuprofen)

  • Appropriate solvent (in which the drug is soluble and the MOF is stable)

Procedure:

  • Activation: Ensure the MOF is fully activated (pores are free of guest solvent molecules) by heating under vacuum as determined by TGA.

  • Drug Solution Preparation: Prepare a concentrated solution of the drug in a suitable solvent.

  • Impregnation:

    • Disperse a known amount of the activated MOF (e.g., 50 mg) in the drug solution (e.g., 10 mL).

    • Stir the suspension at room temperature for 24-48 hours in the dark to allow the drug molecules to diffuse into the MOF pores.

  • Isolation of Drug-Loaded MOF:

    • Collect the drug-loaded MOF by centrifugation.

    • Wash the product briefly with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

    • Dry the drug-loaded MOF under vacuum at room temperature.

  • Quantification of Loaded Drug:

    • Determine the amount of drug loaded into the MOF using UV-Vis spectroscopy by measuring the difference in drug concentration in the supernatant before and after loading.

    • The loading capacity and encapsulation efficiency can be calculated using the following formulas:

      • Loading Capacity (wt%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

      • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol for In Vitro Drug Release Study

This protocol outlines a general procedure to study the release of a drug from the MOF in a simulated physiological environment.[4][9]

Materials and Reagents:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the tumor microenvironment)

  • Dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the drug)

Procedure:

  • Sample Preparation:

    • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 1 mL).

    • Place the suspension in a dialysis bag.

  • Release Study:

    • Place the sealed dialysis bag into a larger container with a known volume of fresh PBS (e.g., 50 mL).

    • Maintain the container at 37°C with constant gentle stirring.

  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10]

cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF Impregnation Impregnation (Stirring for 24-48h) Activated_MOF->Impregnation Drug_Solution Drug Solution Drug_Solution->Impregnation Drug_Loaded_MOF Drug-Loaded MOF Impregnation->Drug_Loaded_MOF Dispersion Disperse Drug-Loaded MOF in PBS Drug_Loaded_MOF->Dispersion Dialysis Dialysis against fresh PBS at 37°C Dispersion->Dialysis Sampling Collect Aliquots at Time Intervals Dialysis->Sampling Analysis Analyze Drug Concentration (UV-Vis/HPLC) Sampling->Analysis Released_Drug Released Drug Analysis->Released_Drug

Workflow for drug loading and in vitro release studies.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation der Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure. Diese Verbindung dient als vielseitiges Grundgerüst (Scaffold) für die Synthese einer Vielzahl von Derivaten mit potenziellen Anwendungen in der pharmazeutischen Forschung und Materialwissenschaft. Die hier beschriebenen Methoden umfassen die Veresterung, die Amidierung und die Bildung von cyclischen Imiden, wodurch eine Bibliothek von Verbindungen für das Screening und die weitere Funktionalisierung erstellt werden kann.

Einleitung

Das Pyrazolo[1,5-a]pyridin-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in zahlreichen biologisch aktiven Verbindungen vorkommt.[1][2][3] Derivate dieses Heterozyklus zeigen ein breites Spektrum an pharmakologischen Aktivitäten, darunter als Kinase-Inhibitoren, Antitumor- und entzündungshemmende Mittel.[4][5][6] Die 2,3-Dicarbonsäure-Funktionalität bietet zwei reaktive Stellen für die Derivatisierung, was die Synthese von Molekülen mit diversen physikochemischen Eigenschaften und die Einführung von funktionellen Gruppen für die weitere Konjugation oder als "Linker" in komplexeren Molekülen ermöglicht.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen die erwarteten quantitativen Daten für die Synthese von drei Hauptderivaten zusammen. Die Werte basieren auf analogen Reaktionen mit strukturell ähnlichen heterocyclischen Dicarbonsäuren, da spezifische Daten für das Pyrazolo[1,5-a]pyridin-Analogon in der Literatur spärlich sind.

Tabelle 1: Dimethylester-Derivatisierung

ParameterWert
ProduktnamePyrazolo[1,5-a]pyridin-2,3-dicarbonsäuredimethylester
MolekülformelC₁₁H₁₀N₂O₄
Molekulargewicht234.21 g/mol
Reaktionstemperatur65 °C (Rückfluss)
Reaktionszeit12 - 24 Stunden
Erwartete Ausbeute85 - 95 %
ErscheinungsbildWeißer bis cremefarbener Feststoff
Schmelzpunkt (erwartet)140 - 150 °C

Tabelle 2: Diamid-Derivatisierung (mit Anilin)

ParameterWert
ProduktnameN²,N³-Diphenyl-pyrazolo[1,5-a]pyridin-2,3-dicarboxamid
MolekülformelC₂₁H₁₆N₄O₂
Molekulargewicht368.38 g/mol
Reaktionstemperatur110 °C (Rückfluss)
Reaktionszeit6 - 12 Stunden
Erwartete Ausbeute70 - 85 %
ErscheinungsbildBlassgelber Feststoff
Schmelzpunkt (erwartet)>250 °C

Tabelle 3: Cyclische Imid-Derivatisierung

ParameterWert
Produktname6H-Pyrrolo[3',4':3,4]pyrazolo[1,5-a]pyridin-6,8(7H)-dion
MolekülformelC₉H₅N₃O₂
Molekulargewicht187.16 g/mol
Reaktionstemperatur140 °C
Reaktionszeit6 Stunden
Erwartete Ausbeute80 - 90 %
ErscheinungsbildGrauer bis brauner Feststoff
Schmelzpunkt (erwartet)>300 °C

Experimentelle Protokolle

Protokoll 1: Synthese von Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäuredimethylester

Dieses Protokoll beschreibt die Fischer-Veresterung der Dicarbonsäure unter sauren Bedingungen.

Materialien:

  • Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure (1.0 Äq.)

  • Methanol (Überschuss, als Lösungsmittel)

  • Konzentrierte Schwefelsäure (katalytische Menge, z. B. 0.1 Äq.)

  • Gesättigte Natriumbicarbonatlösung

  • Wasserfreies Natriumsulfat

  • Organische Lösungsmittel (z. B. Ethylacetat)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Scheidetrichter, Rotationsverdampfer

Durchführung:

  • Die Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure wird in einem Rundkolben in einem großen Überschuss an Methanol suspendiert.

  • Unter Rühren wird vorsichtig eine katalytische Menge konzentrierter Schwefelsäure zugegeben.

  • Die Mischung wird unter Rückfluss erhitzt, bis die Reaktion durch Dünnschichtchromatographie (DC) als vollständig angezeigt wird (typischerweise 12-24 Stunden).[7][8]

  • Nach dem Abkühlen auf Raumtemperatur wird der Überschuss an Methanol unter reduziertem Druck am Rotationsverdampfer entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und vorsichtig mit gesättigter Natriumbicarbonatlösung gewaschen, um die restliche Säure zu neutralisieren.

  • Die organische Phase wird abgetrennt, mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und filtriert.

  • Das Lösungsmittel wird am Rotationsverdampfer entfernt, um den rohen Diester zu erhalten, der durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden kann.

Protokoll 2: Synthese von N²,N³-disubstituierten Pyrazolo[1,5-a]pyridin-2,3-dicarboxamiden

Dieses Protokoll beschreibt die Synthese von Diamiden durch Aktivierung der Carbonsäuren, gefolgt von der Reaktion mit einem primären Amin (z. B. Anilin).

Materialien:

  • Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure (1.0 Äq.)

  • Thionylchlorid (2.2 Äq.) oder ein Kupplungsreagenz wie HBTU (2.2 Äq.)

  • Primäres Amin (z. B. Anilin, 2.5 Äq.)

  • Eine aprotische Base (z. B. Triethylamin oder Diisopropylethylamin (DIPEA), 3.0 Äq.)

  • Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan (DCM) oder Tetrahydrofuran (THF))

  • 1 M Salzsäurelösung

  • Gesättigte Natriumbicarbonatlösung

  • Wasserfreies Natriumsulfat

Durchführung:

  • Die Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure wird in wasserfreiem DCM oder THF suspendiert.

  • Weg A (Säurechlorid): Die Mischung wird auf 0 °C gekühlt und Thionylchlorid wird langsam zugetropft. Anschließend wird die Mischung für 2-4 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur gerührt, um das Di-Säurechlorid zu bilden. Der Überschuss an Thionylchlorid wird unter Vakuum entfernt.

  • Weg B (Kupplungsreagenz): Das Kupplungsreagenz (z. B. HBTU) und die Base (DIPEA) werden zur Suspension der Dicarbonsäure gegeben und für 30 Minuten bei Raumtemperatur gerührt.

  • Das resultierende aktivierte Intermediat (entweder das Säurechlorid in frischem, wasserfreiem Lösungsmittel oder die aktivierte Ester-Mischung) wird auf 0 °C gekühlt.

  • Das primäre Amin (z. B. Anilin), gelöst in demselben Lösungsmittel, wird langsam zugetropft.

  • Die Reaktion wird bei Raumtemperatur für 4-12 Stunden gerührt und mittels DC verfolgt.[9][10][11]

  • Die Reaktionsmischung wird nacheinander mit 1 M HCl, Wasser und gesättigter Natriumbicarbonatlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Protokoll 3: Synthese von 6H-Pyrrolo[3',4':3,4]pyrazolo[1,5-a]pyridin-6,8(7H)-dion

Dieses Protokoll beschreibt die Bildung des cyclischen Imids durch thermische Kondensation mit einer Ammoniakquelle.

Materialien:

  • Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure (1.0 Äq.)

  • Konzentrierte Ammoniaklösung (28-30%)

  • Dreihalskolben, Rückflusskühler, Heizpilz, Rührer

Durchführung:

  • In einem Dreihalskolben werden die Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure und die konzentrierte Ammoniaklösung vorgelegt.[12]

  • Die Mischung wird unter starkem Rühren für 6 Stunden unter Rückfluss erhitzt (ca. 140 °C). Die Reaktionsmischung färbt sich dabei typischerweise dunkel.[12]

  • Die Reaktion wird mittels DC auf die vollständige Umsetzung des Ausgangsmaterials überprüft.

  • Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung langsam in ein Becherglas mit kaltem Wasser gegossen, was zur Ausfällung eines Feststoffs führt.[12]

  • Der Feststoff wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und im Vakuum bei 60 °C über Nacht getrocknet, um das reine cyclische Imid zu erhalten.

Visualisierungen

Die folgenden Diagramme illustrieren die beschriebenen Derivatisierungswege.

Derivatization_Diester Start Pyrazolo[1,5-a]pyridin- 2,3-dicarbonsäure Product Pyrazolo[1,5-a]pyridin- 2,3-dicarbonsäuredimethylester Start->Product CH₃OH, H₂SO₄ (kat.) Rückfluss

Abbildung 1: Syntheseweg zur Bildung des Dimethylesters.

Derivatization_Diamide cluster_activation Aktivierung Start Pyrazolo[1,5-a]pyridin- 2,3-dicarbonsäure Intermediate Di-Säurechlorid / Aktivierter Ester Start->Intermediate SOCl₂ oder Kupplungsreagenz Product N²,N³-disubstituiertes Pyrazolo[1,5-a]pyridin- 2,3-dicarboxamid Intermediate->Product Amine 2 R-NH₂ Amine->Product

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Diamiden.

Derivatization_Imide Start Pyrazolo[1,5-a]pyridin- 2,3-dicarbonsäure Product 6H-Pyrrolo[3',4':3,4]pyrazolo- [1,5-a]pyridin-6,8(7H)-dion Start->Product NH₄OH (konz.) 140 °C

Abbildung 3: Syntheseweg zur Bildung des cyclischen Imids.

Anwendungen und zukünftige Richtungen

Die Derivate der Pyrazolo[1,5-a]pyridin-2,3-dicarbonsäure sind wertvolle Bausteine für die Wirkstoffforschung und die Entwicklung neuer Materialien.

  • Medizinische Chemie: Die Ester- und Amid-Derivate können als Ausgangsmaterialien für die Synthese komplexerer Moleküle dienen. Die Carbonsäure-Funktionen können als Ankerpunkte für die kombinatorische Chemie genutzt werden, um Bibliotheken von Verbindungen für das Hochdurchsatz-Screening zu erstellen. Insbesondere die Amid-Derivate könnten selbst biologische Aktivität zeigen, da die Amidbindung ein zentrales Strukturelement in vielen pharmazeutischen Wirkstoffen ist. Der Pyrazolo[1,5-a]pyrimidin-Kern, ein naher Verwandter, wird intensiv als Kinase-Inhibitor untersucht, und Derivate der Pyridin-Version könnten ähnliche Eigenschaften aufweisen.[4][5][13]

  • Linker-Technologie: Die Dicarbonsäure-Derivate eignen sich hervorragend als rigide Linker in verschiedenen Anwendungen, wie z. B. bei der Entwicklung von Proteolyse-zielgerichteten Chimeren (PROTACs) oder als Bausteine für metallorganische Gerüstverbindungen (MOFs).

  • Materialwissenschaft: Die planare und aromatische Struktur des Pyrazolo[1,5-a]pyridin-Kerns legt eine mögliche Verwendung in organischen Leuchtdioden (OLEDs) oder als organische Halbleiter nahe. Die Funktionalisierung an den Carbonsäure-Positionen kann die Löslichkeit, die Packung im Festkörper und die elektronischen Eigenschaften der Materialien gezielt modifizieren.

Zukünftige Arbeiten sollten sich auf die detaillierte Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) der synthetisierten Derivate konzentrieren, um Leitstrukturen für spezifische biologische Zielmoleküle zu identifizieren.[4] Die Optimierung der Reaktionsbedingungen zur Verbesserung von Ausbeuten und zur Entwicklung umweltfreundlicherer Synthesemethoden ist ebenfalls ein wichtiges Forschungsziel.

References

The Versatile Scaffold: Pyrazolo[1,5-a]pyridines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of potent and selective modulators of various biological targets. This document provides a detailed overview of the applications of pyrazolo[1,5-a]pyridine derivatives in key therapeutic areas, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Application Notes

Oncology: Targeting Kinase-Driven Malignancies

Pyrazolo[1,5-a]pyridines and their close structural relatives, pyrazolo[1,5-a]pyrimidines, have demonstrated remarkable efficacy as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in cancer.[1][2] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and thereby blocking its activity.[2]

Key Kinase Targets:

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several approved and clinical-stage Trk inhibitors, such as Larotrectinib and Entrectinib.[3] These inhibitors are effective against tumors harboring NTRK gene fusions.[3] Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring can significantly enhance potency and selectivity.[3]

  • Phosphoinositide 3-Kinases (PI3Ks): Several series of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ and a dual PI3Kγ/δ inhibitor.[1][4] These are promising for the treatment of hematological malignancies and inflammatory diseases.[1][4]

  • p38 MAP Kinase: Substituted pyrazolo[1,5-a]pyridines have been synthesized and identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[5]

  • Cyclin-Dependent Kinases (CDKs) and Others: The versatile nature of this scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer, including EGFR, B-Raf, MEK, and Pim-1.[2][6]

Quantitative Data Summary: Anticancer and Kinase Inhibitory Activities

Compound ClassTargetCompound ExampleIC50/EC50Cell Line/AssayCitation
Pyrazolo[1,5-a]pyrimidinePI3KδCPL302253 (54)2.8 nMBiochemical Assay[1]
Pyrazolo[1,5-a]pyrimidineTrkACompound 81.7 nMEnzymatic Assay[3][7]
Pyrazolo[1,5-a]pyrimidineTrkACompound 91.7 nMEnzymatic Assay[3][7]
Pyrazolo[1,5-a]pyrimidineTrkA (KM12 cell)Compound 230.1 nMCell-based Assay[3][7]
Pyrazolo[1,5-a]pyrimidineTrkA (KM12 cell)Compound 240.2 nMCell-based Assay[3][7]
Pyrazolo[1,5-a]pyrimidineCDK2Compound 6t0.09 µMBiochemical Assay[8]
Pyrazolo[1,5-a]pyrimidineTRKACompound 6s0.45 µMBiochemical Assay[8]
Pyrazolo[1,5-a]pyridinePI3Kγ20e (IHMT-PI3K-315)4.0 nMBiochemical Assay[4]
Pyrazolo[1,5-a]pyridinePI3Kδ20e (IHMT-PI3K-315)9.1 nMBiochemical Assay[4]
Pyrazolo[1,5-a]pyrimidineHCT116Compound 14a0.0020 µMCell-based Assay[9]
Infectious Diseases: Antiviral Applications

The pyrazolo[1,5-a]pyridine scaffold has also been explored for its potential in treating infectious diseases, particularly viral infections.

  • Herpes Simplex Virus (HSV): A series of pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of herpesvirus replication.[10][11] SAR studies have revealed that substituents at the C3, C5, and C7 positions can significantly impact antiviral activity.[10][11] Some compounds have shown in vitro antiviral activity comparable to or better than the standard-of-care drug, acyclovir.[11]

Quantitative Data Summary: Antiviral Activity

Compound ClassVirusCompound ExampleEC50Cell LineCitation
PyrazolopyridineHSV-1ARA-041.00 ± 0.10 µMVero cells[12][13]
PyrazolopyridineHSV-1ARA-051.00 ± 0.05 µMVero cells[12][13]
PyrazolopyridineHSV-1AM-570.70 ± 0.10 µMVero cells[12][13]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-Pyrazolo[1,5-a]pyridines

This protocol describes a convergent synthesis of substituted 2-aryl-pyrazolo[1,5-a]pyridines, a common structural motif in p38 kinase inhibitors.[5]

Materials:

  • Substituted N-aminopyridines

  • Substituted arylalkynes

  • Solvent (e.g., toluene, xylene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • [3+2] Cycloaddition:

    • To a solution of the substituted N-aminopyridine (1.0 eq) in a suitable high-boiling solvent (e.g., toluene), add the substituted arylalkyne (1.1 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 2-aryl-pyrazolo[1,5-a]pyridine.

Workflow for Synthesis of 2-Aryl-Pyrazolo[1,5-a]pyridines

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product start1 Substituted N-aminopyridine reaction [3+2] Cycloaddition (Toluene, Reflux, Inert Atmosphere) start1->reaction start2 Substituted Arylalkyne start2->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product 2-Aryl-Pyrazolo[1,5-a]pyridine purification->product G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare serial dilution of Pyrazolo[1,5-a]pyridine reaction Incubate Compound, Kinase, Substrate, and ATP in microplate prep1->reaction prep2 Prepare Kinase/Substrate and ATP solutions prep2->reaction detection Add Kinase-Glo® Reagent reaction->detection measurement Measure Luminescence detection->measurement analysis Calculate % Inhibition and determine IC50 measurement->analysis G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K_path PI3K/Akt Pathway EGFR->PI3K_path Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Response Proliferation, Survival PI3K_path->Response STAT->Transcription Transcription->Response Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->EGFR Inhibits

References

Application Notes and Protocols: The Agrochemical Utility of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in the field of agrochemical research and development. Its rigid structure and multiple points for functionalization allow for the fine-tuning of physicochemical properties and biological activity, leading to the discovery of potent herbicides, fungicides, and insecticides. Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, in particular, serves as a versatile building block for creating a diverse library of compounds with agrochemical potential. This document provides a detailed overview of its applications, including experimental protocols and mechanistic insights.

Application Notes

The unique chemical architecture of pyrazolo[1,5-a]pyridine derivatives enables them to interact with a variety of biological targets in weeds, fungi, and insects. The dicarboxylic acid functionality at the 2- and 3-positions offers convenient handles for the synthesis of amides, esters, and other derivatives, which are crucial for modulating activity and spectrum.

Herbicidal Applications: Pyrazolo[1,5-a]pyridine-based compounds have been investigated as inhibitors of essential plant enzymes. A key target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to the bleaching of new plant growth and ultimately, plant death. The development of novel picolinic acid herbicides often incorporates pyrazole-containing moieties to enhance their efficacy against broadleaf weeds.

Fungicidal Applications: A significant class of fungicides derived from pyrazole scaffolds are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), thereby blocking ATP production and causing fungal cell death. The pyrazole-carboxamide moiety is a well-established pharmacophore for SDHI fungicides, offering broad-spectrum control of various plant diseases in cereals, fruits, and vegetables.

Insecticidal Applications: In the realm of insecticides, pyrazolo[1,5-a]pyridine derivatives have been designed to target the nervous system of insects. A primary mode of action is the antagonism of the GABA-gated chloride channel, which leads to hyperexcitation, convulsions, and eventual death of the insect. This mechanism provides effective control against a wide range of agricultural pests.

Data Presentation

The following tables summarize the biological activity of various pyrazolo[1,5-a]pyridine and related pyrazole derivatives, demonstrating their potential in different agrochemical applications.

Table 1: Fungicidal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference
7aiRhizoctonia solani0.37[1]
7aiAlternaria porri2.24[1]
7aiMarssonina coronaria3.21[1]
7aiCercospora petroselini10.29[1]
Carbendazol (Control)Rhizoctonia solani1.00[1]
Compound 15 Valsa mali0.32[2]
Compound 24 Botrytis cinerea0.40[2]
Compound 24 Sclerotinia sclerotiorum3.54[2]

Table 2: Insecticidal Activity of Pyrazole and Pyridine Derivatives against Culex pipiens Larvae

Compound IDStrainLC50 (µg/mL) after 48hReference
7 Lab Strain180.35[3]
5 Lab Strain222.87[3]
9 Lab Strain235.25[3]
7 Field Strain242.44[3]
5 Field Strain265.83[3]
9 Field Strain280.84[3]

Experimental Protocols

While specific protocols starting directly from this compound for commercially available agrochemicals are often proprietary, the following protocols illustrate the synthesis of structurally related and biologically active compounds, demonstrating the chemical transformations relevant to this scaffold.

Protocol 1: Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (A Pyrazolo[1,5-a]pyridine Derivative)

This protocol describes the synthesis of a functionalized pyrazolo[1,5-a]pyridine, showcasing a common method for constructing this heterocyclic system.

Materials:

  • 1-amino-2-imino-pyridines

  • 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate)

  • Ethanol

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • Dissolve 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the crystals by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to yield the purified 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester as yellow-white crystals.[4]

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. For compound 4a in the cited literature, the yield was 94% with a melting point of 228–229 °C.[4]

Protocol 2: Synthesis of 5-Ethyl-pyridine-2,3-dicarboxylic Acid (A Precursor to Imidazolinone Herbicides)

This protocol details the preparation of a pyridine-2,3-dicarboxylic acid, a key intermediate for certain herbicides, from a substituted quinoline.

Materials:

  • 3-ethyl-8-hydroxyquinoline

  • 30-50% aqueous hydrogen peroxide

  • 15-35% aqueous sodium or potassium hydroxide

  • Sulfuric acid

  • Standard laboratory glassware for controlled addition and reaction at elevated temperatures.

Procedure:

  • Prepare a solution of 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of aqueous sodium or potassium hydroxide in a reaction vessel.

  • Heat the solution to a temperature range of 75 to 90°C.

  • Slowly add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide to the solution over a period of 0.5 to 5 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture at 90°C for one hour.

  • Cool the reaction mixture to 45°C and adjust the pH to 3.5 with sulfuric acid to precipitate potassium sulfate.

  • Cool the slurry to 10°C, hold for 30 minutes, filter, and wash the precipitate with cold water.

  • To the filtrate, add sulfuric acid to adjust the pH to 1.8.

  • Cool the resulting slurry of 5-ethyl-pyridine dicarboxylic acid to 10°C for 30 minutes, filter, and wash with cold water to obtain the product.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the modes of action and a general experimental workflow for agrochemicals derived from the pyrazolo[1,5-a]pyridine scaffold.

cluster_start Starting Material cluster_synthesis Synthetic Modification cluster_screening Screening & Evaluation cluster_product Final Product start Pyrazolo[1,5-a]pyridine -2,3-dicarboxylic acid mod Functionalization (e.g., Amidation, Esterification) start->mod screen Biological Screening (Herbicidal, Fungicidal, Insecticidal) mod->screen herbicide Herbicide screen->herbicide fungicide Fungicide screen->fungicide insecticide Insecticide screen->insecticide cluster_herbicides Herbicidal Mode of Action hppd HPPD Inhibitor (Pyrazolo[1,5-a]pyridine derivative) hga Homogentisic Acid hppd->hga Inhibits tyrosine Tyrosine hppa 4-Hydroxyphenylpyruvate tyrosine->hppa hppa->hga HPPD pq_toc Plastoquinone & Tocopherols hga->pq_toc carotenoids Carotenoid Biosynthesis pq_toc->carotenoids bleaching Bleaching & Plant Death carotenoids->bleaching Protection from Photo-oxidation cluster_fungicides Fungicidal Mode of Action sdhi SDHI Fungicide (Pyrazole Carboxamide) complex_ii Mitochondrial Complex II (Succinate Dehydrogenase) sdhi->complex_ii Inhibits tca TCA Cycle succinate Succinate tca->succinate fumarate Fumarate succinate->fumarate Complex II etc Electron Transport Chain complex_ii->etc atp ATP Production etc->atp death Fungal Cell Death atp->death Leads to cluster_insecticides Insecticidal Mode of Action insecticide Insecticide (Pyrazolo[1,5-a]pyridine derivative) gaba_receptor GABA-gated Chloride Channel insecticide->gaba_receptor Blocks cl_influx Chloride Ion Influx gaba_receptor->cl_influx Opens hyperexcitation Hyperexcitation & Convulsions gaba_receptor->hyperexcitation Leads to gaba GABA gaba->gaba_receptor Binds to hyperpolarization Neuron Hyperpolarization (Inhibition) cl_influx->hyperpolarization paralysis Paralysis & Death hyperexcitation->paralysis

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid esters, a class of heterocyclic compounds with significant potential in medicinal chemistry. The primary synthetic strategy detailed is a [3+2] cycloaddition reaction, which offers high efficiency and good to excellent yields. An alternative cross-dehydrogenative coupling method is also presented. These protocols are intended to provide researchers with a reliable and reproducible methodology for obtaining these valuable compounds for further study and application in drug discovery and development.

Introduction

Pyrazolo[1,5-a]pyridines are nitrogen-containing heterocyclic compounds that are of considerable interest in the field of medicinal chemistry. They are recognized as important intermediates for the synthesis of various biologically active molecules.[1] The incorporation of dicarboxylic acid ester functionalities at the 2- and 3-positions of the pyrazolo[1,5-a]pyridine core provides versatile handles for further chemical modifications, making them valuable scaffolds in the design of novel therapeutic agents. The most common and efficient method for the synthesis of this scaffold is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkyne or alkene dipolarophiles.[2]

Synthesis Protocols

Two primary methods for the synthesis of this compound esters are presented below: a [3+2] cycloaddition reaction and a cross-dehydrogenative coupling reaction.

Method 1: [3+2] Cycloaddition of 1-Amino-2-iminopyridine Derivatives with Dialkyl Acetylenedicarboxylates

This one-pot synthesis provides a highly efficient and convenient route to polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions.[3] The reaction involves a [3+2] cycloaddition of a 1-amino-2-iminopyridine derivative with a dialkyl acetylenedicarboxylate.[3]

Experimental Protocol:

A mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate dialkyl acetylenedicarboxylate (10 mmol) in acetonitrile (30 mL) is prepared. The reaction can be carried out under two different conditions:

  • Conventional Heating: The mixture is heated at reflux for 3 hours.[3]

  • Sonication: The mixture is sonicated for 20 minutes at 85 °C.[3]

The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature. The solid product that forms is collected by filtration, washed with ethanol, and then dried. The crude product is purified by recrystallization from a suitable solvent to yield the pure this compound ester.[3]

Quantitative Data Summary:

ProductStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
7-Amino-6-cyano-5-phenylthis compound Dimethyl Ester (5a)1-Amino-2-imino-5-phenyl-1,2-dihydropyridine-3-carbonitrile and Dimethyl acetylenedicarboxylateSonication, 20 min, 85 °C92%220–221
7-Amino-6-cyano-5-p-tolylthis compound Dimethyl Ester (5b)1-Amino-2-imino-5-p-tolyl-1,2-dihydropyridine-3-carbonitrile and Dimethyl acetylenedicarboxylateSonication, 20 min, 85 °C93%215–216
7-Amino-6-cyano-5-(4-methoxyphenyl)this compound Dimethyl Ester (5c)1-Amino-2-imino-5-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile and Dimethyl acetylenedicarboxylateSonication, 20 min, 85 °C90%195–196
7-Amino-6-cyano-5-(4-nitrophenyl)this compound Dimethyl Ester (5f)1-Amino-2-imino-5-(4-nitrophenyl)-1,2-dihydropyridine-3-carbonitrile and Dimethyl acetylenedicarboxylateSonication, 20 min, 85 °C89%288–289
7-Amino-6-cyano-5-(4-methoxyphenyl)this compound Diethyl Ester (5i)1-Amino-2-imino-5-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile and Diethyl acetylenedicarboxylateSonication, 20 min, 85 °C91%178–179

Data sourced from Al-Mousawi, S. M., et al. (2019).[3]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Purification start Mix 1-amino-2-iminopyridine derivative (10 mmol) and dialkyl acetylenedicarboxylate (10 mmol) in Acetonitrile (30 mL) reflux Reflux for 3 hours start->reflux sonicate Sonicate for 20 min at 85°C start->sonicate cool Cool to room temperature reflux->cool sonicate->cool filter Filter the solid product cool->filter wash Wash with ethanol filter->wash dry Dry the product wash->dry recrystallize Recrystallize from a suitable solvent dry->recrystallize product Pure this compound ester recrystallize->product

Caption: Workflow for the synthesis of this compound esters via [3+2] cycloaddition.

Method 2: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling

This method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, such as dialkyl malonates, in the presence of acetic acid and an oxygen atmosphere to yield the desired pyrazolo[1,5-a]pyridine derivatives.[2]

Experimental Protocol:

A solution of an N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6 equivalents) is prepared. The reaction mixture is stirred at 130 °C for 18 hours under an O₂ atmosphere (1 atm). After cooling to room temperature, the crystalline product that forms is collected by filtration and recrystallized from an appropriate solvent to give the pure pyrazolo[1,5-a]pyridine product.[4]

Quantitative Data Summary:

ProductStarting MaterialsYield (%)Melting Point (°C)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a)N-amino-2-imino-5-phenyl-1,2-dihydropyridine-3-carbonitrile and Ethyl acetoacetate94%228–229
7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4b)N-amino-2-imino-5-p-tolyl-1,2-dihydropyridine-3-carbonitrile and Ethyl acetoacetate95%214–215
7-Amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4e)N-amino-5-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile and Ethyl acetoacetate84%246–247
7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4g)N-amino-2-imino-5-phenyl-1,2-dihydropyridine-3-carbonitrile and Ethyl benzoylacetate82%201–202
7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (4n)N-amino-2-imino-5-p-tolyl-1,2-dihydropyridine-3-carbonitrile and Methyl propionylacetate91%220–221
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (4o)N-amino-5-(4-methoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile and Methyl propionylacetate84%198–199

Data sourced from Moustafa, A. H., et al. (2019).[2][4]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Purification start Mix N-amino-2-iminopyridine (3 mmol), 1,3-dicarbonyl compound (3 mmol), and Acetic Acid (6 equiv) in Ethanol (10 mL) react Stir at 130°C for 18h under O₂ atmosphere (1 atm) start->react cool Cool to room temperature react->cool filter Filter the crystalline product cool->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize product Pure Pyrazolo[1,5-a]pyridine derivative recrystallize->product

Caption: Workflow for the synthesis of Pyrazolo[1,5-a]pyridine derivatives via cross-dehydrogenative coupling.

Conclusion

The protocols described herein provide efficient and reliable methods for the synthesis of this compound esters. The [3+2] cycloaddition method, particularly with sonication, offers a rapid and high-yielding route. The cross-dehydrogenative coupling method presents a viable alternative. These detailed procedures and the accompanying quantitative data should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors. While literature on the specific derivative, Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, in kinase inhibitor design is not extensively available, the broader class of pyrazolo[1,5-a]pyridine compounds has demonstrated significant potential, particularly as selective inhibitors of key cellular signaling kinases. This document provides an overview of the application of pyrazolo[1,5-a]pyridine derivatives in kinase inhibitor design, with a focus on their activity against the PI3K/Akt signaling pathway. The protocols and data presented are based on published studies of active pyrazolo[1,5-a]pyridine analogues.

Kinase Target Profile

Pyrazolo[1,5-a]pyridine derivatives have shown notable activity against phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial for cell growth, proliferation, and survival. Specifically, certain derivatives have exhibited high potency and selectivity for the p110α isoform of PI3K.[1] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of pyrazolo[1,5-a]pyridine derivatives against PI3K isoforms and their cellular antiproliferative effects.

Compound IDp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)HCT-116 Cell Proliferation IC50 (nM)
5x 0.915012025150

Data extracted from published literature on p110α-selective PI3 kinase inhibitors.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol outlines a typical procedure for assessing the inhibitory activity of pyrazolo[1,5-a]pyridine compounds against the p110α isoform of PI3K.

Materials:

  • Recombinant human p110α/p85α protein

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • Test compounds (pyrazolo[1,5-a]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing p110α/p85α protein and PIP2 substrate in kinase buffer.

  • Dispense 5 µL of the kinase/substrate mixture into each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (HCT-116)

This protocol describes a method to evaluate the effect of pyrazolo[1,5-a]pyridine compounds on the proliferation of the HCT-116 human colon cancer cell line.

Materials:

  • HCT-116 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed HCT-116 cells into 96-well plates at a density of 2,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, allow the plates to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure luminescence using a plate reader to determine the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Pyrazolo[1,5-a]pyridine Derivative Synthesis KinaseAssay Biochemical Kinase Assay (e.g., PI3Kα IC50) Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (e.g., HCT-116 IC50) KinaseAssay->CellAssay DownstreamAssay Downstream Pathway Analysis (e.g., p-Akt Western Blot) CellAssay->DownstreamAssay SAR Structure-Activity Relationship (SAR) Studies DownstreamAssay->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME

Caption: Kinase Inhibitor Discovery Workflow.

SAR_Diagram cluster_R1 R1 Position cluster_R2 R2 Position cluster_R3 R3 Position PyrazoloScaffold Core Pyrazolo[1,5-a]pyridine Core (Essential for Hinge Binding) R1_node Modulation of Selectivity & Potency Core->R1_node Substitution at C3 R2_node Improves Physicochemical Properties (e.g., Solubility) Core->R2_node Substitution at C5 R3_node Interacts with Specific Pockets for Potency Core->R3_node Substitution at C7

Caption: Conceptual SAR of Pyrazolo[1,5-a]pyridines.

References

Unlocking the Anticancer Potential of Pyrazolo[1,5-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1] Derivatives of this heterocyclic system have been shown to exhibit potent inhibitory activity against a range of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[2] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the evaluation and development of pyrazolo[1,5-a]pyridine derivatives as potential cancer therapeutics.

Mechanism of Action: Targeting Key Signaling Pathways

Pyrazolo[1,5-a]pyridine derivatives primarily exert their anticancer effects by acting as ATP-competitive or allosteric inhibitors of protein kinases.[2] This inhibition disrupts crucial signaling cascades involved in cell proliferation, survival, and differentiation. Key kinase targets include:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinases (Trks), which are often overexpressed or mutated in various cancers.[2]

  • Downstream Signaling Kinases: Including B-Raf, MEK, and members of the MAPK/ERK pathway, which are central to cell proliferation.[2]

  • Cell Cycle Regulators: Such as Cyclin-Dependent Kinases (CDKs), which control the progression of the cell cycle.[3]

The inhibition of these kinases by pyrazolo[1,5-a]pyridine derivatives can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative pyrazolo[1,5-a]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7b MCF-7 (Breast)Not Specified[4]
HepG2 (Liver)Not Specified[4]
HCT116 (Colon)Not Specified[4]
Compound 16c MCF-7 (Breast)Not Specified[4]
HepG2 (Liver)Not Specified[4]
HCT116 (Colon)Not Specified[4]
RD-I-53 A2780 (Ovarian)0.9[5][6]
Compound 35 HepG2 (Liver)3.53[7]
MCF-7 (Breast)6.71[7]
HeLa (Cervical)5.16[7]
Compound 46 HCT116 (Colon)1.51[7]
Compound 47 MCF-7 (Breast)7.68[7]
Compounds 6a-c MCF-7 (Breast)10.80 - 19.84[8]
Hep-2 (Laryngeal)8.85 - 12.76[8]

Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 16 TrkA>10
Compound 17 TrkA>10
Compound 8 TrkA1.7
Compound 9 TrkA1.7
Compound 36 CDK2199[7]
RD-I-53 VPS34 (Kd)400[5][6]
JAK1-JH2 (Kd)500[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of pyrazolo[1,5-a]pyridine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the desired concentrations of the pyrazolo[1,5-a]pyridine derivatives for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the pyrazolo[1,5-a]pyridine derivatives as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, B-Raf, CDK2, TrkA)

  • Specific peptide substrate for the kinase

  • ATP

  • Pyrazolo[1,5-a]pyridine derivatives

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the test compounds, the purified kinase, and the specific substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then a second reagent converts the ADP generated to ATP, which is measured via a luciferase-based reaction.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyridine derivatives and a general experimental workflow for their evaluation.

MAPK_ERK_Pathway RTK RTK (e.g., EGFR) Ras Ras RTK->Ras B_Raf B-Raf Ras->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivatives Pyrazolo_pyridine->RTK Pyrazolo_pyridine->B_Raf Pyrazolo_pyridine->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by Pyrazolo[1,5-a]pyridine derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation Compound Pyrazolo[1,5-a]pyridine Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Mechanism Mechanism of Action Cytotoxicity->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Kinase_Assay Kinase Inhibition Assay Mechanism->Kinase_Assay

Caption: General experimental workflow for evaluating the anticancer potential of novel compounds.

References

Application Notes and Protocols for the Synthesis and Evaluation of Bioactive Molecules from Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents. This document provides detailed protocols for the synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and its derivatives, as well as methodologies for evaluating their potential biological activities.

I. Synthesis of this compound and Derivatives

The synthetic strategy commences with the formation of a substituted dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, which is then hydrolyzed to the corresponding dicarboxylic acid. The dicarboxylic acid serves as a versatile intermediate for the synthesis of various derivatives, such as diamides, which can be screened for biological activity.

1.1. Synthesis of Dimethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

This protocol is adapted from a sonochemical synthetic strategy, which offers an efficient and environmentally friendly approach.[1]

Experimental Protocol:

  • Materials: 1-amino-2-imino-5-phenylpyridine, dimethyl acetylenedicarboxylate (DMAD), acetonitrile.

  • Procedure:

    • In a suitable reaction vessel, combine equimolar amounts of 1-amino-2-imino-5-phenylpyridine (10 mmol) and dimethyl acetylenedicarboxylate (10 mmol) in acetonitrile (30 mL).

    • Sonicate the reaction mixture for 20 minutes at 85°C. Alternatively, the mixture can be refluxed for 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Collect the resulting solid product by filtration.

    • Wash the solid with cold ethanol.

    • Dry the product and recrystallize from acetonitrile to yield pure dimethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate.[1]

1.2. Hydrolysis to this compound

A standard basic hydrolysis protocol can be employed to convert the dimethyl ester to the dicarboxylic acid.

Experimental Protocol:

  • Materials: Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate derivative, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), methanol or a mixture of tetrahydrofuran (THF) and water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the dimethyl ester (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

    • Add an excess of sodium hydroxide (2.5 mmol).

    • Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1N HCl.

    • Collect the precipitated dicarboxylic acid by filtration.

    • Wash the solid with cold water and dry under vacuum.

1.3. Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxamides

The dicarboxylic acid can be converted to a variety of diamides using standard peptide coupling agents.

Experimental Protocol:

  • Materials: this compound, desired primary or secondary amine (2.2 equivalents), HATU (2.2 equivalents), DIPEA (4 equivalents), anhydrous DMF.

  • Procedure:

    • Dissolve the dicarboxylic acid (1 mmol) in anhydrous DMF (10 mL).

    • Add HATU (2.2 mmol) and DIPEA (4 mmol) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (2.2 mmol) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1-Amino-2-iminopyridine + DMAD Ester Dimethyl Pyrazolo[1,5-a]pyridine -2,3-dicarboxylate Start->Ester Sonication or Reflux Diacid Pyrazolo[1,5-a]pyridine -2,3-dicarboxylic Acid Ester->Diacid Base Hydrolysis (e.g., NaOH) Diamide Pyrazolo[1,5-a]pyridine -2,3-dicarboxamide Derivatives Diacid->Diamide Amide Coupling (e.g., HATU, Amine)

Caption: Synthetic route to this compound and its amide derivatives.

II. Protocols for In Vitro Biological Evaluation

The following are generalized protocols for the initial screening of the synthesized compounds for potential anticancer and antimicrobial activities.

2.1. In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Experimental Protocol:

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), appropriate cell culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, synthesized compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized compounds in culture medium.

    • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.2. In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Experimental Protocol:

  • Materials: Bacterial and/or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well plates, synthesized compounds, standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), 0.5 McFarland standard.

  • Procedure:

    • Prepare a microbial inoculum adjusted to the turbidity of a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with the microbial suspension. Include a positive control (microbes with a standard antibiotic), a negative control (microbes in broth), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Biological Screening Workflow Diagram

Screening_Workflow Compound Synthesized Pyrazolo[1,5-a]pyridine Derivatives Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial IC50 Determine IC50 values Anticancer->IC50 MIC Determine MIC values Antimicrobial->MIC

Caption: Workflow for in vitro anticancer and antimicrobial screening.

III. Data Presentation

Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyridine-2,3-dicarboxamide Derivatives

Compound IDR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Example-1 -H-PhenylDataDataData
Example-2 -CH3-BenzylDataDataData
Doxorubicin --DataDataData

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazolo[1,5-a]pyridine-2,3-dicarboxamide Derivatives

Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Example-1 -H-PhenylDataDataData
Example-2 -CH3-BenzylDataDataData
Ciprofloxacin --DataDataN/A
Fluconazole --N/AN/AData

IV. Potential Signaling Pathway Involvement

While the specific targets of novel this compound derivatives are yet to be elucidated, many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs are known to function as kinase inhibitors. A plausible mechanism of action for anticancer activity could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK pathway.

Hypothetical Signaling Pathway Diagram

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Hypothetical Inhibitor (Pyrazolo[1,5-a]pyridine Derivative) Inhibitor->RAF Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a hypothetical bioactive molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your target compound.

I. Synthesis Overview & Workflow

The synthesis of this compound is typically a two-step process:

  • Cyclization: Formation of a dialkyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate intermediate.

  • Hydrolysis: Conversion of the diester to the final dicarboxylic acid.

This guide will address potential issues and optimization strategies for each of these critical steps.

SynthesisWorkflow cluster_cyclization Step 1: Cyclization cluster_hydrolysis Step 2: Hydrolysis Start Starting Materials (e.g., 2-aminopyridine derivatives, dialkyl acetylenedicarboxylate) Reaction Cyclization Reaction Start->Reaction Reaction Conditions (Solvent, Temp, Time) Diester Dialkyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Reaction->Diester Yield & Purity Hydrolysis_Reaction Hydrolysis Diester->Hydrolysis_Reaction Base/Acid Purification Purification Hydrolysis_Reaction->Purification Crude Product Final_Product This compound Purification->Final_Product High Purity Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.

Step 1: Cyclization to Dialkyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Q1: My cyclization reaction is resulting in a low yield of the desired diester. What are the potential causes and how can I improve it?

A1: Low yields in the initial cyclization can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 2-aminopyridine derivative and the dialkyl acetylenedicarboxylate are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.[1]

    • Solvent: Acetonitrile is a commonly used and effective solvent for this reaction. Other solvents such as ethanol and methanol have also been reported, though they may result in lower yields.

    • Temperature & Time: These reactions often require elevated temperatures (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.

    • Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

  • Catalyst: While many syntheses proceed without a catalyst, the addition of a mild acid or base catalyst can sometimes be beneficial. However, this should be optimized carefully to avoid side reactions.

Data Presentation: Impact of Reaction Conditions on Diester Yield

EntrySolventMethodTimeYield (%)Reference
1EthanolHeating180 min54[2]
2EthanolSonication20 min69[2]
3MethanolHeating180 min49[2]
4MethanolSonication20 min67[2]
5AcetonitrileHeating180 min70[2]
6AcetonitrileSonication20 min92[2]

Q2: I am observing the formation of multiple products in my cyclization reaction. What are the likely side reactions?

A2: The formation of side products is often due to the reactivity of the starting materials and intermediates. Common side products can include:

  • Michael Adducts: The 2-aminopyridine can act as a nucleophile and add to the electron-deficient alkyne of the dialkyl acetylenedicarboxylate without subsequent cyclization.

  • Polymerization: The highly reactive dialkyl acetylenedicarboxylate can polymerize under certain conditions.

  • Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers may be possible.

To minimize side reactions, ensure slow addition of the dialkyl acetylenedicarboxylate to the solution of the 2-aminopyridine derivative, and maintain the optimized reaction temperature.

SideReactions Start Starting Materials DesiredProduct Desired Diester Start->DesiredProduct Desired Pathway SideProduct1 Michael Adduct Start->SideProduct1 Side Reaction SideProduct2 Polymerization Start->SideProduct2 Side Reaction SideProduct3 Isomeric Products Start->SideProduct3 Side Reaction

Caption: Potential reaction pathways leading to desired and side products.

Step 2: Hydrolysis to this compound

Q3: I am having difficulty hydrolyzing the diester to the dicarboxylic acid. What are the recommended conditions?

A3: Alkaline hydrolysis is the most common method for converting the diester to the dicarboxylic acid.

  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. A solution of the base in a mixture of water and a co-solvent like methanol or ethanol is recommended to ensure solubility of the diester.

  • Temperature: The reaction is often carried out at elevated temperatures, ranging from room temperature to reflux, to drive the hydrolysis to completion.

  • Reaction Time: The progress of the hydrolysis should be monitored by TLC until the starting diester is no longer observed.

Experimental Protocol: General Alkaline Hydrolysis

  • Dissolve the dialkyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate in a suitable solvent mixture (e.g., methanol/water or ethanol/water).

  • Add an excess of aqueous sodium hydroxide or potassium hydroxide solution (typically 2-4 equivalents per ester group).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Q4: My yield of the dicarboxylic acid is low after hydrolysis and workup. What could be the issue?

A4: Low yields in the hydrolysis step can be due to incomplete reaction, product loss during workup, or side reactions such as decarboxylation.

  • Incomplete Hydrolysis: Ensure that a sufficient excess of base and adequate reaction time and temperature are used to drive the reaction to completion.

  • Product Solubility: The dicarboxylic acid may have some solubility in the aqueous acidic workup solution. Cooling the solution in an ice bath before filtration can help to maximize precipitation.

  • Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation, especially at high temperatures and in acidic conditions.[3][4] While specific data for this compound is limited, it is advisable to avoid excessively high temperatures during the hydrolysis and to perform the acidification step at a low temperature.

HydrolysisTroubleshooting Problem Low Yield of Dicarboxylic Acid Cause1 Incomplete Hydrolysis Problem->Cause1 Cause2 Product Loss During Workup Problem->Cause2 Cause3 Decarboxylation Problem->Cause3 Solution1 Increase Base/Time/Temp Cause1->Solution1 Solution2 Cool Before Filtration Cause2->Solution2 Solution3 Avoid High Temps, Low Temp Acidification Cause3->Solution3

Caption: Troubleshooting guide for low yield in the hydrolysis step.

Purification of the Final Product

Q5: How can I purify the final this compound?

A5: Recrystallization is the most common method for purifying the final product.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of carboxylic acids include:

    • Water

    • Ethanol

    • Methanol

    • Acetic Acid

    • A mixture of the above solvents.

  • Procedure:

    • Dissolve the crude dicarboxylic acid in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then hot filter to remove it.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q6: What are the common impurities I might encounter in my final product?

A6: Common impurities can include:

  • Unreacted starting materials or intermediates: Such as the diester or mono-acid.

  • Side products from the cyclization or hydrolysis steps.

  • Inorganic salts from the workup procedure.

Proper purification by recrystallization should effectively remove these impurities. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely applicable purification methods for this compound are pH-controlled precipitation (acid-alkali refining) and recrystallization. The choice between them depends on the nature of the impurities. Often, a combination of both methods yields the highest purity product.

Q2: What types of impurities are typically found in crude this compound?

A2: Common impurities may include unreacted starting materials, by-products from the synthesis, colored tars, and residual solvents. The exact nature of the impurities will depend on the synthetic route employed.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, often polymeric or tar-like substances, can be effectively removed by treating a solution of the crude product with activated carbon.[1][2] The crude acid is dissolved in a dilute alkaline solution, a small amount of activated carbon is added, and the mixture is briefly heated before being filtered to remove the carbon and the adsorbed impurities.[1][2]

Q4: What is the expected purity after purification?

A4: The final purity is highly dependent on the initial purity of the crude material and the purification method chosen. For analogous pyridine dicarboxylic acids, purities of over 97% can be achieved through pH-controlled precipitation.[3] Subsequent recrystallization can further enhance this purity.

Q5: Which solvents are suitable for the recrystallization of this compound?

A5: Given the presence of two carboxylic acid groups and an aromatic system, polar solvents are generally suitable. Good starting points for solvent screening include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water or acetone/hexane.[4][5] An ideal solvent will dissolve the compound when hot but show low solubility when cold.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Excessive Solvent Used: Too much solvent was used during recrystallization, causing a significant portion of the product to remain in the mother liquor.[7][8]Concentrate the mother liquor by careful evaporation and cool it again to recover a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
Precipitation pH is Not Optimal: The pH for precipitating the acid was not at the point of minimum solubility.Determine the isoelectric point (pI) of the molecule if possible. Empirically test a range of pH values (e.g., from 1.5 to 4.0) on small aliquots to find the pH that gives the maximum precipitation. For similar compounds, a pH of 1.8 to 3.5 is often effective.[1][3]
Premature Crystallization: The product crystallized out during hot filtration.Ensure the filtration apparatus (funnel, filter flask) is pre-heated. Add a small excess of hot solvent before filtration to ensure the product remains in solution.
Product Lost During Washing: The crystals were washed with a solvent at room temperature or a solvent in which the product is soluble.Always wash the filtered crystals with a minimal amount of ice-cold purification solvent to minimize dissolution of the product.[7]
Issue 2: Product "Oils Out" During Recrystallization

"Oiling out" occurs when the solid melts and comes out of the solution as a liquid instead of forming crystals. This is often due to the solution being supersaturated at a temperature above the compound's melting point or the presence of significant impurities that depress the melting point.

Possible Cause Troubleshooting Step
Solution is Cooling Too Rapidly: Rapid cooling can lead to supersaturation above the melting point.Re-heat the solution until the oil redissolves. Allow the flask to cool more slowly (e.g., by leaving it on a warm hotplate or insulating the flask) to encourage crystal nucleation.
High Impurity Level: Impurities can lower the melting point of the eutectic mixture.Return the solution to the heat source, add a small amount of additional solvent to reduce the concentration, and attempt to cool slowly again. If the problem persists, consider a preliminary purification step like acid-base extraction or column chromatography before recrystallization.
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound.Select a different solvent or solvent mixture with a lower boiling point.[9]
Issue 3: No Crystals Form Upon Cooling
Possible Cause Troubleshooting Step
Solution is Not Saturated: Too much solvent was used.Reduce the volume of the solvent by gentle heating or under a stream of inert gas and allow it to cool again.
Supersaturation: The solution is supersaturated, and crystal nucleation has not initiated.[8]1. Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 2. Seed: Add a tiny "seed" crystal of the crude material to induce crystallization.[9] 3. Cool: Cool the solution further in an ice-salt bath.
Compound is Highly Soluble in the Chosen Solvent: The compound remains soluble even at low temperatures.Recover the solid by evaporating the solvent and repeat the recrystallization with a different, less polar solvent or a mixed solvent system.

Quantitative Data Summary

The following table summarizes representative data for the purification of pyridine dicarboxylic acids, which can serve as a benchmark for the purification of this compound.

Purification MethodKey ParameterTypical PurityTypical YieldReference
pH-Controlled PrecipitationFinal pH of 1.8> 97.5%~90%[3]
pH-Controlled PrecipitationFinal pH of 1.1-~60%[2]
Recrystallization (from water)Cooling to 10°CHigh~90% (Theoretical)[7]
Acid-Alkali Refining + CarbonFinal pH of 2-3HighVariable[1]

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation (Acid-Alkali Refining)

This method is particularly effective for removing base-insoluble or acid-insoluble impurities.

  • Dissolution: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature with stirring. Use the minimum amount of base required to achieve complete dissolution.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon (typically 1-2% w/w of the crude product). Heat the mixture gently (e.g., to 50-60°C) for 10-15 minutes with stirring.[1][2]

  • Hot Filtration: Filter the solution while still warm (if heated) through a pad of celite or filter paper to remove the activated carbon and any other insoluble impurities.

  • Precipitation: Cool the filtrate to room temperature. Slowly add a dilute acid (e.g., 1 M HCl or H₂SO₄) dropwise with vigorous stirring. Monitor the pH of the solution. Continue adding acid until the pH of the solution reaches approximately 2-3, which should cause the product to precipitate out as a solid.[1]

  • Digestion: Continue stirring the resulting slurry at room temperature or in an ice bath for 30 minutes to ensure complete precipitation.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts and acid.[3]

  • Drying: Dry the purified product under reduced pressure or in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.[3]

Protocol 2: Purification by Recrystallization

This method purifies the compound based on differences in solubility between the product and impurities.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product in various solvents at room and elevated temperatures. An ideal solvent dissolves the product completely at its boiling point and sparingly at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.[7] If necessary, add small additional portions of hot solvent to achieve full dissolution.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals to remove the last traces of solvent.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_method1 Method 1: pH-Controlled Precipitation cluster_method2 Method 2: Recrystallization cluster_end Final Product Crude Crude Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid Dissolve 1. Dissolve in dilute NaOH(aq) Crude->Dissolve High Impurity Load DissolveHot 1. Dissolve in minimum hot solvent Crude->DissolveHot Moderate Impurity Load Decolorize 2. (Optional) Treat with Activated Carbon Dissolve->Decolorize Filter1 3. Filter to remove insolubles Decolorize->Filter1 Precipitate 4. Acidify with HCl(aq) to pH ~2-3 Filter1->Precipitate Isolate1 5. Isolate by Filtration & Wash Precipitate->Isolate1 Isolate1->DissolveHot Further Purification Pure Pure Product Isolate1->Pure FilterHot 2. (Optional) Hot Filtration DissolveHot->FilterHot Cool 3. Cool Slowly to Crystallize FilterHot->Cool Isolate2 4. Isolate by Filtration & Wash Cool->Isolate2 Isolate2->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Solution Cooled, No Crystals Formed CheckSaturation Is the solution supersaturated? Start->CheckSaturation Induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal CheckSaturation->Induce Yes ReduceVolume Solution is likely not saturated. Reduce solvent volume by evaporation and cool again. CheckSaturation->ReduceVolume No OilingOut Did the product oil out? Induce->OilingOut Failure Purification Failed. Recover solid and choose a different solvent. Induce->Failure If induction fails ReduceVolume->OilingOut ReheatAddSolvent Reheat to dissolve. Add more solvent. Cool slowly. OilingOut->ReheatAddSolvent Yes Success Crystals Formed OilingOut->Success No ReheatAddSolvent->Success ReheatAddSolvent->Failure If oiling persists

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of an Unexpected[1][2][3]Triazolo[1,5-a]pyridine Byproduct

Q1: I am attempting to synthesize a pyrazolo[1,5-a]pyridine via the reaction of an N-amino-2-iminopyridine with a β-dicarbonyl compound in the presence of an acid, but I am isolating a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct. Why is this happening and how can I prevent it?

A1: The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a known side reaction in the synthesis of pyrazolo[1,5-a]pyridines, particularly under certain acidic and solvent conditions. This occurs when the N-amino-2-iminopyridine starting material reacts with the acid catalyst or the solvent itself, instead of the intended β-dicarbonyl compound.

Troubleshooting & Optimization:

  • Choice of Acid and Stoichiometry: The type and amount of acid used as a catalyst can significantly influence the reaction pathway.

    • Avoid Strong Brønsted Acids in Excess: Using strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can be less effective and increasing the loading of TFA to above two equivalents has been shown to promote the side reaction with the N-aminopyridine.[2][4]

    • Optimize Acetic Acid Concentration: While acetic acid can promote the desired reaction, excessive amounts can also lead to the formation of the triazolo[1,5-a]pyridine byproduct. It is recommended to maintain the loading of acetic acid at a maximum of six equivalents.[2]

  • Solvent Selection: The choice of solvent is critical.

    • Ethanol as a Preferred Solvent: Ethanol is often a good solvent choice for the desired cross-dehydrogenative coupling reaction.[2][4]

    • Avoid Acetic Acid or DMF as Solvents with Certain Catalysts: When acetic acid or dimethylformamide (DMF) are used as the solvent in the presence of a catalyst like palladium(II) acetate (Pd(OAc)₂), the formation of[1][2][3]triazolo[1,5-a]pyridine derivatives can become the main reaction pathway.[2][4]

  • Reaction Atmosphere: The presence of an oxidant is crucial for the desired dehydrogenative coupling.

    • Utilize an Oxygen Atmosphere: Performing the reaction under an atmosphere of molecular oxygen (O₂) can significantly improve the yield of the desired pyrazolo[1,5-a]pyridine and suppress side reactions.[2] Reactions carried out under an inert atmosphere like argon may fail to produce the desired product.[2]

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the effect of different reaction conditions on the synthesis of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (desired product) versus the formation of the 2-methyl-7-phenyl[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile byproduct.

EntryReactantsSolventCatalyst/Acid (equivalents)AtmosphereDesired Product Yield (%)Byproduct Yield (%)
1N-amino-2-imino-pyridine + Ethyl acetoacetateEthanolAcetic Acid (6)O₂94Not reported
2N-amino-2-imino-pyridine + Ethyl acetoacetateEthanolAcetic Acid (6)Air82Not reported
3N-amino-2-imino-pyridineAcetic AcidPd(OAc)₂ (10 mol%)-072
4N-amino-2-imino-pyridineDMFPd(OAc)₂ (10 mol%)-074
5N-amino-2-imino-pyridine + Ethyl acetoacetateEthanolTFA (>2)AirLess effectiveSide reaction occurs

Data sourced from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives.[2][4]

Issue 2: Poor Regioselectivity with Unsymmetrical β-Dicarbonyl Compounds

Q2: I am using an unsymmetrical β-dicarbonyl compound in my synthesis and obtaining a mixture of regioisomers of the pyrazolo[1,5-a]pyridine. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical β-dicarbonyl compounds, as the initial nucleophilic attack from the N-amino-2-iminopyridine can occur at either of the two different carbonyl carbons. The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups.

Troubleshooting & Optimization:

  • Exploit Electronic Differences in the β-Dicarbonyl Compound:

    • Highly Differentiated Carbonyls: If one carbonyl group is significantly more electrophilic than the other (e.g., a ketone versus an ester), the reaction will likely favor attack at the more electrophilic center. Careful selection of the β-dicarbonyl starting material is therefore crucial for achieving high regioselectivity.

    • Reaction Mechanism Consideration: The reaction proceeds via nucleophilic addition of the amino group to a carbonyl, followed by cyclization and dehydration. Understanding the relative reactivity of the carbonyl groups in your specific substrate is key.[1]

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature may enhance the selectivity of the initial nucleophilic attack, favoring the kinetically controlled product.

    • Catalyst: The use of specific Lewis acid or base catalysts might preferentially activate one carbonyl group over the other, thus directing the regioselectivity. Experimenting with different catalysts could be beneficial.[1]

  • Protecting Groups: In some cases, it may be possible to temporarily protect one of the carbonyl groups to force the reaction to proceed at the desired position, followed by a deprotection step. This adds steps to the synthesis but can provide excellent control over regioselectivity.

Experimental Protocols

Key Experiment: Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

This protocol is adapted from a published procedure and illustrates a successful synthesis while highlighting conditions that could lead to side reactions if not properly controlled.[2][4]

Materials:

  • 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Acetic Acid (glacial)

  • Oxygen gas supply

Procedure:

  • In a suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) and ethyl acetoacetate (3 mmol).

  • Add ethanol (10 mL) to the mixture.

  • Add glacial acetic acid (1.08 g, 6 equivalents).

  • Flush the reaction vessel with oxygen gas and maintain a positive pressure of oxygen (1 atm) using a balloon.

  • Heat the reaction mixture to 130 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the crystals by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester as yellow-white crystals.

Expected Yield: ~94%

Characterization Data for the Desired Product:

  • Appearance: Yellow-white crystals

  • Melting Point: 228–229 °C

  • IR (KBr): 3454, 3325 (NH₂), 2216 (CN), 1701 (CO) cm⁻¹

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H)

  • ¹³C NMR (150 MHz, DMSO-d₆): δ 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4

  • HRMS (EI): m/z calcd. for C₁₈H₁₆N₄O₂ (M⁺) 320.1268, found 320.1268

Visualizations

Signaling Pathways and Reaction Mechanisms

Side_Reaction_Pathway cluster_main Desired Pyrazolo[1,5-a]pyridine Synthesis cluster_side Side Reaction Pathway N_amino N-Amino-2-iminopyridine intermediate_A Adduct A N_amino->intermediate_A N_amino_side N-Amino-2-iminopyridine beta_di β-Dicarbonyl Compound beta_di->intermediate_A + intermediate_B Intermediate B (Oxidized) intermediate_A->intermediate_B [O₂] intermediate_C Cyclized Intermediate C intermediate_B->intermediate_C Cyclization product Pyrazolo[1,5-a]pyridine (Desired Product) intermediate_C->product - H₂O side_product [1,2,4]Triazolo[1,5-a]pyridine (Byproduct) N_amino_side->side_product acid_solvent Acid (e.g., Acetic Acid) or Solvent (e.g., DMF) + Catalyst (e.g., Pd(OAc)₂) acid_solvent->side_product +

Caption: Reaction pathways for the synthesis of pyrazolo[1,5-a]pyridines and a common side reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: N-amino-2-iminopyridine, β-dicarbonyl compound, Ethanol, Acetic Acid start->reagents atmosphere Establish O₂ Atmosphere reagents->atmosphere reaction Heat at 130°C for 18h atmosphere->reaction monitoring Monitor by TLC reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No cool Cool to Room Temperature completion_check->cool Yes filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Pyrazolo[1,5-a]pyridine recrystallize->product end End product->end

Caption: A typical experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Logic

Troubleshooting_Logic cluster_triazolo [1,2,4]Triazolo[1,5-a]pyridine Byproduct cluster_regioisomer Regioisomer Formation start Low Yield or Byproduct Formation check_byproduct Identify Byproduct (NMR, MS) start->check_byproduct check_acid Review Acid Type and Amount check_byproduct->check_acid Triazolo Byproduct check_dicarbonyl Assess Symmetry of β-Dicarbonyl check_byproduct->check_dicarbonyl Regioisomers check_solvent Review Solvent solution_acid Reduce strong acid concentration or use max 6 eq. Acetic Acid check_acid->solution_acid check_atmosphere Check Reaction Atmosphere solution_solvent Use Ethanol instead of DMF or Acetic Acid as solvent check_solvent->solution_solvent solution_atmosphere Ensure O₂ atmosphere check_atmosphere->solution_atmosphere check_conditions Review Reaction Temperature & Catalyst solution_dicarbonyl Use a more electronically differentiated β-dicarbonyl check_dicarbonyl->solution_dicarbonyl solution_conditions Lower temperature and/or screen different catalysts check_conditions->solution_conditions

References

Optimization of reaction conditions for Pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrazolo[1,5-a]pyridines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyridines.

Issue 1: Low or No Product Yield

Question: My reaction yield for the synthesis of Pyrazolo[1,5-a]pyridine is consistently low or I am not getting any product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in the synthesis of pyrazolo[1,5-a]pyridines and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your reactants, especially in the aminopyrazole, can significantly hinder the reaction.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.

    • Temperature and Time: Some reactions proceed at room temperature, while others require heating.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.

    • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[1] A solvent screen is advisable to find the optimal medium for your specific substrates.

  • Catalyst Selection and Activity: The type and amount of catalyst can dramatically influence the reaction outcome.

    • Recommendation: Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl4 have also been shown to be effective.[1] Ensure your catalyst is active and used in the correct loading.

  • Atmosphere: Some reactions may be sensitive to air or moisture.

    • Recommendation: If applicable, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical β-dicarbonyl compounds or substituted aminopyrazoles.

  • Choice of Starting Materials: The structure of your reactants can direct the regioselectivity. The reaction of 5-aminopyrazole with β-ketonitriles can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives, but bulky substituents on the starting materials can favor the formation of the isomeric pyrazolo[3,4-b]pyridines.[2]

  • Reaction Conditions: The choice of catalyst and solvent can influence the regiochemical outcome. It is recommended to consult the literature for specific examples similar to your target molecule to find conditions that favor the desired isomer.[1]

  • Catalyst Control: In some cases, the choice of catalyst can completely control the regioselectivity. For instance, in direct arylation reactions on the pyrazolo[1,5-a]pyrimidine core, a phosphine-containing palladium catalyst can direct the substitution to one position, while a phosphine-free catalyst directs it to another.[3]

Issue 3: Difficult Purification

Question: I am having trouble purifying my final Pyrazolo[1,5-a]pyridine product. What are some effective purification strategies?

Answer: The purification of pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the presence of closely related byproducts.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The basicity of the pyrazolo[1,5-a]pyridine ring may cause tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method to obtain a pure product.

  • Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing Pyrazolo[1,5-a]pyridines?

A1: Several synthetic strategies are commonly employed:

  • Condensation Reactions: The most frequent approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4]

  • [3+2] Cycloaddition: This method utilizes the reaction of N-aminopyridinium ylides with alkenes or alkynes.[5][6]

  • Cross-dehydrogenative Coupling: This approach involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by an acid and an oxidant like molecular oxygen.[6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often with high regioselectivity and reduced need for purification.[4]

Q2: What are some common starting materials for the synthesis of Pyrazolo[1,5-a]pyridines?

A2: The most common precursors are:

  • 5-Aminopyrazoles: These are fundamental building blocks for many synthetic routes.

  • β-Dicarbonyl Compounds: Including β-diketones, β-ketoesters, and β-ketonitriles.

  • N-aminopyridinium ylides and N-amino-2-iminopyridines: Used in cycloaddition and cross-coupling reactions, respectively.[5][6]

  • α,β-Unsaturated Carbonyl Compounds: These can also be used in cycloaddition reactions.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. UV light (254 nm) is often used for visualization, as the aromatic pyrazolo[1,5-a]pyridine product will typically appear as a dark spot.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Pyrazolo[1,5-a]pyridine synthesis based on literature data.

Table 1: Effect of Catalyst on a Model Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidEthanol1301872[7]
p-TSAEthanol13018Lower Yield[6][7]
TFAEthanol13018Lower Yield[6][7]

Table 2: Effect of Solvent on a Model Reaction

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolAcetic Acid1301872[7]
AcetonitrileAcetic Acid13018No Reaction[6]
MethanolAcetic Acid13018No Reaction[6]
DioxaneAcetic Acid13018No Reaction[6]
TolueneAcetic Acid13018No Reaction[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-7-phenylpyrazolo[1,5-a]pyridine-3-carboxylate via Acetic Acid Promoted Cross-dehydrogenative Coupling

This protocol is adapted from a literature procedure.[7]

  • To a solution of N-amino-2-imino-pyridine (3 mmol) in ethanol (10 mL) in a sealed tube, add ethyl acetoacetate (3 mmol) and acetic acid (6 mmol).

  • Ensure the tube is sealed and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine N-amino-2-iminopyridine, β-dicarbonyl compound, and catalyst in a suitable solvent start->reactants reaction Heat and stir the reaction mixture reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction work-up (e.g., solvent removal) monitoring->workup Complete purification Purify crude product (Column Chromatography or Recrystallization) workup->purification characterization Characterize the pure product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of Pyrazolo[1,5-a]pyridines.

Troubleshooting Logic

troubleshooting_workflow start Low or No Yield purity Check Purity of Starting Materials start->purity regioisomers Formation of Regioisomers? start->regioisomers purification_issue Difficulty in Purification? start->purification_issue conditions Optimize Reaction Conditions (Temperature, Time, Solvent) purity->conditions catalyst Screen Different Catalysts and Catalyst Loading conditions->catalyst atmosphere Consider Inert Atmosphere catalyst->atmosphere modify_conditions Modify Reaction Conditions (Catalyst, Solvent) regioisomers->modify_conditions Yes optimize_chromatography Optimize Chromatography (e.g., add base to eluent) purification_issue->optimize_chromatography Yes crystallization Attempt Recrystallization optimize_chromatography->crystallization

Caption: Troubleshooting flowchart for common issues in Pyrazolo[1,5-a]pyridine synthesis.

References

Overcoming solubility issues of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Welcome to the technical support center for this compound (CAS: 63237-87-6). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structure provides significant clues. As a dicarboxylic acid, its solubility is expected to be highly dependent on pH.[1][2] In acidic to neutral aqueous media, the compound will exist in its less soluble, protonated (free acid) form. As the pH increases, the carboxylic acid groups will deprotonate, forming a more polar and significantly more water-soluble carboxylate salt.[1][3] A closely related compound, Pyridine-2,3-dicarboxylic acid, is reported to be very soluble in water, which suggests that the target compound may also have favorable aqueous solubility under the right conditions.[4]

Q2: My compound is not dissolving in neutral water. What is the first step I should take?

The first and most effective step is to adjust the pH of the aqueous solution.[5] Adding a base (e.g., sodium hydroxide, potassium hydroxide) will deprotonate the carboxylic acids, drastically increasing solubility.[1][3] It is recommended to increase the pH incrementally until the compound fully dissolves. Most dicarboxylic acids see a significant increase in solubility at a pH above their pKa values.[6]

Q3: Can I use organic solvents to dissolve the compound?

Yes, organic solvents can be used. Polar aprotic solvents such as DMSO and DMF are likely to be effective. For less polar solvents, solubility may be limited. A safety data sheet for the related Pyridine-2,3-dicarboxylic acid notes slight solubility in alcohol and 20% solubility in DMSO (with a hazy appearance).[7] For many biological assays, a stock solution in 100% DMSO is prepared first and then diluted into the aqueous assay buffer.

Q4: What is salt formation and can it help with solubility for in vivo studies?

Salt formation is a highly effective and common strategy to improve the solubility, dissolution rate, and bioavailability of acidic or basic drug candidates.[8][9] The process involves reacting the acidic drug with a base (counterion) to form a stable, more soluble salt form.[10] For a dicarboxylic acid, common counterions include sodium, potassium, and calcium.[10] This approach can provide a solid form of the compound with improved handling and formulation properties for both in vitro and in vivo applications.[11]

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

Issue 1: Compound fails to dissolve in aqueous buffer for an in vitro assay.

The logical workflow below outlines the steps to troubleshoot poor aqueous solubility.

G Troubleshooting Workflow for Aqueous Solubility cluster_0 Initial Steps cluster_1 pH Adjustment cluster_2 Co-Solvent Approach cluster_3 Advanced Options start Start with desired concentration in aqueous buffer check1 Is the compound fully dissolved? start->check1 success Success! Proceed with experiment. check1->success Yes ph_adjust Add base (e.g., 1M NaOH) dropwise to increase pH. (Target pH > 7) check1->ph_adjust No check2 Is the compound fully dissolved? ph_adjust->check2 check2->success Yes cosolvent Prepare concentrated stock in 100% DMSO. Dilute into final buffer. (Final DMSO <1%) check2->cosolvent No / pH adjustment is not suitable check3 Does it stay in solution without precipitation? cosolvent->check3 check3->success Yes salt Synthesize a salt form (e.g., sodium, potassium) for improved intrinsic solubility. check3->salt No G cluster_0 Mechanism of pH-Dependent Solubility low_ph_img plus_sign + 2 OH⁻ equilibrium minus_sign - 2 H₂O high_ph_img low_ph_label Low pH (Acidic/Neutral) Protonated Form Poorly Water-Soluble high_ph_label High pH (Basic) Deprotonated Salt Form Highly Water-Soluble

References

Technical Support Center: Regioselectivity in the Functionalization of Pyrazolo[1,5-a]pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of pyrazolo[1,5-a]pyridine rings. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on controlling regioselectivity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your synthetic chemistry endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the pyrazolo[1,5-a]pyridine ring for functionalization?

A1: The reactivity of the pyrazolo[1,5-a]pyridine ring depends on the type of reaction.

  • Electrophilic Substitution: The C3 position is the most electron-rich and generally the most reactive towards electrophiles.

  • C-H Activation/Metalation: The C7 position is often the most acidic, making it susceptible to deprotonation and subsequent functionalization. The C3 position can also be functionalized under different catalytic conditions.

  • Nucleophilic Aromatic Substitution: This reaction requires a leaving group on the ring. The C7 and C5 positions are susceptible to nucleophilic attack. The reactivity of a chlorine atom at the C7 position is particularly strong.[1]

Q2: I am getting a mixture of C3 and C7 isomers in my palladium-catalyzed C-H arylation. How can I improve the selectivity?

A2: Regioselectivity in palladium-catalyzed C-H arylation of pyrazolo[1,5-a]pyridines can be controlled by the choice of catalyst and additives.

  • For C3-arylation: Phosphine-free palladium catalysts, such as Pd(OAc)₂, with additives like cesium(I) fluoride (CsF) tend to favor functionalization at the electron-rich C3 position.

  • For C7-arylation: A phosphine-containing palladium catalyst, in combination with additives like silver(I) carbonate (Ag₂CO₃), typically directs the arylation to the more acidic C7 position. Blocking the C3 position with a substituent can also force the reaction to the C7 position.

Q3: How can I selectively introduce a halogen atom at the C3 position?

A3: Direct and regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines can be achieved using a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in the presence of potassium halide salts (KX). This method is efficient and proceeds under mild, aqueous conditions at room temperature.

Q4: What is the best way to separate a mixture of C3 and C7 substituted pyrazolo[1,5-a]pyridine regioisomers?

A4: Flash column chromatography on silica gel is the most common method for separating regioisomers of pyrazolo[1,5-a]pyridine derivatives. The choice of eluent is critical and typically involves a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system will depend on the specific properties of your compounds and may require some experimentation to determine.

Q5: How can I confirm the regiochemistry of my functionalized pyrazolo[1,5-a]pyridine product?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the regiochemistry.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrazolo[1,5-a]pyridine core are distinct for different isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the ring will also differ depending on the substituent position.

  • 2D NMR techniques: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive evidence for the connectivity and spatial relationships within the molecule, confirming the position of functionalization.

Troubleshooting Guides

Problem 1: Low Regioselectivity in Palladium-Catalyzed C-H Arylation

Symptom: The reaction produces a mixture of C3 and C7 arylated products with no clear preference for the desired isomer.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Incorrect Catalyst/Ligand Choice For C7 selectivity, ensure you are using a phosphine-containing palladium catalyst. For C3 selectivity, a phosphine-free system is generally preferred. Consider screening bulky phosphine ligands like XPhos or SPhos for C7 arylation.
Suboptimal Additive The choice of additive is crucial. For C3 arylation, try cesium(I) fluoride (CsF). For C7 arylation, silver(I) carbonate (Ag₂CO₃) is often effective.
Inappropriate Solvent The solvent can influence catalyst activity and selectivity. Experiment with different solvents such as DMAc, NMP, or dioxane.
Reaction Temperature Too High Elevated temperatures can sometimes lead to a loss of regioselectivity. Try running the reaction at a lower temperature for a longer duration.
Problem 2: Low Yield of the Desired Product in a Regioselective Reaction

Symptom: The desired regioisomer is formed, but the overall yield is low.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inefficient Catalyst Activity Increase the catalyst loading incrementally. Ensure the catalyst is not degraded; use freshly opened or properly stored catalyst.
Poor Quality of Reagents or Solvents Use high-purity, anhydrous solvents and reagents, especially for moisture-sensitive reactions. Impurities can poison the catalyst.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction endpoint and check for product degradation.
Inert Atmosphere Not Maintained For air-sensitive reactions, ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Pyrazolo[1,5-a]pyridine

EntryCatalystAdditivePosition of ArylationPredominant Isomer
1Pd(OAc)₂CsFC33-aryl-pyrazolo[1,5-a]pyridine
2Pd(OAc)₂Ag₂CO₃C77-aryl-pyrazolo[1,5-a]pyridine
3Pd(OAc)₂ / SPhosCs₂CO₃C77-aryl-pyrazolo[1,5-a]pyrimidine
4Pd(OAc)₂K₂CO₃C33-aryl-pyrazolo[1,5-a]pyrimidine

Data is generalized from literature and specific yields and ratios will vary with substrate and reaction conditions.

Experimental Protocols

Protocol 1: Regioselective C7-Arylation of 3-carbomethoxypyrazolo[1,5-a]pyridine

This protocol is adapted from a literature procedure for the direct C7-arylation of a C3-substituted pyrazolo[1,5-a]pyridine.

Materials:

  • Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (3 equivalents)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) (4 equivalents)

Procedure:

  • To an oven-dried sealed tube, add methyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and Ag₂CO₃ (3.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous DMF and DMSO (4.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 140 °C with stirring for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 7-aryl-3-carbomethoxypyrazolo[1,5-a]pyridine.

Visualizations

regioselectivity_workflow start Start: Functionalization of Pyrazolo[1,5-a]pyridine reaction_type Choose Reaction Type start->reaction_type electrophilic Electrophilic Substitution (e.g., Halogenation) reaction_type->electrophilic Electrophile c_h_activation C-H Activation/Arylation reaction_type->c_h_activation Metal Catalyst nucleophilic Nucleophilic Substitution (Requires Leaving Group) reaction_type->nucleophilic Nucleophile c3_product Predominantly C3-substituted product electrophilic->c3_product catalyst_choice Select Catalyst System c_h_activation->catalyst_choice c7_nucleophilic Predominantly C7-substituted product nucleophilic->c7_nucleophilic phosphine_free Phosphine-free Pd catalyst + CsF catalyst_choice->phosphine_free Target C3 phosphine Phosphine-ligated Pd catalyst + Ag2CO3 catalyst_choice->phosphine Target C7 phosphine_free->c3_product c7_product Predominantly C7-substituted product phosphine->c7_product

Caption: Decision workflow for achieving regioselective functionalization.

troubleshooting_flowchart start Low Regioselectivity Observed check_catalyst Verify Catalyst and Additives start->check_catalyst catalyst_ok Catalyst/Additives Correct check_catalyst->catalyst_ok Yes catalyst_wrong Incorrect System Used check_catalyst->catalyst_wrong No check_conditions Review Reaction Conditions (Solvent, Temperature) catalyst_ok->check_conditions change_catalyst Switch to appropriate Catalyst/Additive System catalyst_wrong->change_catalyst end_good Regioselectivity Improved change_catalyst->end_good conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No conditions_ok->end_good optimize_conditions Screen Solvents & Lower Temperature conditions_bad->optimize_conditions optimize_conditions->end_good

References

Technical Support Center: Pyrazolo[1,5-a]pyridine Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in Pyrazolo[1,5-a]pyridine cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Pyrazolo[1,5-a]pyridines?

A1: The most prevalent and versatile method for synthesizing Pyrazolo[1,5-a]pyridines is through an intermolecular [3+2] cycloaddition reaction. This typically involves the reaction of N-iminopyridinium ylides with dipolarophiles such as alkynes and alkenes.[1][2] More recent and efficient methods also include oxidative [3+2] cycloadditions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[3][4]

Q2: What are the key advantages of using sonication in these reactions?

A2: Ultrasonic irradiation offers several advantages, including a significant increase in reaction rates and improved yields compared to conventional heating.[1][2] Sonication can dramatically reduce reaction times, for instance, from hours to minutes, while often leading to cleaner reactions with fewer byproducts.[1][2]

Q3: Can this reaction be performed under catalyst-free conditions?

A3: Yes, highly efficient syntheses of polysubstituted Pyrazolo[1,5-a]pyridines have been developed that proceed under catalyst-free conditions.[1][2] For certain reactions, the use of a catalyst was found to have no significant effect on the reaction yield.[1]

Q4: How can I purify the crude Pyrazolo[1,5-a]pyridine product?

A4: Common purification techniques include recrystallization and column chromatography. For solid products, recrystallization from a suitable solvent (e.g., acetonitrile, ethanol) is often effective and scalable.[1][2] If column chromatography is necessary, a systematic approach to selecting the eluent system, such as a gradient of hexane and ethyl acetate, is recommended to achieve optimal separation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Suboptimal Reaction Conditions Optimize solvent, temperature, and reaction time. Acetonitrile has been shown to be a highly effective solvent for many Pyrazolo[1,5-a]pyridine cycloadditions.[1][2] Consider using sonication to potentially increase the yield and reaction rate.[1][2]
Poor Quality Starting Materials Ensure the purity of your N-aminopyridine and dipolarophile. Impurities can inhibit the reaction or lead to unwanted side products.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion.
Inefficient Catalyst (if applicable) If using a catalyst, screen different options. While some reactions are catalyst-free, others may benefit from a specific Lewis or Brønsted acid.[5]

Problem 2: Formation of Regioisomers

Possible Cause Suggested Solution
Use of Unsymmetrical Reagents The reaction of unsymmetrical N-aminopyridines or dipolarophiles can lead to the formation of two or more regioisomers.
Reaction Conditions Favoring Multiple Pathways The choice of solvent and temperature can influence the regioselectivity of the reaction.[6] It is advisable to consult the literature for specific substrate combinations.
Thermodynamic vs. Kinetic Control Lowering the reaction temperature may favor the formation of the kinetic product, while higher temperatures may favor the thermodynamic product. Experiment with a range of temperatures to determine the optimal conditions for your desired isomer.

Problem 3: Presence of Multiple Byproducts

Possible Cause Suggested Solution
Side Reactions Unwanted side reactions can compete with the desired cycloaddition. Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to minimize byproduct formation by stopping the reaction at the optimal time.
Decomposition of Starting Materials or Product Some reactants or products may be unstable under the reaction conditions. Consider milder conditions, such as room temperature reactions, if possible.[4]
Oxidation of Intermediates In oxidative cycloadditions, ensure the appropriate oxidant is used in the correct amount to avoid over-oxidation or other undesired reactions.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester [1]

EntrySolventEnergy SourceTimeYield (%)
1EthanolHeating3 h54
2EthanolSonication20 min69
3MethanolHeating3 h50
4MethanolSonication20 min65
5AcetonitrileHeating3 h70
6AcetonitrileSonication20 min92
7PropanolHeating3 h45
8PropanolSonication20 min60
9IsopropanolHeating3 h42
10IsopropanolSonication20 min55
11DioxaneHeating3 h35
12DioxaneSonication20 min50
13DMFHeating3 h30
14DMFSonication20 min45
15WaterHeating3 hTrace
16WaterSonication20 minTrace
17TolueneHeating3 h25
18TolueneSonication20 min40

Experimental Protocols

General Procedure for the Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [1][2]

A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL) is subjected to ultrasonic irradiation at 85 °C for 20 minutes. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature. The solid product that forms is collected by filtration, washed with ethanol, dried, and recrystallized from a suitable solvent to yield the pure Pyrazolo[1,5-a]pyridine derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Reactants (N-aminopyridine & Dipolarophile) solvent 2. Add Solvent (e.g., Acetonitrile) reactants->solvent reaction_step 3. Apply Energy (Heating or Sonication) solvent->reaction_step monitor 4. Monitor by TLC reaction_step->monitor cool 5. Cool to RT monitor->cool filter 6. Filter Solid cool->filter wash 7. Wash with Ethanol filter->wash recrystallize 8. Recrystallize wash->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of Pyrazolo[1,5-a]pyridines.

troubleshooting_guide start Reaction Issue low_yield Low/No Yield? start->low_yield regioisomers Regioisomers Formed? low_yield->regioisomers No optimize_conditions Optimize Conditions (Solvent, Temp, Sonication) low_yield->optimize_conditions Yes byproducts Multiple Byproducts? regioisomers->byproducts No modify_temp Modify Temperature regioisomers->modify_temp Yes monitor_tlc Monitor by TLC & Adjust Time byproducts->monitor_tlc Yes end Problem Solved byproducts->end No check_reagents Check Reagent Purity & Stoichiometry optimize_conditions->check_reagents check_reagents->end screen_solvents Screen Solvents modify_temp->screen_solvents screen_solvents->end milder_conditions Use Milder Conditions monitor_tlc->milder_conditions milder_conditions->end

Caption: Troubleshooting decision tree for Pyrazolo[1,5-a]pyridine cycloadditions.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the Pyrazolo[1,5-a]pyridine core?

A1: A prevalent and efficient method for synthesizing the Pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This reaction is often carried out under metal-free conditions. Another common approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, which can be catalyzed by acids or bases.[2]

Q2: What are the key challenges in the synthesis of substituted Pyrazolo[1,5-a]pyridines?

A2: Key challenges include controlling regioselectivity, especially when using unsymmetrical starting materials, and achieving high yields.[3][4] The purity of starting materials, choice of catalyst, solvent, reaction temperature, and time are all critical factors that can significantly impact the outcome of the synthesis.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By tracking the consumption of starting materials and the formation of the product, you can determine the optimal reaction time. For visualization of N-heterocycles like Pyrazolo[1,5-a]pyridines, UV light (254 nm) is typically used, where aromatic compounds appear as dark spots. Staining with iodine vapor can also be an effective visualization technique for many organic compounds.[3]

Q4: What are the typical purification methods for Pyrazolo[1,5-a]pyridine derivatives?

A4: Purification of Pyrazolo[1,5-a]pyridine derivatives can be challenging due to their polarity. The most common method is flash column chromatography on silica gel. A systematic approach to selecting the eluent, such as starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. A thorough work-up procedure is also crucial to remove any catalysts and inorganic salts before chromatography.[3] Recrystallization is also a widely used technique for purifying the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, based on a two-step synthesis involving the formation of a diester intermediate followed by hydrolysis.

Issue 1: Low Yield of Dimethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Question: I am following the one-pot sonochemical synthesis of dimethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate but am experiencing a low yield. What are the potential causes and solutions?

Answer: Low yields in this multi-component reaction can arise from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Cause Troubleshooting Recommendation
Impure Reactants Ensure the 1-amino-2-iminopyridine derivative and dimethyl acetylenedicarboxylate (DMAD) are of high purity. Impurities can lead to side reactions and inhibit the desired cycloaddition. Consider recrystallizing or purifying the starting materials if their purity is questionable.
Suboptimal Reaction Time (Sonication) The reported optimal sonication time is 20 minutes. Shorter times may lead to incomplete reaction, while significantly longer times could potentially lead to product degradation. Monitor the reaction closely using TLC to determine the point of maximum product formation.
Inefficient Sonication Ensure the reaction vessel is properly positioned in the ultrasonic bath for maximum energy transfer. The power and frequency of the sonicator can also affect the reaction rate.
Incorrect Solvent Acetonitrile is the recommended solvent for this reaction. Using a different solvent may alter the solubility of the reactants and the reaction kinetics, leading to lower yields.
Work-up and Purification Losses The product is isolated by filtration upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation. During washing with ethanol, use minimal amounts of cold ethanol to avoid redissolving the product.
Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo-fused heterocycles.[3]

Influencing Factor Troubleshooting Recommendation
Reactant Structure The electronic and steric properties of the substituents on both the N-aminopyridine and the alkyne can influence the regioselectivity of the cycloaddition. While the reported synthesis for the dimethyl ester precursor shows high regioselectivity, variations in substrates could lead to isomeric products.
Reaction Conditions While the sonochemical method is reported to be highly regioselective, exploring different reaction conditions, such as thermal conditions without sonication, or changing the solvent, may alter the isomeric ratio. However, this may also impact the overall yield.
Catalyst (if applicable) Although the cited method is catalyst-free, in other syntheses of pyrazolo[1,5-a]pyridines, the choice of catalyst (e.g., Lewis acids) can influence regioselectivity.[2]
Separation of Isomers If regioisomers are formed, they can often be separated by flash column chromatography. Careful selection of the mobile phase is critical. A gradient elution from a non-polar to a more polar solvent system is a good starting point.[3]
Issue 3: Incomplete Hydrolysis of the Diester to Dicarboxylic Acid

Question: I am attempting to hydrolyze the dimethyl ester to the dicarboxylic acid, but the reaction is incomplete, yielding a mixture of the diester, monoester, and the desired dicarboxylic acid. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common issue. The following table provides guidance on optimizing the hydrolysis step.

Parameter Troubleshooting Recommendation
Hydrolysis Conditions Alkaline Hydrolysis: This is a common method for ester hydrolysis. Use an excess of a strong base like NaOH or KOH in a mixture of water and a co-solvent (e.g., methanol or ethanol) to ensure solubility. Refluxing for an extended period is often necessary. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting diester and monoester intermediate.
Acidic Hydrolysis: Strong aqueous acid (e.g., HCl or H2SO4) under reflux can also be used. However, this may be harsher and could potentially lead to side reactions like decarboxylation, especially at high temperatures.
Reaction Time and Temperature Hydrolysis of sterically hindered esters or those on electron-rich heterocyclic systems can be slow. Increase the reaction time and/or temperature, but be mindful of potential side reactions like decarboxylation.
Stoichiometry of Base/Acid Ensure at least two equivalents of base (for alkaline hydrolysis) are used per mole of the diester to saponify both ester groups. An excess of the base is generally recommended to drive the reaction to completion.
Work-up Procedure After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the dicarboxylic acid. Add the acid slowly and cool the mixture to maximize precipitation. The pH should be adjusted to below the pKa of the carboxylic acid groups.
Issue 4: Presence of Decarboxylation Byproduct

Question: After hydrolysis and work-up, I have identified a byproduct that appears to be a decarboxylated version of my target molecule. How can I minimize this?

Answer: Decarboxylation of pyridinecarboxylic acids can occur, particularly at high temperatures and under harsh acidic or basic conditions.

Factor Mitigation Strategy
Reaction Temperature Avoid excessive heating during the hydrolysis step. If possible, conduct the hydrolysis at a lower temperature for a longer duration.
pH of the Reaction Medium The rate of decarboxylation can be pH-dependent. For pyridinecarboxylic acids, the stability can vary. It is generally advisable to avoid prolonged exposure to very strong acidic or basic conditions at high temperatures.
Work-up Conditions During the acidification step of the work-up after alkaline hydrolysis, avoid localized overheating that can occur upon addition of concentrated acid. Perform the acidification slowly and with efficient cooling.

Experimental Protocols

Synthesis of Dimethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

This protocol is adapted from the work of Al-Ostoot et al. (2019).

Materials:

  • 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Acetonitrile

Procedure:

  • In a suitable reaction vessel, dissolve equimolar amounts of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile and dimethyl acetylenedicarboxylate in acetonitrile.

  • Place the reaction vessel in an ultrasonic bath and sonicate at 85 °C for 20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from acetonitrile.

General Protocol for Alkaline Hydrolysis of Dimethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Materials:

  • Dimethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the dimethyl ester in a mixture of methanol (or ethanol) and water.

  • Add an excess of NaOH or KOH (e.g., 3-5 equivalents).

  • Heat the mixture to reflux and maintain for several hours (monitor by TLC or HPLC until the starting material and monoester intermediate are no longer observed).

  • After cooling to room temperature, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated HCl with stirring to acidify the solution to a pH of approximately 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield the dicarboxylic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis

A reverse-phase HPLC method can be developed to separate the dicarboxylic acid product from the diester starting material and the monoester intermediate.

Parameter Recommendation
Column A C18 column is a suitable starting point.
Mobile Phase A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The gradient should start with a higher aqueous composition to retain the more polar dicarboxylic acid and gradually increase the organic content to elute the less polar monoester and diester.
Detection UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the components).
Sample Preparation Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., a mixture of water and acetonitrile).

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Diester Synthesis cluster_hydrolysis Step 2: Hydrolysis cluster_analysis Analysis A 1-Amino-2-iminopyridine Derivative C Sonication in Acetonitrile (85°C, 20 min) A->C B Dimethyl Acetylenedicarboxylate B->C D Dimethyl 7-amino-6-cyano-5-phenylpyrazolo [1,5-a]pyridine-2,3-dicarboxylate C->D E Diester Intermediate F Alkaline Hydrolysis (NaOH/KOH, MeOH/H2O, Reflux) E->F G Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic Acid F->G H Crude Product G->H I HPLC Analysis H->I J Purified Product I->J Troubleshooting_Tree cluster_diester Diester Synthesis Issues cluster_hydrolysis Hydrolysis Issues Start Low Yield or Byproduct Formation ImpureReactants Impure Reactants? Start->ImpureReactants SuboptimalConditions Suboptimal Reaction Conditions? Start->SuboptimalConditions IncompleteHydrolysis Incomplete Hydrolysis? Start->IncompleteHydrolysis Decarboxylation Decarboxylation? Start->Decarboxylation CheckPurity Action: Purify Starting Materials ImpureReactants->CheckPurity Yes OptimizeTimeTemp Action: Optimize Sonication Time/Temp SuboptimalConditions->OptimizeTimeTemp Yes IncreaseBaseTime Action: Increase Base Concentration/Reaction Time IncompleteHydrolysis->IncreaseBaseTime Yes LowerTemp Action: Lower Reaction Temperature Decarboxylation->LowerTemp Yes

References

Technical Support Center: Enhancing the Stability of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of Pyrazolo[1,5-a]pyridine compounds.

Troubleshooting Guides & FAQs

This section provides practical guidance in a question-and-answer format to address specific challenges encountered during the synthesis, purification, handling, and storage of Pyrazolo[1,5-a]pyridine derivatives.

Synthesis & Purification

Question 1: I am experiencing low yields in my Pyrazolo[1,5-a]pyridine synthesis. What are the common causes and how can I improve the yield?

Answer: Low yields in Pyrazolo[1,5-a]pyridine synthesis are a frequent issue and can arise from several factors. Here is a systematic approach to troubleshoot the problem:

  • Purity of Starting Materials: Impurities in reactants, especially in aminopyrazole starting materials, can lead to side reactions and significantly lower the yield of the desired product.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reagents if necessary before use.[1]

  • Reaction Conditions: Suboptimal reaction conditions can hinder the reaction from proceeding to completion.

    • Recommendation:

      • Temperature: Optimize the reaction temperature. While some syntheses can be performed at room temperature, others may require heating to proceed efficiently.[1]

      • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Perform a solvent screen to identify the optimal solvent for your specific reaction.

      • Catalyst: The type and loading of the catalyst can dramatically impact the reaction outcome. If using a catalyst, screen different catalysts and optimize the loading.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress to determine the optimal reaction time and prevent the degradation of the product due to prolonged reaction times or harsh conditions.

    • Recommendation: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1]

Question 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted Pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical starting materials.

  • Controlling Regioselectivity:

    • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction. It is advisable to consult the literature for specific examples similar to your target molecule to find conditions that favor the desired isomer.[1]

    • Starting Materials: In some cases, modifying the starting materials, for instance, by using substrates with specific directing groups, can help control the regioselectivity of the cycloaddition.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1]

Question 3: I am facing difficulties in purifying my Pyrazolo[1,5-a]pyridine product. What are some effective purification strategies?

Answer: The purification of Pyrazolo[1,5-a]pyridine derivatives can be challenging due to their polarity and the potential for co-eluting byproducts.

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A careful selection of the eluent system is key. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. For more polar compounds, other solvents like dichloromethane and methanol might be necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Stability & Degradation

Question 4: My Pyrazolo[1,5-a]pyridine compound appears to be degrading upon storage. What are the likely degradation pathways and how can I improve its stability?

Answer: Pyrazolo[1,5-a]pyridine compounds can be susceptible to degradation through several pathways, including oxidation, hydrolysis, and photodecomposition.

  • Oxidative Degradation: The Pyrazolo[1,5-a]pyridine ring system can be prone to oxidation, which is a common issue in drug metabolism.[2]

    • Stabilization Strategy: Introducing electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), at specific positions on the ring can increase the metabolic stability of the compounds by making them less susceptible to oxidative degradation.[2]

  • Hydrolytic Degradation: The stability of these compounds can be influenced by pH. Some derivatives may be susceptible to hydrolysis under acidic or basic conditions.

    • Stabilization Strategy: The stability profile across a range of pH values should be determined experimentally. If the compound is found to be unstable at a particular pH, it should be stored and handled in a pH-controlled environment. A fluorescent probe based on a Pyrazolo[1,5-a]pyridine derivative has been shown to be sensitive to acidic pH.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds. Pyridine itself can undergo photolysis.[5]

    • Stabilization Strategy: Store Pyrazolo[1,5-a]pyridine compounds in amber vials or protected from light to minimize photodegradation.

Question 5: How can I perform a forced degradation study to assess the stability of my Pyrazolo[1,5-a]pyridine compound?

Answer: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical forced degradation study involves subjecting the compound to a variety of stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound at a temperature below its melting point.

    • Photodegradation: Exposing the compound to UV and visible light.

  • Analysis: The stressed samples should be analyzed by a stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, to separate the parent compound from its degradation products.

Question 6: What are the best practices for the storage and handling of Pyrazolo[1,5-a]pyridine compounds to ensure their long-term stability?

Answer: Proper storage and handling are crucial for maintaining the integrity of Pyrazolo[1,5-a]pyridine compounds.

  • Storage Conditions:

    • Temperature: Store at a cool and stable temperature, as recommended by the supplier. Some may require refrigeration.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by storing in amber vials or in the dark.

  • Handling:

    • Avoid exposure to air and moisture. Handle in a glove box or under an inert atmosphere if the compound is particularly sensitive.

    • Use appropriate personal protective equipment (PPE), as some of these compounds may be hazardous.

Experimental Protocols & Data

Protocol 1: Synthesis of Halogenated Pyrazolo[1,5-a]pyrimidines for Enhanced Stability

This protocol describes a one-pot cyclization and oxidative halogenation to introduce halogen atoms, which can enhance metabolic stability.[2]

Materials:

  • Amino pyrazole

  • Enaminone (or chalcone)

  • Potassium persulfate (K₂S₂O₈)

  • Sodium halide (e.g., NaI, NaBr, NaCl)

  • Water

Procedure:

  • In a reaction vessel, dissolve the amino pyrazole and the enaminone (or chalcone) in water.

  • Add potassium persulfate (K₂S₂O₈) to the mixture to initiate the cyclocondensation reaction.

  • After the formation of the Pyrazolo[1,5-a]pyrimidine core, add the sodium halide and additional potassium persulfate for the oxidative halogenation.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stability Indicating RP-HPLC Method for Pyrazolo[1,5-a]pyridine Derivatives

This protocol provides a general framework for developing a stability-indicating RP-HPLC method.

Chromatographic Conditions:

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the buffer should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility.

Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.

Quantitative Data on Stability

The stability of Pyrazolo[1,5-a]pyridine compounds is highly dependent on their specific substitution patterns. The following table summarizes general stability observations from the literature.

Stress ConditionPyrazolo[1,5-a]pyridine CoreObservationReference
Oxidative Stress UnsubstitutedSusceptible to oxidative degradation.[2]
Halogenated (e.g., at position 5)Increased metabolic stability and less susceptible to oxidative degradation.[2]
pH Variation Carboxylic acid derivativeShows fluorescence changes in response to acidic pH.[3][4]
Photostability GeneralPotential for photodegradation upon exposure to UV light.[5]

Visualizations

Signaling Pathways & Experimental Workflows

experimental_workflow General Workflow for Synthesis and Stability Testing cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_stress Stress Conditions start Starting Materials (Aminopyrazole + 1,3-Dicarbonyl) reaction Cyclocondensation Reaction start->reaction workup Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization pure_compound Pure Pyrazolo[1,5-a]pyridine characterization->pure_compound forced_degradation Forced Degradation Studies pure_compound->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis acid Acidic Hydrolysis forced_degradation->acid base Basic Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal forced_degradation->thermal photo Photochemical forced_degradation->photo degradation_profile Degradation Profile & Pathway Identification hplc_analysis->degradation_profile troubleshooting_synthesis Troubleshooting Low Yield in Synthesis cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_monitoring Monitoring Improvements start Low Yield Observed purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions monitoring Improve Reaction Monitoring start->monitoring purify_reagents Recrystallize/Purify Starting Materials purity->purify_reagents temp Screen Temperatures conditions->temp solvent Screen Solvents conditions->solvent catalyst Screen Catalysts & Loading conditions->catalyst tlc Use TLC to Track Progress monitoring->tlc degradation_pathways Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation parent Pyrazolo[1,5-a]pyridine n_oxide N-Oxides parent->n_oxide Oxidizing Agents (e.g., H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Oxidizing Agents (e.g., H₂O₂) hydrolyzed Hydrolyzed Products parent->hydrolyzed Acidic or Basic Conditions photo_products Photolytic Products parent->photo_products UV/Visible Light

References

Validation & Comparative

Comparative Analysis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis, characterization, and potential biological applications of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid derivatives, with supporting experimental data and comparison with alternatives.

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the specific characterization of this compound derivatives, a subclass with unique electronic and steric features that may offer distinct advantages in drug design. We present a comparative analysis of their synthesis, spectroscopic properties, and, where available, biological activity, alongside detailed experimental protocols.

Physicochemical and Spectroscopic Characterization

The introduction of two carboxylic acid groups at the 2 and 3-positions of the pyrazolo[1,5-a]pyridine core significantly influences the molecule's polarity and potential for hydrogen bonding, which can in turn affect its pharmacokinetic and pharmacodynamic properties. The characterization of these derivatives relies on a combination of spectroscopic techniques.

A series of 7-amino-6-cyano-5-arylthis compound dimethyl and diethyl esters have been synthesized and characterized, providing valuable data for comparison.

Table 1: Spectroscopic Data for Selected this compound Derivatives

Compound IDRR'Molecular FormulaMass Spec (m/z)Key ¹H NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)
1a -OCH₃-CH₃C₁₉H₁₆N₄O₅380 (M⁺)3.82 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.95 (s, 3H, OCH₃), 7.10 (d), 7.16 (s), 7.57 (d), 8.43 (s, 2H, NH₂)3410, 3326 (NH₂), 2213 (CN), 1738, 1717 (C=O)
1b -NO₂-CH₃C₁₈H₁₃N₅O₆395 (M⁺)3.81 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 7.21 (s), 7.87 (d), 8.36 (d), 8.60 (s, 2H, NH₂)3406, 3307 (NH₂), 2220 (CN), 1735, 1709 (C=O)
1c -p-tolyl-C₂H₅C₂₁H₂₀N₄O₄---
1d -NO₂-C₂H₅C₂₀H₁₇N₅O₆---

Data compiled from a study on the sonochemical synthesis of these derivatives.

Biological Activity Profile

While extensive quantitative biological data for this compound derivatives is still emerging, the broader class of pyrazolo[1,5-a]pyrimidines has shown significant promise in several therapeutic areas.

  • Anticancer Activity: Many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent inhibitors of various kinases, which are key regulators in cellular signaling pathways often dysregulated in cancer.[2][3] For instance, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA), both of which are implicated in cancer cell proliferation.[4]

  • Antimicrobial Activity: The pyrazolo[1,5-a]pyrimidine scaffold has been a source of new antimicrobial agents.[5] Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

  • Enzyme Inhibition: Beyond kinases, pyrazolo[1,5-a]pyrimidines have been explored as inhibitors of other enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation.[7]

Comparative Landscape:

To provide context, the biological activities of this compound derivatives can be benchmarked against other heterocyclic dicarboxylic acids and established drugs.

Table 2: Comparative Biological Activity of Heterocyclic Scaffolds

Compound ClassTarget/ActivityPotency (Example)Reference
Pyrazolo[1,5-a]pyrimidines CDK2/TRKA InhibitionIC₅₀ = 0.09 µM (CDK2)[4]
Pyrazolo[1,5-a]pyrimidines Anticancer (various cell lines)GI% > 50%[4]
Pyrazolo[1,5-a]pyrimidines COX-2 InhibitionIC₅₀ = 3.289 µM[7]
Pyridine Carboxylic Acids Enzyme Inhibition (various)Wide range of activities[8]
Thiazolo[4,5-b]pyridines AntimicrobialMIC = 0.21 µM[9]

It is important to note that direct comparisons are challenging without head-to-head studies. The dicarboxylic acid functionalization in the target compounds is expected to significantly alter their solubility and binding characteristics compared to other derivatives within the same class.

Experimental Protocols

General Synthesis of 7-Amino-6-cyano-5-arylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate Esters

A highly efficient one-pot sonochemical synthetic strategy has been developed for the synthesis of these derivatives.

Materials:

  • Substituted 1-amino-2(1H)-pyridine-2-imine derivative

  • Appropriate dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, diethyl acetylenedicarboxylate)

  • Acetonitrile (solvent)

Procedure:

  • A mixture of the 1-amino-2(1H)-pyridine-2-imine derivative (10 mmol) and the dialkyl acetylenedicarboxylate (10 mmol) in acetonitrile (30 mL) is prepared.

  • The reaction mixture is subjected to sonication for 20 minutes at 85 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., acetonitrile) to yield the pure pyrazolo[1,5-a]pyridine derivative.

Characterization: The synthesized compounds are characterized by standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C≡N, N-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the regiochemistry of the cyclization.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Visualizing Potential Mechanisms of Action

Given the known activity of the broader pyrazolo[1,5-a]pyrimidine class as kinase inhibitors, a potential mechanism of action for the 2,3-dicarboxylic acid derivatives could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as the CDK2 pathway.

CDK2_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F CDK2->E2F releases pRb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Pyrazolo_Derivative Pyrazolo[1,5-a]pyridine-2,3- dicarboxylic acid derivative Pyrazolo_Derivative->CDK2 inhibits

Caption: Potential inhibition of the CDK2 signaling pathway by a this compound derivative.

The following diagram illustrates a general workflow for the synthesis and characterization of these compounds.

Experimental_Workflow Reactants 1-Amino-2-iminopyridine + Dialkyl acetylenedicarboxylate Synthesis One-pot Sonochemical Synthesis Reactants->Synthesis Purification Filtration and Recrystallization Synthesis->Purification Product Pyrazolo[1,5-a]pyridine-2,3- dicarboxylate Ester Purification->Product Characterization Spectroscopic Analysis (IR, NMR, MS) Product->Characterization Bio_Assay Biological Activity Screening (e.g., Anticancer, Antimicrobial) Product->Bio_Assay

Caption: General experimental workflow for the synthesis and characterization of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate esters.

Conclusion and Future Directions

This compound derivatives represent an intriguing, yet underexplored, class of compounds. The available data on their synthesis and spectroscopic characterization provide a solid foundation for further investigation. The key challenge and opportunity lie in the comprehensive evaluation of their biological activities. Future research should focus on:

  • Expanding the chemical diversity of this subclass to establish clear structure-activity relationships (SAR).

  • Systematic screening against a broad range of biological targets, particularly kinases and microbial enzymes, to identify lead compounds.

  • Head-to-head comparative studies with other pyrazolo[1,5-a]pyridine derivatives and established drugs to delineate their specific advantages.

This guide provides a starting point for researchers interested in this promising area of medicinal chemistry. The unique structural features of this compound derivatives warrant further exploration for the development of novel therapeutic agents.

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest. Its derivatives have demonstrated a wide range of biological activities, including acting as kinase inhibitors, antiviral agents, and anticancer therapeutics. The efficient and versatile synthesis of this core structure is, therefore, a subject of significant interest in the field of medicinal chemistry and drug development. This guide provides a comparative overview of several prominent synthetic methods for the preparation of pyrazolo[1,5-a]pyridines, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Comparative Analysis of Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability. Below is a summary of key performance indicators for some of the most common and innovative approaches.

MethodKey FeaturesTypical Yields (%)Reaction TimeTemperature
[3+2] Cycloaddition Most common route, versatile, various reagents and conditions.34 - 95+20 min - 48 hRoom Temp. to 130 °C
* PIDA-mediatedMetal-free, facile conditions.Moderate to High--
* Oxidative (metal-free)Uses α,β-unsaturated compounds, room temperature, O₂ as oxidant.Up to 95-Room Temperature
* Sonochemical (catalyst-free)Ultrasound-assisted, rapid, high yields, catalyst-free.89 - 9320 min85 °C
Cross-Dehydrogenative Coupling (CDC) Atom-economical, efficient, uses O₂ as the oxidant.74 - 9418 h130 °C
Cascade Alkenylation/Cyclization Palladium-catalyzed, direct C-H functionalization.Good--
Intramolecular Cyclization Forms the pyrazole ring from a substituted pyridine precursor.VariesVariesVaries
* Nitrile Oxide Cycloaddition (INOC)Forms isoxazoline ring, can be adapted for pyrazole synthesis.42 - 681 hRoom Temperature
Copper-Mediated Cyclization Utilizes enediynones and hydrazine.Good--
Visible-Light-Driven Cyclization Photochemical method, radical-polar crossover.---

Experimental Protocols

[3+2] Cycloaddition: Sonochemical Catalyst-Free Synthesis

This method provides a rapid and high-yield route to polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions using ultrasound irradiation.[1]

General Procedure:

  • In a suitable vessel, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Sonicate the mixture for 20 minutes at 85 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the solid with ethanol and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Example Yields:

  • 7-Amino-6-cyano-5-p-tolylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester: 93% [1]

  • 7-Amino-6-cyano-5-(4-nitrophenyl)this compound dimethyl ester: 89% [1]

Cross-Dehydrogenative Coupling (CDC)

This protocol employs an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-dicarbonyl compounds with N-amino-2-iminopyridines.[2]

General Procedure:

  • Prepare independent solutions of the 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Combine the solutions and add acetic acid (1.08 g, 6 equiv).

  • Stir the reaction mixture at 130 °C for 18 hours under an O₂ atmosphere (1 atm).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and isolate the product.

Example Yield:

  • 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester: 94% (under optimized O₂ atmosphere)[2]

Intramolecular Nitrile Oxide Cycloaddition (INOC)

This method, demonstrated for a related pyranopyrazole system, showcases the principle of intramolecular cycloaddition for forming a five-membered heterocyclic ring.

General Procedure:

  • Dissolve the appropriate pyrazole oxime (0.4 mmol) in dichloromethane (DCM, 5 mL).

  • Add sodium hypochlorite (10% aq. solution, 0.5 mL, 0.8 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and evaporate the solvent to yield the cyclized product.

Example Yields:

  • 7-phenyl-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][4]oxazole: 68%

Visualizing Synthetic Pathways and Biological Relevance

To better understand the relationships between different synthetic strategies and their application, the following diagrams have been generated.

experimental_workflow cluster_cycloaddition [3+2] Cycloaddition Workflow cluster_cdc CDC Workflow start_cyclo Reactants: N-iminopyridinium ylide + Alkyne/Alkene reaction_cyclo Reaction: Solvent, Heat/Ultrasound start_cyclo->reaction_cyclo workup_cyclo Workup: Filtration, Washing reaction_cyclo->workup_cyclo purification_cyclo Purification: Recrystallization workup_cyclo->purification_cyclo product_cyclo Pyrazolo[1,5-a]pyridine purification_cyclo->product_cyclo start_cdc Reactants: N-amino-2-iminopyridine + 1,3-dicarbonyl reaction_cdc Reaction: Ethanol, Acetic Acid, O₂, Heat start_cdc->reaction_cdc workup_cdc Workup: Cooling, Isolation reaction_cdc->workup_cdc product_cdc Pyrazolo[1,5-a]pyridine workup_cdc->product_cdc

Figure 1: Generalized experimental workflows for key synthetic methods.

synthesis_methods cluster_cycloaddition Cycloaddition Reactions cluster_cyclization Cyclization Reactions cluster_other Other Methods Pyrazolo[1,5-a]pyridine Synthesis Pyrazolo[1,5-a]pyridine Synthesis [3+2] Cycloaddition [3+2] Cycloaddition Pyrazolo[1,5-a]pyridine Synthesis->[3+2] Cycloaddition Intramolecular Cyclization Intramolecular Cyclization Pyrazolo[1,5-a]pyridine Synthesis->Intramolecular Cyclization Cross-Dehydrogenative Coupling Cross-Dehydrogenative Coupling Pyrazolo[1,5-a]pyridine Synthesis->Cross-Dehydrogenative Coupling Copper-Mediated Copper-Mediated Pyrazolo[1,5-a]pyridine Synthesis->Copper-Mediated Photochemical Photochemical Pyrazolo[1,5-a]pyridine Synthesis->Photochemical Cascade Alkenylation/Cyclization Cascade Alkenylation/Cyclization [3+2] Cycloaddition->Cascade Alkenylation/Cyclization

Figure 2: Logical relationships between different synthetic approaches.

Pyrazolo[1,5-a]pyridines are of significant interest in drug discovery due to their ability to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB activates Cell Proliferation, Survival, Growth Cell Proliferation, Survival, Growth Akt/PKB->Cell Proliferation, Survival, Growth Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->PI3K

Figure 3: Inhibition of the PI3K/Akt signaling pathway by Pyrazolo[1,5-a]pyridines.

Conclusion

The synthesis of pyrazolo[1,5-a]pyridines is a well-explored area of organic chemistry, with a diverse array of methods available to the modern chemist. Traditional [3+2] cycloaddition reactions remain a mainstay due to their versatility, while newer methods such as sonochemical synthesis and cross-dehydrogenative coupling offer significant advantages in terms of reaction time, yield, and environmental impact. The choice of synthetic route will ultimately be guided by the specific target molecule and the resources available. The continued development of novel, efficient, and sustainable methods for the synthesis of this important scaffold will undoubtedly facilitate the discovery of new therapeutic agents.

References

Validating the Structure of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

While X-ray crystallography remains the gold standard for providing definitive atomic-level structural information, obtaining suitable crystals can be a significant bottleneck.[1] This guide explores the synergistic use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside a discussion of what to expect from an X-ray crystallographic analysis based on related structures.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structure elucidation depends on various factors, including the nature of the sample, the information required, and the availability of instrumentation. While X-ray crystallography provides a complete 3D structure, other methods offer complementary information about the molecule's connectivity, functional groups, and behavior in solution.

TechniqueInformation ProvidedSample RequirementsThroughputLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration, and crystal packing.[2]High-quality single crystals (typically > 50 µm).Low to medium; crystal growth can be time-consuming.Requires crystalline material; crystal quality can be a limiting factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry through space correlations (NOE).Soluble sample in a deuterated solvent.High; rapid for routine 1D and 2D experiments.Does not provide a direct 3D structure; interpretation can be complex for large molecules.[3]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).Small amount of sample, can be solid or in solution.Very high.Provides no information on stereochemistry or atomic connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Small amount of sample, can be solid, liquid, or gas.Very high.Provides limited information on the overall molecular structure.
Microcrystal Electron Diffraction (MicroED) Precise 3D atomic arrangement from nanocrystals.Powdered or very small crystalline samples.[1]High; data collection can be very fast.[1]A newer technique, less widely available than X-ray crystallography.[4]

Expected Crystallographic Data for this compound

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/c, P-1, or similarDefines the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c ≈ 5-15 Å; α, β, γ ≈ 90-120°Defines the size and angles of the repeating unit in the crystal.
Z (Molecules per unit cell) 2 or 4Indicates the number of molecules in the unit cell.
Calculated Density 1.5 - 1.7 g/cm³A physical property derived from the crystal structure.
R-factor < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Bond Lengths (Å) C-C (aromatic): 1.37-1.42C-N: 1.33-1.38N-N: ~1.36C=O: ~1.21C-O: ~1.31Provides direct evidence of the bonding arrangement.
Hydrogen Bonding Intermolecular H-bonds involving carboxylic acid groups and pyridine nitrogen atoms.Crucial for understanding crystal packing and physical properties.

Experimental Protocols

Single-Crystal X-ray Diffraction (Hypothetical)
  • Crystal Growth: Crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature.

  • Data Collection: A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell and space group. The structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the synthesized compound would be dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired on a 400 or 500 MHz NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra would be used to assign the signals and confirm the connectivity of the atoms in the pyrazolo[1,5-a]pyridine core and the dicarboxylic acid substituents.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample would be analyzed using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: The measured mass would be compared to the calculated exact mass of the proposed formula (C₉H₆N₂O₄) to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample would be analyzed using an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum would be recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum would be analyzed for characteristic absorption bands corresponding to O-H stretching of the carboxylic acids (broad band around 3000 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=C/C=N stretching of the aromatic rings (1600-1450 cm⁻¹).[8]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a novel small molecule, highlighting the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Connectivity ms Mass Spectrometry (HRMS) purification->ms Molecular Formula ir IR Spectroscopy purification->ir Functional Groups crystal_growth Crystal Growth Trials purification->crystal_growth structure_elucidation Preliminary Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation xray Single-Crystal X-ray Diffraction crystal_growth->xray Suitable Crystals microed Microcrystal Electron Diffraction (MicroED) crystal_growth->microed Nanocrystals structure_confirmation Definitive Structure Confirmation xray->structure_confirmation microed->structure_confirmation structure_elucidation->structure_confirmation Hypothesis

Caption: Workflow for small molecule structure validation.

References

A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Pharmacological Potential of Pyrazolo[1,5-a]pyridine Scaffolds, Supported by Experimental Data

The pyrazolo[1,5-a]pyridine core and its isomers represent a class of privileged heterocyclic scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant attention from researchers in drug discovery due to their potential to modulate various physiological pathways, offering therapeutic promise for a range of diseases, including cancer, inflammatory disorders, and viral infections. This guide provides a comparative overview of the biological activities of different Pyrazolo[1,5-a]pyridine isomers, with a focus on their performance as kinase inhibitors, antiviral agents, and receptor antagonists. The information presented is supported by quantitative experimental data to aid researchers and drug development professionals in their pursuit of novel therapeutics.

Isomeric Scaffolds and Their Biological Significance

The arrangement of nitrogen atoms within the fused pyrazole and pyridine rings gives rise to several isomers, with the most extensively studied being Pyrazolo[1,5-a]pyrimidine and 1H-pyrazolo[3,4-b]pyridine. The structural diversity among these isomers leads to distinct electronic and steric properties, which in turn dictates their interaction with biological targets and ultimately, their pharmacological profiles. While direct comparative studies evaluating different isomers against the same target under identical conditions are limited, analysis of the existing literature on their derivatives allows for a valuable comparison of their potential.

Comparative Biological Activity Data

The following tables summarize the inhibitory activities of various derivatives of Pyrazolo[1,5-a]pyrimidine and 1H-pyrazolo[3,4-b]pyridine against several key biological targets. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency.

Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

The Pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, targeting enzymes crucial in cell signaling pathways implicated in cancer and inflammation.

Compound IDTarget KinaseIC50 (µM)Reference
4d Pim-10.61[1]
5d Pim-10.54[1]
9a Pim-10.68[1]
Compound 23 (Repotrectinib-inspired) TrkA (KM12 cells)0.0001[2]
Compound 24 (Repotrectinib-inspired) TrkA (KM12 cells)0.0002[2]
Compound 28 TrkA0.00017[2]
Compound 28 TrkB0.00007[2]
Compound 28 TrkC0.00007[2]
Compound 32 TrkA0.0019[2]
Compound 32 TrkB0.0031[2]
Compound 32 TrkC0.0023[2]
18b CDK9Data not specified[3]
1H-pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine isomer has also emerged as a valuable scaffold for designing potent kinase inhibitors, particularly targeting TBK1, a key regulator of innate immunity.

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[4][5]
BX795 (Reference) TBK17.1[4]
MRT67307 (Reference) TBK128.7[4]
Antiviral Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated promising activity against various viruses, notably Herpes Simplex Virus type-1 (HSV-1).

Compound IDVirusEC50 (µM)Reference
ARA-04 HSV-11.00 ± 0.10[6]
ARA-05 HSV-11.00 ± 0.05[6]
AM-57 HSV-10.70 ± 0.10[6]
Pyrazolo[1,5-a]pyrimidine Derivatives as Receptor Antagonists

The Pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential to antagonize G-protein coupled receptors, such as the Corticotropin-Releasing Factor 1 (CRF-1) receptor.

Compound IDReceptorBinding Affinity (pKi)Reference
10d CRF-1Data not specified[7]

Key Signaling Pathways

The biological effects of Pyrazolo[1,5-a]pyridine isomers are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription Substrates Downstream Substrates (e.g., Bad, p21) Pim1->Substrates Phosphorylation Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitors Pyrazolo_pyrimidine->Pim1

Caption: The Pim-1 signaling pathway, a key regulator of cell survival and proliferation, is a major target for Pyrazolo[1,5-a]pyrimidine-based inhibitors.

Trk_Signaling_Pathway Neurotrophins Neurotrophins Trk_Receptor Trk Receptor Neurotrophins->Trk_Receptor RAS_MAPK RAS-MAPK Pathway Trk_Receptor->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Trk_Receptor->PI3K_AKT PLC_gamma PLCγ Pathway Trk_Receptor->PLC_gamma Neuronal_Survival Neuronal Survival & Growth RAS_MAPK->Neuronal_Survival PI3K_AKT->Neuronal_Survival PLC_gamma->Neuronal_Survival Pyrazolo_pyrimidine_Trk Pyrazolo[1,5-a]pyrimidine Trk Inhibitors Pyrazolo_pyrimidine_Trk->Trk_Receptor

Caption: The Trk signaling pathway, crucial for neuronal survival and implicated in cancer, is a key target for Pyrazolo[1,5-a]pyrimidine-based inhibitors.

TBK1_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRRs TBK1 TBK1 PRRs->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Pyrazolo_pyridine_TBK1 1H-pyrazolo[3,4-b]pyridine TBK1 Inhibitors Pyrazolo_pyridine_TBK1->TBK1

Caption: The TBK1 signaling pathway, a central component of the innate immune response, is effectively targeted by 1H-pyrazolo[3,4-b]pyridine-based inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Dispense_Compound Dispense serial dilutions of test compound into assay plate Prepare_Reagents->Dispense_Compound Add_Kinase Add kinase solution to each well Dispense_Compound->Add_Kinase Initiate_Reaction Initiate reaction by adding ATP/substrate mix Add_Kinase->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and measure signal (e.g., luminescence) Incubate->Stop_Reaction Analyze_Data Analyze data to determine IC50 values Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro kinase inhibition assay to determine the potency of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the test compound at various concentrations.

  • Enzyme Addition: Add the purified kinase to each well containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol describes a common method for evaluating the antiviral activity of compounds by measuring the inhibition of virus-induced cell death (cytopathic effect, CPE).

Objective: To determine the 50% effective concentration (EC50) of a test compound required to protect cells from virus-induced CPE.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 cells for HSV-1)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells containing the cell monolayer.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in the untreated virus control wells within a few days.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for virus replication (e.g., 37°C, 5% CO2).

  • CPE Observation: Monitor the cells daily for the appearance of CPE using an inverted microscope.

  • Cell Viability Measurement: At the end of the incubation period (when virus control wells show complete CPE), assess cell viability by adding a cell viability reagent (e.g., MTS) to each well. The reagent is converted by viable cells into a colored product, and the absorbance is measured using a microplate reader.

  • Data Analysis: The EC50 value is determined by plotting the percentage of cell protection against the logarithm of the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the compound's toxicity, allowing for the calculation of the selectivity index (SI = CC50/EC50).

Conclusion and Future Directions

The Pyrazolo[1,5-a]pyridine scaffold and its isomers have demonstrated significant potential in the development of novel therapeutic agents. The Pyrazolo[1,5-a]pyrimidine and 1H-pyrazolo[3,4-b]pyridine cores, in particular, have yielded highly potent kinase inhibitors and antiviral compounds. While direct comparative studies across isomers are needed to fully elucidate their relative merits, the existing body of research provides a strong foundation for future drug discovery efforts.

Future research should focus on:

  • Direct Comparative Studies: Designing and executing studies that directly compare the biological activity of different Pyrazolo[1,5-a]pyridine isomers against a panel of relevant targets.

  • Structure-Based Drug Design: Utilizing co-crystal structures of these scaffolds with their target proteins to guide the design of more potent and selective inhibitors.

  • Exploration of Underexplored Isomers: Investigating the biological potential of less-studied Pyrazolo[1,5-a]pyridine isomers to uncover novel pharmacological activities.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

By leveraging the information presented in this guide and pursuing these future research directions, the scientific community can continue to unlock the full therapeutic potential of the versatile Pyrazolo[1,5-a]pyridine scaffold.

References

A Researcher's Guide to DFT Calculations for Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Density Functional Theory (DFT) calculations offer a powerful lens to scrutinize the electronic structure and properties of novel compounds. This guide provides a comparative overview of computational approaches for Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and related derivatives, enabling informed decisions in molecular modeling studies.

While specific DFT calculation data for this compound is not extensively available in published literature, a wealth of information on structurally similar pyrazolo[1,5-a]pyrimidine and pyrazole derivatives provides a solid foundation for comparison. These studies collectively highlight best practices in computational methodology and offer insights into the types of data that can be generated and validated against experimental findings.

Comparison of Computational Parameters in DFT Studies

The choice of functional and basis set is a critical first step in any DFT study, directly impacting the accuracy of the results. Below is a summary of commonly employed methods in the study of pyrazole and its fused heterocyclic analogs.

Compound ClassFunctionalBasis SetKey Calculated PropertiesReference
Pyrazolo[1,5-a]pyrimidinesB3LYP6-311+G**HOMO/LUMO energies, dipole moment, molecular electrostatic potential (MEP)[1]
Pyrazole-carboxamidesB3LYP6-31GOptimized geometries, HOMO/LUMO, density of states (DOS), absorption spectra (TD-DFT)[2]
PyridylpyrazoleBLYP, PW91, PWC6-31GHOMO-LUMO energy gap, binding energies, electron deformation densities[3]
Pyridine Dicarboxylic AcidsDFT (unspecified)6-311G(d,p)HOMO/LUMO energies, ionization potential, electron affinity, electronegativity[4]
Pyrazole-3,5-dicarboxylic Acid ComplexesBLYP, B3LYP3-21GGeometries, harmonic vibrational modes, Raman scattering activities[5][6]

This comparative data illustrates a general consensus around the use of the B3LYP functional, often paired with Pople-style basis sets such as 6-31G* or the more flexible 6-311+G**. The choice ultimately depends on the desired balance between computational cost and accuracy for the specific properties being investigated.

Experimental Data for Benchmarking

Experimental data is crucial for validating the results of computational studies. For this compound, some basic properties are known.

PropertyValueSource
Molecular FormulaC9H6N2O4[7]
Molecular Weight206.156 g/mol [7]
Purity95%[7]
CAS Number63237-87-6[7]

For related compounds, more extensive experimental data, including spectroscopic information, is available and can be used to benchmark computational predictions of IR, NMR, and UV-Vis spectra. For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives often involve characterization by 1H NMR, 13C NMR, and IR spectroscopy.[8]

Experimental and Computational Protocols

A typical research workflow for investigating a new compound like this compound would involve both synthesis and computational modeling.

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various methods, such as the reaction of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines.[8] Following synthesis, the compound's structure and purity would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

DFT Calculation Protocol

A standard protocol for performing DFT calculations on a molecule like this compound is outlined below. This workflow is a generalized representation based on methodologies reported for similar compounds.[1][2][3]

DFT_Workflow cluster_prep Computational Setup cluster_calc Core Calculations cluster_analysis Analysis & Validation mol_build Molecule Building & Initial Geometry method_select Select Functional & Basis Set (e.g., B3LYP/6-311+G**) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_sim Spectra Simulation (IR, NMR) elec_prop->spec_sim data_comp Compare with Experimental Data spec_sim->data_comp results Interpretation of Results data_comp->results

Caption: A generalized workflow for performing DFT calculations.

This diagram illustrates the logical progression from initial molecular setup to the final analysis and comparison with experimental data. The geometry optimization step is crucial for finding the most stable conformation of the molecule, while frequency calculations help confirm that this is a true minimum on the potential energy surface. The calculated electronic properties and simulated spectra provide the core data for comparison with experimental results and for gaining deeper insights into the molecule's behavior.

By following these established protocols and leveraging the comparative data from related compounds, researchers can confidently apply DFT methods to elucidate the properties of this compound and accelerate its potential application in drug discovery and materials science.

References

A Comparative Guide to In Vitro Assays for Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of these related compounds in various assays, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to facilitate the design and execution of similar in vitro studies.

Data Presentation: A Comparative Analysis of In Vitro Activities

The following tables summarize the quantitative data for the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives, offering a comparative look at their potential as anticancer, kinase-inhibiting, and antimicrobial agents.

Table 1: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Human Cancer Cell Lines

Compound IDCell LineCancer TypeAssay TypeActivity MetricValueReference
6n 56 cell linesVariousGrowth InhibitionMean GI%43.9%[1]
6d HOP-62Lung CarcinomaGrowth InhibitionGI%100.07%[1]
6k CCRF-CEMLeukemiaGrowth InhibitionGI%90.41%[1]
6o CCRF-CEMLeukemiaGrowth InhibitionGI%83.85%[1]
6p HOP-92Lung CarcinomaGrowth InhibitionGI%71.8%[1]
11g SNB-75CNS CarcinomaGrowth InhibitionGI%69.53%[1]
14a HCT116Colon TumorCytotoxicityIC₅₀0.0020 µM[2]
7d HepG2Liver CarcinomaCytotoxicityIC₅₀24.24 µM[3]
7d MCF-7Breast CarcinomaCytotoxicityIC₅₀14.12 µM[3]
10b HepG2Liver CarcinomaCytotoxicityIC₅₀17.12 µM[3]
10b MCF-7Breast CarcinomaCytotoxicityIC₅₀10.05 µM[3]
4d MCF-7Breast CarcinomaCytotoxicityIC₅₀1.5-fold > Doxorubicin[4]
9a MCF-7Breast CarcinomaCytotoxicityIC₅₀Analogous to Doxorubicin[4]

Table 2: In Vitro Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseInhibition MetricValue (µM)Reference
6t CDK2IC₅₀0.09[1]
6s CDK2IC₅₀0.23[1]
6t TRKAIC₅₀0.45[1]
4k (BS-194) CDK1IC₅₀0.03[5]
4k (BS-194) CDK2IC₅₀0.003[5]
4k (BS-194) CDK5IC₅₀0.03[5]
4k (BS-194) CDK9IC₅₀0.09[5]
5h CDK2IC₅₀0.022[6]
5i CDK2IC₅₀0.024[6]
CPL302415 (6) PI3KδIC₅₀0.018[7]
4d Pim-1IC₅₀0.61[4]
5d Pim-1IC₅₀0.54[4]
9a Pim-1IC₅₀0.68[4]

Table 3: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDOrganismAssay TypeActivity MetricValue (µg/mL)Reference
7b Various Bacteria/FungiRNA Polymerase InhibitionIC₅₀0.213[8]
Various Gram +ve/-ve Bacteria, FungiMIC-Active[9][10]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard procedures frequently cited in the literature for evaluating compounds with scaffolds similar to pyrazolo[1,5-a]pyridines.

Antiproliferative Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] It is widely used to determine the cytotoxic potential of novel compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[2][13]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[15] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ or GI₅₀ value (the concentration that inhibits cell growth by 50%).

Kinase Inhibition Assays (General Protocol)

Enzymatic assays are crucial for determining if a compound's cytotoxic effects are due to the inhibition of specific kinases. The following is a general protocol for a luminescence-based kinase assay, such as those used for CDK2, TRKA, and PI3K.[18][19][20]

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A2, TRKA, PI3Kδ)

  • Specific substrate for the kinase (e.g., Poly (Glu:Tyr 4:1) for TRKA)[20]

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based detection reagent (e.g., Kinase-Glo®, ADP-Glo™)[18][19]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the same buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase solution, followed by the test compound or vehicle control.

  • Initiation: Initiate the reaction by adding a solution containing ATP and the specific substrate. The final reaction volume is typically small (e.g., 5-25 µL).

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[19]

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced. For ADP-Glo™ assays, a reagent is first added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[18]

  • Luminescence Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate common experimental workflows and signaling pathways relevant to the in vitro evaluation of pyrazolo[1,5-a]pyridine derivatives.

G cluster_0 In Vitro Screening Workflow A Compound Synthesis & Library Preparation B Primary Screening (e.g., Antiproliferative MTT Assay) A->B Test Compounds C Hit Identification (Compounds with significant activity) B->C Identify Actives D Secondary Screening (e.g., Kinase Inhibition Assays) C->D Confirm Targets E Lead Compound Selection (Potent and selective inhibitors) D->E Select Leads F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F Elucidate MOA

Caption: A general workflow for the in vitro screening of novel compounds.

G cluster_1 CDK2 and Cell Cycle Progression G1 G1 Phase CyclinE_CDK2 Cyclin E / CDK2 G1->CyclinE_CDK2 activates S S Phase (DNA Replication) CyclinA_CDK2 Cyclin A / CDK2 S->CyclinA_CDK2 activates G2 G2 Phase M M Phase (Mitosis) G2->M M->G1 CyclinE_CDK2->S promotes transition CyclinA_CDK2->G2 promotes progression Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: The role of CDK2 in cell cycle progression and its inhibition.

G cluster_2 Simplified TRKA Signaling Pathway NGF NGF (Nerve Growth Factor) TRKA TRKA Receptor NGF->TRKA binds & activates RAS_MAPK RAS/MAPK Pathway TRKA->RAS_MAPK PI3K_AKT PI3K/AKT Pathway TRKA->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRKA

Caption: Simplified TRKA signaling and the point of inhibition.

References

Benchmarking Novel Pyrazolo[1,5-a]pyridine Analogs Against Clinically Relevant Tropomyosin Receptor Kinase A (TrkA) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive performance comparison of newly synthesized Pyrazolo[1,5-a]pyrimidine compounds, potent analogs of the Pyrazolo[1,5-a]pyridine scaffold, against established clinical inhibitors of Tropomyosin receptor kinase A (TrkA). TrkA, a key player in neuronal signaling, has emerged as a significant target in oncology due to its role in various cancers when fused with other genes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of inhibitory activities, experimental methodologies, and relevant signaling pathways to inform further research and development in this therapeutic area.

Comparative Inhibitory Activity

The in vitro inhibitory activities of novel Pyrazolo[1,5-a]pyrimidine compounds and known clinical TrkA inhibitors are summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a critical measure of a drug's potency.

Compound/DrugTarget KinaseIC50 (nM)Comments
New Pyrazolo[1,5-a]pyrimidine Analogs
Compound 6sTrkA230A novel synthesized compound showing moderate potency.[1]
Compound 6tTrkA450Demonstrates slightly lower potency compared to compound 6s.[1]
Compound 28TrkA0.17A highly potent macrocyclic derivative of the pyrazolo[1,5-a]pyrimidine scaffold.[2]
Compound 32TrkA1.9A potent inhibitor from a novel series of pyrazolo[1,5-a]pyrimidine-based TRK inhibitors.[2]
Compound 34TrkA1.8Shows comparable high potency to other compounds in its series.[2]
Compound 36TrkA1.4Another highly potent compound from the same series as compounds 32 and 34.[2]
Known Clinical TrkA Inhibitors
Larotrectinib (Vitrakvi®)TrkA, TrkB, TrkC5 - 11A first-in-class, highly selective pan-TRK inhibitor approved for TRK fusion-positive cancers.
Entrectinib (Rozlytrek®)TrkA, TrkB, TrkC, ROS1, ALK1 - 5A multi-kinase inhibitor with potent activity against TRK, ROS1, and ALK.[3]
Selitrectinib (LOXO-195)TrkA, TrkB, TrkC2 - 10 (against solvent front mutations)A next-generation TRK inhibitor designed to overcome acquired resistance to first-generation agents.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the characterization of TrkA inhibitors.

In Vitro TrkA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the TrkA kinase.

Materials:

  • Recombinant human TrkA enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • TrkA substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions. A vehicle control (DMSO) should be included.

  • Enzyme Addition: Add the diluted TrkA enzyme to each well.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the TrkA substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.[5][6]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the anti-proliferative activity of test compounds on cancer cell lines harboring TrkA fusions.

Materials:

  • Cancer cell line with a known TrkA fusion (e.g., KM12 colorectal cancer cells)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

Western Blot Analysis of TrkA Phosphorylation

This technique is used to detect the phosphorylation status of TrkA, providing a direct measure of the inhibitor's target engagement within cells.

Objective: To assess the inhibition of TrkA autophosphorylation in response to compound treatment.

Materials:

  • Cancer cell line with a TrkA fusion

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-TrkA (p-TrkA) and anti-total-TrkA

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • PVDF membrane

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with various concentrations of the test compounds for a specified time. Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-TrkA antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Signal Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-TrkA antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of p-TrkA compared to total TrkA.

Visualizing Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the underlying biological processes and methodologies.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Shc_Grb2_SOS Shc/Grb2/SOS TrkA->Shc_Grb2_SOS Gene_Expression Gene Expression (Survival, Proliferation, Differentiation) PLCg->Gene_Expression Akt Akt PI3K->Akt Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Akt->Gene_Expression Inhibitor Pyrazolo[1,5-a]pyridine Compound Inhibitor->TrkA Inhibition

Caption: Simplified TrkA signaling pathway and the point of inhibition by Pyrazolo[1,5-a]pyridine compounds.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prep_Reagents Prepare Reagents (Enzyme, Buffer, ATP, Substrate) Incubate Pre-incubate Enzyme with Inhibitor Prep_Reagents->Incubate Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Prep_Inhibitor->Incubate Initiate Initiate Reaction (Add ATP/Substrate) Incubate->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Stop_Reaction Stop Reaction (Add ADP-Glo Reagent) Incubate_Reaction->Stop_Reaction Detect_Signal Generate & Detect Luminescent Signal Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate IC50) Detect_Signal->Analyze_Data

Caption: General workflow for the in vitro kinase inhibition assay (e.g., ADP-Glo™).

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Serial Dilutions of Inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for 72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Data Analysis (Calculate IC50) Measure_Absorbance->Analyze_Data

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, pyrazolopyridines have emerged as a versatile and fruitful class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a detailed head-to-head comparison of two prominent isomeric scaffolds: Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine. By examining their synthesis, physicochemical properties, and biological performance with supporting data, this document aims to equip researchers with the knowledge to make informed decisions in scaffold selection.

This comprehensive guide delves into a comparative analysis of two key pyrazolopyridine isomers, offering insights into their distinct characteristics. While both scaffolds are recognized as valuable starting points for the development of kinase inhibitors and other therapeutic agents, their subtle structural differences can lead to significant variations in synthetic accessibility, physicochemical properties, and, ultimately, biological activity and selectivity.

Physicochemical Properties: A Tale of Two Isomers

The arrangement of the nitrogen atoms and the fusion of the pyrazole and pyridine rings in Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine result in distinct electronic and steric properties. These differences influence key physicochemical parameters that are crucial for drug development, such as solubility, lipophilicity, and metabolic stability.

PropertyPyrazolo[1,5-a]pyridinePyrazolo[3,4-b]pyridine
Molecular Formula C₇H₆N₂C₆H₅N₃
Molecular Weight 118.14 g/mol 119.12 g/mol
LogP (calculated) 1.10.8[1]
Topological Polar Surface Area (TPSA) 17.3 Ų41.6 Ų[1]
Hydrogen Bond Donors 01[1]
Hydrogen Bond Acceptors 22[1]

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to Pyrazolo[1,5-a]pyridines and Pyrazolo[3,4-b]pyridines are well-established, offering multiple pathways to access these core structures and their derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Pyrazolo[1,5-a]pyridine Synthesis: A common and versatile method for the synthesis of the Pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[2] This approach allows for the introduction of a wide range of substituents.

G cluster_start Starting Materials N-Aminopyridine N-Aminopyridine N-Aminopyridinium Ylide N-Aminopyridinium Ylide N-Aminopyridine->N-Aminopyridinium Ylide Activation alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl [3+2] Cycloaddition [3+2] Cycloaddition alpha,beta-Unsaturated Carbonyl->[3+2] Cycloaddition N-Aminopyridinium Ylide->[3+2] Cycloaddition Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine [3+2] Cycloaddition->Pyrazolo[1,5-a]pyridine

General synthesis of Pyrazolo[1,5-a]pyridine.

Pyrazolo[3,4-b]pyridine Synthesis: The construction of the Pyrazolo[3,4-b]pyridine core is frequently achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3] This method provides a straightforward route to a variety of substituted derivatives.

G cluster_start Starting Materials 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation Cyclization/Dehydration Cyclization/Dehydration Condensation->Cyclization/Dehydration Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cyclization/Dehydration->Pyrazolo[3,4-b]pyridine

General synthesis of Pyrazolo[3,4-b]pyridine.

Biological Activity: A Comparative Look at Performance

Both Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine scaffolds have been extensively explored as kinase inhibitors and anticancer agents. Their ability to act as ATP-competitive inhibitors by forming key hydrogen bond interactions within the kinase hinge region makes them attractive starting points for inhibitor design.

G cluster_kinase Kinase Active Site ATP Binding Pocket ATP Binding Pocket Phosphorylation Phosphorylation ATP Binding Pocket->Phosphorylation Enables ATP Binding Pocket->Phosphorylation Inhibits Hinge Region Hinge Region Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->ATP Binding Pocket Competitively Binds ATP ATP ATP->ATP Binding Pocket Binds

Mechanism of ATP-competitive kinase inhibition.

A direct comparison of the in-vitro antitumor activity of derivatives of both scaffolds linked to a thiazolo[3,2-a]benzimidazole moiety against the colon cancer cell line CaCo-2 revealed interesting differences in potency.

CompoundScaffoldRIC₅₀ (µg/mL) against CaCo-2
7a Pyrazolo[3,4-b]pyridineC₆H₅> 50
7b Pyrazolo[3,4-b]pyridine4-ClC₆H₄> 50
10a Pyrazolo[1,5-a]pyrimidineC₆H₅1.8
10b Pyrazolo[1,5-a]pyrimidine4-ClC₆H₄2.5
14a Pyrazolo[1,5-a]pyrimidineH3.2
14b Pyrazolo[1,5-a]pyrimidineCH₃2.1
14c Pyrazolo[1,5-a]pyrimidineC₂H₅1.5
14d Pyrazolo[1,5-a]pyrimidineCN1.9
14e Pyrazolo[1,5-a]pyrimidineCOOC₂H₅2.8
14f Pyrazolo[1,5-a]pyrimidineCONH₂0.5

Data extracted from Arch Pharm (Weinheim). 2010 Jan;343(1):24-30.[4]

In this particular study, the Pyrazolo[1,5-a]pyrimidine derivatives consistently demonstrated significantly higher potency against the CaCo-2 colon cancer cell line compared to the Pyrazolo[3,4-b]pyridine counterparts, which were largely inactive.[4] This highlights that even with similar appended functionalities, the core scaffold plays a crucial role in determining biological activity.

Furthermore, a review on pyrazolopyridine-based kinase inhibitors noted that in one study, the replacement of a Pyrazolo[1,5-a]pyrimidine hinge binder with a Pyrazolo[3,4-b]pyridine resulted in a significant loss of activity, possibly due to the loss of a crucial hydrogen bond.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyridines

This protocol describes a general procedure for the synthesis of Pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction.

Materials:

  • N-aminopyridine derivative

  • α,β-Unsaturated carbonyl compound

  • Activating agent (e.g., PIDA - Phenyliodine(III) diacetate)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the N-aminopyridine derivative in the anhydrous solvent, add the activating agent and stir at room temperature for 15-30 minutes.

  • Add the α,β-unsaturated carbonyl compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Pyrazolo[1,5-a]pyridine derivative.

General Synthesis of Pyrazolo[3,4-b]pyridines

This protocol outlines a general method for the synthesis of Pyrazolo[3,4-b]pyridines through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[5]

Materials:

  • 5-Aminopyrazole derivative

  • 1,3-Dicarbonyl compound

  • Catalyst (e.g., ZrCl₄)[5]

  • Solvent (e.g., Ethanol/DMF mixture)[5]

Procedure:

  • Dissolve the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound in the solvent in a reaction vessel.[5]

  • Add the catalyst to the reaction mixture.[5]

  • Heat the reaction mixture to reflux and stir for the required time (monitored by TLC).[5]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.[5]

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., Chloroform).[5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target Pyrazolo[3,4-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, kinase enzyme, and the test compounds at various concentrations.

  • Pre-incubate the plate to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a specific temperature for a defined period to allow for the enzymatic reaction to proceed.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antitumor Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell line (e.g., CaCo-2)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

  • Test compounds (dissolved in DMSO)

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[7]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).[6][7]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Both Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine scaffolds represent valuable starting points in drug discovery, particularly for the development of kinase inhibitors. The choice between these two isomers should be guided by a careful consideration of the synthetic strategy, the desired physicochemical properties, and the specific biological target. The presented data suggests that for certain targets, such as the one implicated in the antitumor activity against CaCo-2 cells, the Pyrazolo[1,5-a]pyrimidine scaffold may offer a significant potency advantage. However, the vast chemical space and diverse biological landscape warrant a thorough exploration of both scaffolds in the quest for novel and effective therapeutics. This guide provides a foundational framework and essential protocols to aid researchers in navigating the early stages of their drug discovery journey.

References

Comparative Analysis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrazolo[1,5-a]pyridine-3-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. Due to a lack of extensive publicly available research on pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid analogs, this guide will focus on the closely related and well-documented -3-carboxylic acid and -3-carboxamide derivatives. The information presented is collated from various studies exploring their synthesis and biological evaluation, primarily as anticancer and antitubercular agents.

Quantitative Structure-Activity Relationship Data

The biological activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has been predominantly evaluated against various cancer cell lines and Mycobacterium tuberculosis. The following tables summarize the key quantitative data from these studies, highlighting the impact of different substituents on their activity.

Table 1: In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogs

CompoundR1R2Cell LineIC50 (µM)
6a Phenylaminop-tolylMCF-710.80 ± 0.36
Hep-28.85 ± 0.24
6b Phenylaminop-anisylMCF-719.84 ± 0.49
Hep-212.76 ± 0.16
6c Phenylaminop-chlorophenylMCF-7-
Hep-2-
14b --HepG-2More potent than Doxorubicin
MCF-7Most active derivative
14h --HepG-2Most active derivative
MCF-7-
Data sourced from multiple studies evaluating the cytotoxic effects of novel pyrazolopyrimidine analogues.[1][2]

Table 2: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

CompoundSubstituent on CarboxamideMtb H37Rv MIC (µg/mL)Vero Cell Cytotoxicity (µg/mL)
6a-6l, 6o-6p Various substituted diaryl side chains< 0.002–0.381-
INH-resistant Various substituted diaryl side chains< 0.002–0.465-
RMP-resistant Various substituted diaryl side chains< 0.002–0.004-
These compounds exhibited excellent potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3]

Key Signaling Pathways and Experimental Workflows

The development and evaluation of these compounds involve specific synthetic routes and biological assays. The following diagrams illustrate these processes.

experimental_workflow General Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 5-aminopyrazoles, enaminones) synthesis Synthesis of Pyrazolo[1,5-a]pyridine Analogs start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Assays (e.g., MTT Assay, Kinase Inhibition) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design invivo In Vivo Studies (Animal Models) lead_opt->invivo

Caption: General workflow for synthesis and evaluation of analogs.

mtt_assay_workflow MTT Assay Workflow for Cytotoxicity Screening cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with various concentrations of test compounds cell_seeding->compound_treatment incubation1 Incubate for a specified period (e.g., 48-72h) compound_treatment->incubation1 mtt_addition Add MTT reagent to each well incubation1->mtt_addition incubation2 Incubate to allow formazan crystal formation mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization readout Measure absorbance at ~570 nm solubilization->readout data_analysis Calculate IC50 values readout->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the literature for the evaluation of pyrazolo[1,5-a]pyridine analogs.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A common synthetic route involves the condensation of 5-amino-1H-pyrazoles with 3-(dimethylamino)-1-aryl-prop-2-en-1-ones in glacial acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting product is then isolated and purified, often by crystallization or column chromatography.[2][4] Characterization of the synthesized compounds is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.[5]

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin).

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[4]

In Vitro Antitubercular Activity

The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv is determined using methods like the Microplate Alamar Blue Assay (MABA).

  • Culture Preparation: M. tuberculosis H37Rv is cultured in an appropriate broth.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compounds.

  • Incubation: The plates are incubated at 37°C for several days.

  • Assay Development: A mixture of Alamar Blue and Tween 80 is added to each well.

  • Result Interpretation: The plates are further incubated, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Structure-Activity Relationship Insights

Based on the available data for pyrazolo[1,5-a]pyridine-3-carboxamide and related pyrazolopyrimidine analogs, several SAR trends can be inferred:

  • Substituents on the Phenylamino Group: The nature of the substituent on the phenylamino moiety at the 2-position of the pyrazolopyrimidine ring significantly influences anticancer activity. Electron-donating groups, such as p-tolyl, appear to be more favorable for activity against certain cancer cell lines compared to electron-withdrawing groups.[1]

  • Diaryl Side Chains in Antitubercular Agents: For antitubercular activity, the presence of a diaryl side chain attached to the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is crucial for potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[3]

  • Bulky Groups: The presence of bulky groups on the pyrazolo[1,5-a]pyrimidine scaffold has been associated with potent antitumor activity.[4]

References

Safety Operating Guide

Proper Disposal of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, ensuring the safety of personnel and the protection of the environment. The following procedures are based on general safety protocols for related chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound and adherence to local, state, and federal regulations.

Hazard Profile and Safety Precautions

This compound and structurally similar compounds are generally classified with the following hazards. Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Oral ToxicityHarmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[1]
Skin IrritationCauses skin irritation.[1]Wear protective gloves and clothing.[1][2][3]
Serious Eye IrritationCauses serious eye irritation.[1]Wear eye and face protection.[1][2][3]
Respiratory IrritationMay cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.[1][2][3] Avoid breathing dust.[2][3]

Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Container: Place waste this compound in a designated, properly labeled, and sealed container. Keep the chemical in its original container if possible.

  • Compatibility: Do not mix with other waste materials.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[4] The storage area should be secure and accessible only to authorized personnel.[5]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[6]

  • Wearing appropriate PPE, sweep up the spilled solid material, minimizing dust generation.[3][4]

  • Collect the spilled material in a suitable, closed container for disposal.[3][6]

  • Clean the spill area thoroughly.

3. Final Disposal:

  • Professional Disposal: The disposal of this compound must be conducted by a licensed chemical waste disposal company.[1][6] The material should be taken to an approved waste disposal plant.[2][3]

  • Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.[1][6] Discharge into the environment must be avoided.[1][6]

  • Container Disposal: Uncleaned and empty containers should be treated as hazardous waste and disposed of in the same manner as the product itself. Alternatively, containers can be triple-rinsed and offered for recycling if permissible by local regulations.[6]

Experimental Workflow for Chemical Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_procedure Follow Spill Management Protocol: 1. Evacuate Area 2. Ventilate 3. Sweep and Collect 4. Decontaminate spill_check->spill_procedure Yes storage Store Waste in a Designated, Cool, Dry, Ventilated Area spill_check->storage No spill_procedure->collect disposal_request Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_request documentation Complete Waste Manifest and Log Disposal disposal_request->documentation end_point End: Disposal Complete documentation->end_point

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.

Hazard Identification and Personal Protective Equipment

Based on data for structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes, preventing serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against direct skin contact to prevent irritation.[1]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if handling as a powder outside of a fume hood, or if dust is generated.Prevents inhalation of dust, which may cause respiratory tract irritation.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing risk. This includes proper engineering controls and handling techniques from material receipt to disposal.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust generation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

The following diagram outlines the standard operational workflow for handling this compound:

G cluster_receipt Receipt & Storage cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal receipt Receive Chemical storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage Inspect container ppe Don Appropriate PPE fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving experiment Conduct Experiment dissolving->experiment decontaminate Decontaminate Work Area & Glassware experiment->decontaminate waste Segregate & Label Waste decontaminate->waste dispose Dispose of Waste via Certified Hazardous Waste Vendor waste->dispose G substance Unused Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid solid_waste Solid Hazardous Waste Container substance->solid_waste contaminated_materials Contaminated Labware (Gloves, Weigh Boats, etc.) contaminated_materials->solid_waste solutions Experimental Solutions liquid_waste Liquid Hazardous Waste Container solutions->liquid_waste disposal_vendor Certified Hazardous Waste Disposal solid_waste->disposal_vendor liquid_waste->disposal_vendor

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.